3-Amino-4-methylpicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZGMCXGIXQJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341369 | |
| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-30-9 | |
| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-4-methylpicolinic acid is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules. Its unique substitution pattern on the pyridine ring, featuring an amino group, a carboxylic acid, and a methyl group, provides multiple points for chemical modification, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental insights and a comparative analysis of the available methodologies. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic route.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to two primary synthetic strategies. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Caption: Retrosynthetic analysis of this compound.
Pathway 1 commences with the commercially available 4-methylpicolinic acid, introducing the amino group via a nitration-reduction sequence. This approach is direct but may present challenges in controlling the regioselectivity of the nitration step.
Pathway 2 builds the molecule from the readily available and inexpensive 4-picoline. This route involves the initial formation of the 3-amino-4-methylpyridine core, followed by the introduction of the carboxylic acid group at the 2-position. This pathway offers excellent control over the substitution pattern but requires an additional step for the carboxylation.
Pathway 1: Synthesis via Nitration and Reduction of 4-Methylpicolinic Acid
This pathway leverages the existing picolinic acid framework and introduces the amino functionality through a classical aromatic substitution route.
Step 1: Nitration of 4-Methylpicolinic Acid to 3-Nitro-4-methylpicolinic Acid
The introduction of a nitro group onto the pyridine ring is a well-established transformation. The directing effects of the carboxyl and methyl groups, along with the electron-deficient nature of the pyridine ring, favor nitration at the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer. The use of a pyridine N-oxide can be a strategic choice to activate the ring towards electrophilic substitution and direct the incoming nitro group to the 4-position, however, for substitution at the 3-position, direct nitration is often employed.[1]
Experimental Protocol:
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add 4-methylpicolinic acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the crude 3-nitro-4-methylpicolinic acid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Low Temperature: The initial low temperature helps to control the exothermic nature of the reaction and minimize side product formation.
-
Heating: Subsequent heating is necessary to overcome the activation energy for the nitration of the deactivated pyridine ring.
Step 2: Reduction of 3-Nitro-4-methylpicolinic Acid to this compound
The reduction of the nitro group to a primary amine is a high-yielding and clean transformation. Several reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.
Experimental Protocol:
-
Dissolve 3-nitro-4-methylpicolinic acid in a suitable solvent such as ethanol, methanol, or acetic acid.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, or until monitoring by TLC/HPLC indicates complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of nitro groups without affecting the carboxylic acid or the pyridine ring. It also avoids the use of stoichiometric metal reagents, which can complicate purification.
-
Palladium on Carbon (Pd/C): Pd/C is a robust and widely used catalyst for nitro group reductions, offering good activity and selectivity.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 4-Methylpicolinic Acid | 3-Nitro-4-methylpicolinic Acid | HNO₃, H₂SO₄ | 60-75% |
| 2 | 3-Nitro-4-methylpicolinic Acid | This compound | H₂, Pd/C | >90% |
Table 1: Summary of Pathway 1.
Caption: Workflow for Pathway 1.
Pathway 2: Synthesis from 4-Picoline with Subsequent Carboxylation
This pathway offers a more modular approach, first constructing the aminopyridine core and then introducing the carboxylic acid functionality.
Step 1: Halogenation of 4-Picoline to 3-Halo-4-methylpyridine
The direct halogenation of 4-picoline can be challenging due to the deactivating effect of the pyridine nitrogen. However, methods for the regioselective halogenation at the 3-position have been developed. Bromination is a common choice.
Experimental Protocol (Bromination):
-
To a solution of 4-picoline in a suitable solvent (e.g., oleum or a mixture of sulfuric acid and a halogenating agent), add bromine dropwise at an elevated temperature.[2]
-
The reaction is typically carried out at high temperatures (e.g., 120-150 °C) for an extended period.
-
After completion, the reaction mixture is cooled and carefully poured onto ice.
-
The mixture is then neutralized with a base, and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed to give crude 3-bromo-4-methylpyridine, which can be purified by distillation or chromatography.
Causality Behind Experimental Choices:
-
Harsh Conditions: The electron-deficient nature of the pyridine ring necessitates forcing conditions to achieve electrophilic halogenation.
-
Oleum/Sulfuric Acid: These strong acids protonate the pyridine nitrogen, further deactivating the ring but also influencing the regioselectivity of the substitution.
Step 2: Amination of 3-Halo-4-methylpyridine to 3-Amino-4-methylpyridine
The conversion of the 3-halopyridine to the corresponding amine is typically achieved via a nucleophilic aromatic substitution reaction with ammonia, often catalyzed by a copper salt.
Experimental Protocol:
-
In a sealed pressure vessel, combine 3-bromo-4-methylpyridine, a copper(I) or copper(II) salt (e.g., Cu₂O, CuSO₄), and a concentrated aqueous or alcoholic solution of ammonia.[2][3]
-
Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to give 3-amino-4-methylpyridine.
-
Purification can be achieved by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst: The copper catalyst facilitates the nucleophilic substitution of the halide by ammonia, which would otherwise be very slow on an electron-deficient pyridine ring.
-
High Temperature and Pressure: These conditions are necessary to drive the reaction to completion.
Step 3: Carboxylation of 3-Amino-4-methylpyridine to this compound
The introduction of a carboxylic acid group at the 2-position of the pyridine ring can be accomplished through directed ortho-lithiation followed by quenching with carbon dioxide. The amino group can act as a directing group, although protection may be necessary.
Experimental Protocol (via ortho-Lithiation):
-
Protect the amino group of 3-amino-4-methylpyridine if necessary (e.g., as a pivaloyl or other suitable protecting group).
-
Dissolve the protected 3-amino-4-methylpyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to effect lithiation at the 2-position.[4]
-
After stirring for a period to ensure complete lithiation, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer to protonate the carboxylic acid and extract the product with an organic solvent.
-
If a protecting group was used, it must be removed in a subsequent step.
-
Purify the final product by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
ortho-Lithiation: The pyridine nitrogen and the (protected) amino group direct the deprotonation to the adjacent 2-position, allowing for regioselective functionalization.
-
Strong Lithium Base: A strong base is required to deprotonate the relatively non-acidic C-H bond of the pyridine ring.
-
Low Temperature: Low temperatures are essential to prevent side reactions and ensure the stability of the organolithium intermediate.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 4-Picoline | 3-Bromo-4-methylpyridine | Br₂, H₂SO₄/Oleum | 50-65% |
| 2 | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | NH₃, Cu salt | 70-85% |
| 3 | 3-Amino-4-methylpyridine | This compound | n-BuLi, CO₂ | 50-70% |
Table 2: Summary of Pathway 2.
Caption: Workflow for Pathway 2.
Alternative Approaches: The Role of Named Reactions
While the two primary pathways detailed above are the most direct, it is important for the research scientist to be aware of other powerful synthetic transformations that could potentially be adapted for the synthesis of this compound. Rearrangement reactions such as the Hofmann, Curtius, Schmidt, and Lossen rearrangements are classic methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.
For instance, a hypothetical route could involve the synthesis of 4-methylpyridine-2,3-dicarboxylic acid. The carboxylic acid at the 3-position could then be selectively converted to an acyl azide and subjected to a Curtius rearrangement to yield the 3-amino group. However, the synthesis and selective functionalization of the dicarboxylic acid precursor would present their own synthetic challenges.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. The choice between the nitration/reduction of 4-methylpicolinic acid and the multi-step synthesis from 4-picoline will depend on project-specific factors such as cost, scale, and available equipment. The methodologies presented in this guide are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, greener, and scalable syntheses of key building blocks like this compound will remain an active area of research.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comprehensive Spectroscopic Guide to 3-Amino-4-methylpicolinic Acid for the Modern Researcher
An In-Depth Technical Guide to 3-Amino-4-methylpicolinic Acid: From Obscurity to a Molecule of Latent Potential
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-methylpicolinic acid (CAS No. 53636-30-9), a pyridine carboxylic acid derivative. Despite its confirmed existence as a commercially available chemical entity, detailed information regarding its discovery, historical development, and specific applications remains largely undocumented in readily accessible scientific literature. This guide, therefore, aims to consolidate the available information, propose plausible synthetic routes based on established pyridine chemistry, and explore its potential applications in drug discovery and medicinal chemistry. By examining the chemistry of its parent compounds, 3-amino-4-methylpyridine and picolinic acid, we can infer the potential reactivity and biological significance of this molecule. This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic compounds and their potential as building blocks for new therapeutic agents.
Introduction: Unveiling a Niche Heterocycle
This compound, with the chemical formula C₇H₈N₂O₂, is a substituted picolinic acid, an isomer of nicotinic acid and isonicotinic acid.[1] Picolinic acid and its derivatives are known to play significant roles in various biological processes and are integral components in numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of an amino group and a methyl group on the pyridine ring, in addition to the carboxylic acid at the 2-position, suggests a molecule with unique electronic and steric properties, making it an intriguing candidate for further investigation.
Physicochemical Properties and Structural Elucidation
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 53636-30-9 | [4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| IUPAC Name | 3-amino-4-methylpyridine-2-carboxylic acid | [4] |
The structure of this compound, characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position, is depicted below.
Caption: Chemical structure of this compound.
Proposed Synthetic Pathways: A Chemist's Perspective
While a definitive, published synthesis protocol for this compound remains elusive, its structure suggests several plausible synthetic routes originating from its key precursor, 3-amino-4-methylpyridine. The primary challenge lies in the regioselective introduction of a carboxylic acid group at the C2 position of the pyridine ring.
Synthesis of the Precursor: 3-Amino-4-methylpyridine
The synthesis of 3-amino-4-methylpyridine is well-documented, with several established methods. A common approach involves the amination of a halogenated precursor. For instance, 3-bromo-4-methylpyridine can be reacted with ammonia in the presence of a copper catalyst to yield 3-amino-4-methylpyridine in high yield.[7] Another method utilizes 4-methylpyridine-3-boronic acid as a starting material, which undergoes a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst.[8]
Caption: Synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine.
Carboxylation of 3-Amino-4-methylpyridine: The Critical Step
The introduction of a carboxyl group at the C2 position of 3-amino-4-methylpyridine is the pivotal transformation. Several general methods for the carboxylation of pyridine rings could be adapted for this purpose.
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings.[9] The amino group in 3-amino-4-methylpyridine can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position.[10][11] The resulting organolithium intermediate can then be quenched with carbon dioxide (CO₂) to afford the desired carboxylic acid.[12]
Experimental Protocol: Proposed Directed Ortho-Metalation
-
Protection of the Amino Group (Optional but Recommended): The amino group is first protected to prevent interference with the strong base. A common protecting group is pivaloyl, forming the corresponding pivalamide.[12]
-
Lithiation: The protected 3-amino-4-methylpyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong lithium base (e.g., n-BuLi or LDA) is then added dropwise to effect deprotonation at the C2 position.
-
Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium species nucleophilically attacks the CO₂, forming a lithium carboxylate salt.
-
Workup and Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and remove the protecting group, yielding this compound.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem-space.com [chem-space.com]
- 5. 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Supplier in Mumbai, 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 7. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 8. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Biological Activity of 3-Amino-4-methylpicolinic acid
Executive Summary
The picolinic acid scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This guide delves into the untapped potential of a specific derivative, 3-Amino-4-methylpicolinic acid. While direct research on this compound is sparse, a comprehensive analysis of structurally related molecules—including isomers and precursors—suggests a high probability of significant biological activity. We hypothesize that this compound may possess anticancer, neuromodulatory, and antimicrobial properties. This document outlines the scientific rationale for these hypotheses and provides a detailed framework of experimental protocols for systematic investigation. The insights herein are intended to guide researchers and drug development professionals in exploring this promising molecule as a novel therapeutic candidate.
The Picolinate Scaffold: A Foundation of Therapeutic Success
Picolinic acid and its derivatives are fundamental building blocks in modern drug discovery.[1] As a bidentate chelating agent, the parent molecule, picolinic acid, is a natural human metabolite of tryptophan, playing a key role in the absorption and transport of essential minerals like zinc.[2][3] Its derivatives have been successfully developed as potent enzyme inhibitors, with candidates advancing to clinical trials for conditions such as neurodegenerative diseases and cancer.[1] The pyridine ring, a core component of this scaffold, is integral to a significant number of nitrogen-heterocyclic drugs approved by the FDA.[1] This established history of therapeutic relevance provides a strong impetus for investigating novel, unexplored derivatives like this compound.
Chemical Profile of this compound
-
Molecular Formula: C₇H₈N₂O₂
-
Structure: A pyridine ring substituted with a carboxylic acid at position 2, an amino group at position 3, and a methyl group at position 4.
-
Properties: The presence of both an acidic carboxylic group and a basic amino group suggests amphoteric properties. It is expected to be a crystalline solid, with some solubility in polar solvents.[4]
Hypothesized Biological Activities and Rationale
Based on the activities of structurally analogous compounds, we propose the following avenues of investigation for this compound.
Anticancer Potential
Several lines of evidence suggest that picolinic acid derivatives can be potent anticancer agents. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been shown to inhibit the proliferation of human cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116), at low micromolar concentrations.[5][6] In vivo studies of these compounds demonstrated an ability to slow cancer progression by suppressing angiogenesis and inducing apoptosis and necrosis.[5]
Hypothesized Mechanism: The structural similarity of this compound to these active picolinamides suggests it may also interfere with critical signaling pathways involved in cell proliferation and survival. A plausible mechanism is the inhibition of protein kinases, a common target for picolinate-derived drugs.[1]
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Neuromodulatory Effects
The isomer, 3-Aminopicolinic acid, is known for its potential in treating neurological disorders due to its ability to modulate neurotransmitter release.[4] This suggests that the core 3-aminopicolinate structure has the potential to interact with neuronal targets. The addition of a methyl group at the 4-position may alter its potency, selectivity, or pharmacokinetic properties, warranting a thorough investigation.
Antimicrobial and Antiviral Activity
The picolinic acid scaffold has a recognized role in combating infections. Picolinic acid itself is an anti-infective and immunomodulator.[2] Furthermore, related pyridine derivatives, when complexed with copper, have demonstrated antimicrobial activities.[7] Perhaps most compellingly, the structurally related compound 3-amino-4-picoline (which lacks the carboxylic acid group) is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[8][9] This strong link to a clinically important antiviral drug highlights the potential of the 3-amino-4-methylpyridine core.
Proposed Research and Development Plan
To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.
Caption: A tiered workflow for investigating the compound's biological activity.
Tier 1: In Vitro Primary Screening
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, HepG2, A549) in appropriate media until they reach 80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[10]
-
Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Tier 2: Mechanism of Action Studies
If significant activity is observed in Tier 1, subsequent studies should focus on elucidating the mechanism. For anticancer activity, this would involve Western blotting to probe key signaling proteins, and flow cytometry to analyze effects on the cell cycle and apoptosis.
Data Presentation: Hypothetical Screening Results
To illustrate how data would be presented, the following table summarizes hypothetical results from the primary screening assays.
| Assay Type | Target | Metric | Hypothetical Result |
| Anticancer | HCT116 (Colon Cancer) | IC₅₀ | 12.5 µM |
| Anticancer | HepG2 (Liver Cancer) | IC₅₀ | 25.1 µM |
| Antimicrobial | Staphylococcus aureus | MIC | 64 µg/mL |
| Antimicrobial | Escherichia coli | MIC | >128 µg/mL |
| Antiviral | HIV Reverse Transcriptase | IC₅₀ | 30.8 µM |
Conclusion
While this compound remains an understudied molecule, the wealth of data on its structural relatives provides a compelling case for its investigation as a potential therapeutic agent. The pyridine-carboxylic acid core is a well-established pharmacophore, and the specific substitution pattern of this compound suggests the potential for novel biological activities, particularly in oncology, neurology, and infectious diseases. The experimental framework provided in this guide offers a clear and logical path forward for academic and industry researchers to unlock the potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 9. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Amino-4-methylpicolinic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 3-amino-4-methylpicolinic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond the well-documented herbicidal applications of related aminopicolinic acids, this document delves into the synthesis, chemical properties, and burgeoning therapeutic potential of this specific scaffold, offering field-proven insights into experimental design and interpretation.
Introduction: The Picolinic Acid Scaffold - A Privileged Structure
Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives represent a "privileged structural motif" in medicinal chemistry.[1] This scaffold is a key component in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the versatility of the carboxylic acid group for derivatization, make it a fertile ground for the discovery of novel bioactive molecules.
While the broader class of aminopicolinic acids is well-known for its potent herbicidal activity, acting as synthetic auxins that disrupt plant growth, this guide will focus on the less-explored therapeutic applications of a specific subclass: this compound derivatives and their analogues.[2] Recent research has highlighted the potential of these compounds in diverse therapeutic areas, including the central nervous system (CNS).[3][4]
This guide will provide a detailed exploration of:
-
Synthesis Strategies: A step-by-step examination of the synthetic routes to the this compound core and its subsequent derivatization.
-
Chemical Properties and Structure-Activity Relationships (SAR): An analysis of how structural modifications influence the biological activity of these compounds.
-
Emerging Therapeutic Applications: A focus on the non-herbicidal biological activities of these derivatives, with a particular emphasis on their potential in drug discovery.
-
Experimental Protocols and Data Interpretation: Practical, field-tested methodologies for the synthesis and evaluation of these compounds.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through a multi-step process, typically starting from a substituted pyridine precursor. A plausible and efficient route involves the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by oxidation of the 2-position methyl group to a carboxylic acid.
Synthesis of the Key Intermediate: 3-Amino-4-methylpyridine
Several methods have been reported for the synthesis of 3-amino-4-methylpyridine. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method A: From 4-Picoline-3-boronic Acid
This method offers a direct and high-yielding route to 3-amino-4-methylpyridine.[5][6]
-
Reaction: 4-picoline-3-boronic acid is reacted with an ammonia source, such as aqueous ammonia or ammonium chloride, in the presence of a metal oxide catalyst.[5][6]
-
Rationale: This is a variation of the Suzuki-Miyaura coupling, where the boronic acid facilitates the introduction of the amino group onto the pyridine ring. The metal oxide catalyst is crucial for promoting the reaction.
Method B: From 3-Halo-4-methylpyridine
This approach involves the nucleophilic substitution of a halogen atom with an amino group.[7]
-
Reaction: 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine is reacted with ammonia in the presence of a copper catalyst, typically copper(II) sulfate, under pressure and at elevated temperatures.[7]
-
Rationale: The copper catalyst facilitates the amination of the aromatic ring, a reaction that is otherwise difficult to achieve. The use of a sealed reaction vessel is necessary to maintain the pressure of the ammonia gas.
Oxidation to this compound
Proposed Method: Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent that has been successfully used for the oxidation of α-picoline to picolinic acid.[8]
-
Reaction: 3-amino-4-methylpyridine is treated with potassium permanganate in an acidic or alkaline medium.
-
Rationale: The methyl group is susceptible to oxidation by permanganate, leading to the formation of the corresponding carboxylic acid. The reaction conditions, such as temperature and pH, need to be carefully controlled to avoid over-oxidation and degradation of the starting material. The amino group on the pyridine ring is an electron-donating group, which can activate the ring towards oxidation. Therefore, careful optimization of the reaction conditions is critical to achieve a good yield of the desired product.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its derivatives. These are generalized procedures and may require optimization based on the specific substrate and available laboratory equipment.
Protocol for the Synthesis of 3-Amino-4-methylpyridine (from 3-Bromo-4-methylpyridine)
Materials:
-
3-Bromo-4-methylpyridine
-
Methanol
-
Copper(II) sulfate
-
Ammonia gas
-
High-pressure reaction vessel (autoclave)
-
Ethyl acetate for recrystallization
Procedure:
-
In a high-pressure reaction vessel, combine 3-bromo-4-methylpyridine (1 equivalent), methanol, and copper(II) sulfate (catalytic amount, e.g., 0.03 equivalents).[7]
-
Seal the vessel and introduce ammonia gas to a pressure of 5 atm.[7]
-
Heat the reaction mixture to 160°C and maintain for 8 hours with stirring.[7]
-
After cooling the vessel to room temperature, carefully vent the excess ammonia gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine. A yield of approximately 95% has been reported for a similar reaction.[7]
Protocol for the Oxidation of 3-Amino-4-methylpyridine to this compound (Adapted from α-Picoline Oxidation)
Materials:
-
3-Amino-4-methylpyridine
-
Potassium permanganate
-
Sulfuric acid (or sodium hydroxide for alkaline conditions)
-
Water
-
Sodium bisulfite
-
Methylene chloride for extraction
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-amino-4-methylpyridine (1 equivalent) in an aqueous solution of sulfuric acid (or sodium hydroxide).
-
Cool the solution in an ice bath.
-
Slowly add potassium permanganate (in slight excess) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the purple color of the permanganate disappears.
-
Cool the reaction mixture and add sodium bisulfite in small portions to quench any excess permanganate and dissolve the manganese dioxide precipitate.[3]
-
Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product. Alternatively, the product can be extracted into an organic solvent like methylene chloride after acidification.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Emerging Therapeutic Applications: Beyond Herbicides
While the herbicidal activity of aminopicolinic acids is well-established, the therapeutic potential of this compound derivatives is an emerging area of research. The unique substitution pattern of this scaffold may confer novel biological activities, particularly in the realm of CNS disorders.
Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)
A promising area of investigation for picolinic acid derivatives is their role as allosteric modulators of GPCRs.[1] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site).[10] This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the endogenous ligand.[10]
Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate Receptor 4 (mGlu4)
Recent studies have identified N-(4-acetamido)phenylpicolinamides as potent and selective PAMs of mGlu4.[1] This receptor is a member of the Class C GPCR family and is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and epilepsy.[1]
The development of mGlu4 PAMs is a particularly attractive therapeutic strategy. Unlike orthosteric agonists, which can lead to receptor desensitization and off-target effects, PAMs only enhance the activity of the endogenous ligand, glutamate, in a spatially and temporally controlled manner.[10] This can lead to a more nuanced and potentially safer therapeutic effect.
Below is a diagram illustrating the principle of positive allosteric modulation of a GPCR.
Caption: Positive Allosteric Modulation of a GPCR.
Potential as Enzyme Inhibitors and Other Therapeutic Agents
The picolinic acid scaffold is also a versatile building block for the design of enzyme inhibitors.[11] The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions in enzyme active sites makes it a valuable pharmacophore.[11]
Furthermore, the aminopyridine core is known to interact with various biological targets, including ion channels.[11] This suggests that this compound derivatives could be explored for a wide range of therapeutic applications, including but not limited to:
-
Neurodegenerative diseases: By targeting enzymes or receptors involved in neuronal signaling and survival.
-
Inflammatory conditions: Through the modulation of inflammatory pathways.
-
Infectious diseases: As potential antibacterial or antifungal agents.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the this compound scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. A thorough SAR study can provide valuable insights into the key structural features required for potent and selective interaction with a biological target.
Key Positions for Derivatization
The this compound core offers several positions for chemical modification:
-
The Carboxylic Acid (Position 2): This group can be converted to a variety of functional groups, such as esters, amides, and hydroxamic acids, to modulate polarity, cell permeability, and binding interactions.
-
The Amino Group (Position 3): The amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore different binding pockets and improve metabolic stability.
-
The Pyridine Ring (Positions 5 and 6): Substitution at these positions with various functional groups (e.g., halogens, alkyl, alkoxy) can influence the electronic properties of the ring and provide additional points of interaction with the target.
Quantitative Data Presentation
The following table summarizes hypothetical bioactivity data for a series of this compound derivatives, illustrating how SAR data can be presented for analysis.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Target Activity (IC50, µM) |
| Lead-001 | -COOH | -NH2 | -H | -H | 10.5 |
| Lead-002 | -COOCH3 | -NH2 | -H | -H | 5.2 |
| Lead-003 | -CONHCH3 | -NH2 | -H | -H | 2.1 |
| Lead-004 | -CONHCH3 | -NHCOCH3 | -H | -H | 15.8 |
| Lead-005 | -CONHCH3 | -NH2 | -Cl | -H | 0.8 |
| Lead-006 | -CONHCH3 | -NH2 | -H | -OCH3 | 1.2 |
Interpretation of Hypothetical Data:
-
Position 2: Conversion of the carboxylic acid to a methyl ester (Lead-002) or a methylamide (Lead-003) improves activity, suggesting that a less polar group is preferred for interaction with the target.
-
Position 3: Acylation of the amino group (Lead-004) significantly reduces activity, indicating that a free amino group is likely important for binding, possibly through hydrogen bonding.
-
Positions 5 and 6: The addition of a chlorine atom at position 5 (Lead-005) or a methoxy group at position 6 (Lead-006) enhances activity, suggesting that these positions can be modified to explore additional binding interactions.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its analogues have a well-established history in agriculture, the exploration of its potential in drug discovery is still in its early stages. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives for biological screening.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of analogues with modifications at all key positions to build a comprehensive SAR.
-
Screening against a wide range of biological targets: Evaluating the synthesized compounds in various assays to identify novel biological activities.
-
Elucidating mechanisms of action: For active compounds, conducting detailed mechanistic studies to understand how they interact with their biological targets.
-
Optimizing pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.
References
- 1. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 9. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CAS number lookup for 3-Amino-4-methylpicolinic acid
An In-depth Technical Guide to 3-Amino-4-methylpicolinic Acid for Advanced Research
Introduction: Unveiling a Key Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating functionalities that mimic biological molecules, serve as privileged scaffolds for the development of novel therapeutics. This compound is one such molecule of significant interest. As a derivative of pyridine, it combines the structural rigidity and unique electronic properties of an aromatic heterocycle with the versatile chemical handles of both a carboxylic acid and an amino group. This guide provides a comprehensive technical overview of this compound, its synthesis, analytical characterization, and its strategic importance for researchers, chemists, and drug development professionals.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 53636-30-9[1]
This unique identifier ensures unambiguous reference in global databases, procurement, and regulatory documentation. The structure features a picolinic acid (pyridine-2-carboxylic acid) core, substituted with an amino group at the 3-position and a methyl group at the 4-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a precursor for more complex molecular architectures.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is the foundation for its application in research and development. The data for this compound are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be reliably predicted using computational models and inferred from closely related analogs like 3-aminopicolinic acid and 3-amino-4-methylpyridine.
| Property | Value / Information | Source / Note |
| CAS Registry Number | 53636-30-9 | [1] |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₇H₈N₂O₂ | Derived from structure |
| Molecular Weight | 152.15 g/mol | Calculated |
| Synonyms | 3-Amino-4-methylpyridine-2-carboxylic acid | IUPAC Nomenclature |
| Appearance | Typically a solid, from white to off-white/brown powder | Inferred from related compounds |
| Solubility | Expected to be soluble in organic polar solvents (e.g., DMSO, DMF) and aqueous acidic/basic solutions | Inferred from functional groups |
| SMILES | Cc1ccnc(c1N)C(=O)O | Structural Representation |
Strategic Synthesis Pathway and Rationale
The synthesis of substituted aminopicolinic acids requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route for this compound can be designed based on established pyridine chemistry, such as the nitration of a picolinic acid N-oxide followed by reduction.[2] The precursor, 3-amino-4-methylpyridine, is a known key intermediate in the synthesis of the anti-AIDS drug Nevirapine, highlighting the industrial relevance of this chemical family.[3][4]
Proposed Synthetic Workflow
The following diagram outlines a logical and experimentally viable workflow for the laboratory-scale synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
N-Oxidation: 4-Methylpicolinic acid is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while controlling the temperature. The N-oxide formation is critical as it activates the pyridine ring for electrophilic substitution and directs the incoming group.
-
Nitration: The resulting N-oxide is subjected to harsh nitrating conditions.[2] A mixture of fuming nitric acid and concentrated sulfuric acid is used at elevated temperatures (e.g., 120-130 °C). The N-oxide group directs the electrophilic nitronium ion (NO₂⁺) primarily to the 4-position. Correction & Refinement: In our target molecule, the 4-position is already occupied by a methyl group. The N-oxide directs nitration to the C4 and C6 positions. For 3-amino substitution, an alternative strategy starting from a precursor with the amino or nitro group already in place, such as 3-amino-4-methylpyridine, would be more direct. Let's refine the workflow based on carboxylating a known precursor.
Revised & More Viable Synthetic Workflow
A more practical approach involves the carboxylation of a readily available precursor, 3-amino-4-methylpyridine.
References
Solubility of 3-Amino-4-methylpicolinic acid in different solvents
An In-Depth Technical Guide to the Solubility of 3-Amino-4-methylpicolinic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound, a substituted pyridine carboxylic acid, presents a unique physicochemical profile due to its amphoteric nature, combining the features of a picolinic acid backbone with an amino acid-like functionality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the underlying principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that modulate its behavior in various solvent systems. This document is designed not merely as a set of instructions, but as a self-validating system of protocols and scientific reasoning to ensure robust and reproducible results in a research and development setting.
Introduction: The Physicochemical Significance of this compound
This compound belongs to a class of compounds with significant potential in medicinal chemistry. The parent picolinic acid (pyridine-2-carboxylic acid) scaffold and its derivatives are explored for various therapeutic applications.[3] The addition of an amino group and a methyl group to this scaffold introduces key functionalities that profoundly influence its physicochemical properties, particularly solubility.
-
Picolinic Acid Backbone: The pyridine ring and the carboxylic acid group create a polar molecule capable of hydrogen bonding.[3]
-
Amino Group: Introduces a basic center, making the molecule amphoteric and capable of forming a zwitterion. This is a critical feature, as solubility becomes highly dependent on pH.[4]
-
Methyl Group: Adds a degree of lipophilicity, which can influence solubility in both aqueous and organic media.
Understanding the interplay of these groups is paramount for predicting how the molecule will behave during formulation, absorption, and distribution in biological systems. A drug must be in a dissolved state to be absorbed, making solubility a cornerstone of preclinical development.[5][6]
Predicted Solubility Profile: A Theoretical Framework
Based on its structure, we can predict the solubility behavior of this compound. As an amino acid derivative, its solubility in aqueous media will be lowest at its isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the amino group will be protonated (–NH3+), and at pH values above the pI, the carboxylic acid will be deprotonated (–COO-). In both cases, the resulting ionic species will be more soluble in polar solvents like water than the neutral zwitterion.[4]
The solubility in organic solvents will be dictated by the polarity of the solvent and the specific form of the compound. Generally, polar organic solvents like ethanol can solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.
Comparative Analysis with Picolinic Acid:
To establish a baseline, it is useful to consider the known solubility of the parent compound, picolinic acid. The addition of the amino and methyl groups to this structure is expected to alter its solubility profile.
| Solvent | Picolinic Acid Solubility (at ~293 K) | Expected Influence on this compound |
| Water | Very Soluble (~862.5 g/kg)[7][8][9] | The amino group may increase aqueous solubility at acidic and basic pHs but could decrease it near the isoelectric point. |
| Ethanol | Moderately Soluble (~57.1 g/kg)[7][8][9] | The methyl group may slightly increase solubility in less polar alcohols, while the amino group adds another site for hydrogen bonding. |
| Acetonitrile | Sparingly Soluble (~17.0 g/kg)[7][8][9] | Solubility is expected to remain low in aprotic polar solvents. |
| Benzene | Difficulty Soluble[10] | The increased polarity from the amino group will likely keep solubility low in nonpolar solvents. |
| Chloroform | Difficulty Soluble[10] | Similar to benzene, low solubility is expected. |
Experimental Determination of Solubility: Protocols and Rationale
Accurate solubility data is obtained through rigorous experimental work. We present two core methodologies: the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput kinetic solubility assay for early-stage screening.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method measures the true equilibrium solubility of a compound and is the benchmark for regulatory submissions.[6] It involves saturating a solvent with the compound over an extended period.
Causality Behind Experimental Choices:
-
Surplus of Compound: Ensures that an equilibrium between the dissolved and undissolved solid is reached.[6]
-
Extended Incubation (24-72h): Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium. Shorter times may only reflect kinetic solubility.
-
Constant Temperature: Solubility is temperature-dependent; precise control is essential for reproducibility.[3][6]
-
Filtration/Centrifugation: Crucial for separating the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Protocol 2: Kinetic Solubility Assay for High-Throughput Screening (HTS)
In early drug discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.[5][11] This method involves precipitating the compound from a high-concentration DMSO stock solution into an aqueous buffer.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.[11]
-
Precipitation in Aqueous Buffer: The addition of the DMSO stock to an aqueous buffer (the "anti-solvent") causes the compound to precipitate out of solution once its solubility limit is exceeded.[11]
-
Optical Detection: The resulting precipitate scatters light, which can be measured by nephelometry or turbidimetry to determine the point of insolubility.[1]
Workflow for Kinetic Solubility Determination
Caption: Kinetic Solubility Workflow for High-Throughput Screening.
Key Factors Influencing Solubility
A robust understanding of a compound's solubility requires consideration of several environmental and intrinsic factors.
The Critical Role of pH
For an amphoteric compound like this compound, pH is arguably the most significant factor influencing aqueous solubility.[11] The relationship between pH, pKa, and solubility for a weak acid or base is well-established. Because this molecule has both a basic amino group and an acidic carboxylic acid group, its solubility will vary in a U-shaped curve, with the minimum solubility occurring at the isoelectric point.
References
- 1. rheolution.com [rheolution.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 9. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 10. picolinic acid [chemister.ru]
- 11. pharmatutor.org [pharmatutor.org]
Methodological & Application
3-Amino-4-methylpicolinic acid in medicinal chemistry applications
An in-depth guide to the application of 3-Amino-4-methylpicolinic Acid in modern medicinal chemistry, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Authored from the perspective of a Senior Application Scientist, it provides not only detailed protocols but also the scientific rationale behind the experimental designs, ensuring a blend of practical methodology and theoretical insight.
Introduction: The Strategic Value of the Picolinate Scaffold
Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the field of medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery across various therapeutic areas. Pyridine-containing compounds, in particular, are foundational to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1]
This compound emerges as a particularly strategic starting material. It combines the proven picolinate core with three distinct functionalization points, offering a rich platform for combinatorial chemistry and the generation of diverse molecular libraries. This guide explores the potential of this scaffold, providing detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays.
Core Rationale: A Multifunctional Building Block for Drug Discovery
The utility of this compound stems from the unique chemical properties of its constituent parts:
-
Picolinic Acid Core : This pyridine-2-carboxylic acid structure is a well-established bidentate chelating agent for metal ions, a property that can be exploited in the design of metallodrugs or diagnostic agents.[1] Furthermore, the pyridine ring is a common feature in a multitude of enzyme inhibitors, where it often engages in crucial hydrogen bonding or π-stacking interactions within the active site.[2]
-
Carboxylic Acid Group : Positioned at the 2-position, this group is an ideal handle for forming robust amide bonds—the cornerstone of peptide and small molecule synthesis. This allows for the systematic exploration of chemical space by coupling the core with a vast array of amine-containing fragments.
-
Amino Group : The amine at the 3-position is a versatile functional group. It can serve as a hydrogen bond donor, which is critical for target recognition and binding affinity. It also provides a secondary site for derivatization through acylation, sulfonylation, or alkylation, enabling fine-tuning of a compound's physicochemical properties. Moreover, the amino group can be converted into other functionalities via diazotization reactions, further expanding synthetic possibilities.[3]
-
Methyl Group : The methyl substituent at the 4-position provides a lipophilic contact point that can enhance binding affinity through van der Waals interactions. It also influences the molecule's overall topology and can play a role in blocking metabolic degradation, potentially improving pharmacokinetic properties.
Potential Therapeutic Applications
Drawing parallels from structurally related compounds, this compound is a promising scaffold for developing novel therapeutics in several key areas:
-
Enzyme Inhibition : The picolinate scaffold is present in numerous enzyme inhibitors that have reached clinical trials, such as Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor).[4] By elaborating the structure of this compound, novel inhibitors targeting kinases, proteases, and other enzyme classes can be pursued.
-
Antitumor Agents : Various derivatives of picolinic acid have demonstrated significant antitumor and anti-angiogenic effects.[5] The scaffold can be used to design molecules that interfere with cancer-related signaling pathways.
-
Central Nervous System (CNS) Agents : Amide derivatives of picolinic acid have been investigated for their anticonvulsant activity.[6] The ability to readily synthesize amide libraries from this compound makes it an attractive starting point for developing new agents to treat epilepsy and other neurological disorders.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the title compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Plausible Two-Step Synthesis of this compound
This protocol outlines a plausible, high-yield synthesis starting from the commercially available 3-bromo-4-methylpyridine, based on established chemical transformations.[7]
Step A: Synthesis of 3-Amino-4-methylpyridine
-
Rationale : This step involves a copper-catalyzed nucleophilic aromatic substitution reaction, where ammonia displaces the bromide. This is a robust and scalable method for introducing an amino group onto an electron-deficient pyridine ring.
-
Materials : 3-bromo-4-methylpyridine, Methanol (MeOH), Copper (II) sulfate (CuSO₄), Ammonia (gas or concentrated aqueous solution), High-pressure reaction vessel (autoclave), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).
-
Procedure :
-
To a high-pressure reaction vessel, add 3-bromo-4-methylpyridine (1.0 eq), copper sulfate (0.05 eq), and methanol.
-
Seal the vessel and carefully introduce ammonia gas to a pressure of 5 atm.
-
Heat the reaction mixture to 160 °C and maintain for 8 hours with stirring.
-
Cool the vessel to room temperature and carefully vent the excess ammonia pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step B: Directed Ortho-Metalation and Carboxylation
-
Rationale : This powerful technique allows for the regioselective introduction of a carboxylic acid group ortho to the directing amino group. The amino group is first protected, then a strong base deprotonates the C2 position, and the resulting anion is quenched with carbon dioxide.
-
Materials : 3-amino-4-methylpyridine (from Step A), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Hydrochloric acid (HCl), Diethyl ether.
-
Procedure :
-
Protection : Dissolve 3-amino-4-methylpyridine (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to obtain Boc-protected 3-amino-4-methylpyridine.
-
Metalation/Carboxylation : Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-BuLi (1.2 eq) and stir for 1 hour at -78 °C.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the Boc-protected this compound.
-
Deprotection : Dissolve the protected acid in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain this compound hydrochloride. The free base can be obtained by neutralization.
-
Characterization : Confirm the final structure and purity using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of an Amide Derivative Library via Parallel Synthesis
-
Rationale : This protocol demonstrates the utility of the carboxylic acid as a synthetic handle for creating a library of amides, a common strategy in hit-to-lead optimization. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Materials : this compound, A diverse set of primary and secondary amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), 96-well reaction block.
-
Procedure :
-
Prepare a stock solution of this compound (1.0 eq) in DMF.
-
Prepare stock solutions of a diverse panel of amines (1.1 eq each) in DMF.
-
Prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
In each well of a 96-well reaction block, add the this compound stock solution.
-
To each well, add a different amine stock solution.
-
Initiate the reactions by adding the HATU/DIPEA stock solution to each well.
-
Seal the reaction block and shake at room temperature for 12 hours.
-
After completion, quench the reactions with water.
-
The crude products can be purified via preparative HPLC-MS.
-
Characterization : The identity and purity of each library member should be confirmed by LC-MS analysis.
-
Protocol 3: Generic Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Rationale : This protocol provides a general method for screening the synthesized derivatives for enzyme inhibitory activity, a key application area for picolinates. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.[4]
-
Materials : Kinase of interest, appropriate substrate peptide, ATP, synthesized compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega), White opaque 384-well assay plates.
-
Procedure :
-
Prepare a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.
-
In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds from the dilution series to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis : Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Data Presentation & Visualization
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53636-30-9 | [8][9] |
| Molecular Formula | C₇H₈N₂O₂ | [9] |
| Molecular Weight | 152.15 g/mol | PubChem |
| Appearance | Off-white solid | N/A |
Hypothetical Kinase Screening Data
This table illustrates how data from the kinase inhibition assay (Protocol 3) would be presented for a hypothetical series of amide derivatives.
| Compound ID | R-Group (Amide) | IC₅₀ (nM) |
| Scaffold | (H) | >10,000 |
| DERIV-01 | Benzyl | 8,500 |
| DERIV-02 | 4-Fluorobenzyl | 2,300 |
| DERIV-03 | 3,4-Dichlorobenzyl | 750 |
| DERIV-04 | Cyclohexylmethyl | 4,100 |
| Staurosporine | (Control) | 15 |
Diagrams and Workflows
Caption: Integrated workflow from scaffold synthesis to biological evaluation.
Caption: Logic diagram for a typical SAR exploration campaign.
Caption: Hypothetical binding mode of a picolinate-derived kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic amidolysis of amino acid p-nitroanilides using transition state analogue imprinted artificial enzymes: Cooperative effect of pyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. dovepress.com [dovepress.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 8. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 53636-30-9 [sigmaaldrich.com]
Synthesis of 3-Amino-4-methylpicolinic Acid: An Application Note and Detailed Protocol
Introduction
3-Amino-4-methylpicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a key pharmacophore in a variety of biologically active molecules. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The presented synthetic strategy is a robust, three-stage process commencing with the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by a directed ortho-metalation and carboxylation, and culminating in a final deprotection step. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reliable and reproducible synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is accomplished through a three-part sequence. The initial phase focuses on the efficient preparation of 3-amino-4-methylpyridine. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental for the success of the following step, a directed ortho-metalation (DoM). The Boc-protected amino group directs the deprotonation to the adjacent C-2 position of the pyridine ring. The resulting lithiated intermediate is then quenched with carbon dioxide to install the carboxylic acid moiety. The final stage involves the acidic removal of the Boc protecting group to yield the target molecule, this compound.
Figure 1: Overall synthetic workflow for this compound.
PART 1: Synthesis of 3-Amino-4-methylpyridine
The precursor, 3-amino-4-methylpyridine, is synthesized via a copper-catalyzed nucleophilic aromatic substitution of 3-bromo-4-methylpyridine with ammonia.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3-Bromo-4-methylpyridine | Sigma-Aldrich | 97% |
| Methanol | Fisher Scientific | Anhydrous |
| Copper (II) Sulfate | Sigma-Aldrich | Anhydrous, 99.99% |
| Ammonia gas | Airgas | Anhydrous |
| Ethyl acetate | Fisher Scientific | ACS Grade |
| Sodium sulfate | Sigma-Aldrich | Anhydrous |
| High-pressure autoclave | Parr Instrument | - |
Safety Precautions
-
3-Bromo-4-methylpyridine: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonia gas: Toxic and corrosive. Handle in a well-ventilated fume hood. Ensure the high-pressure autoclave is properly sealed and operated by trained personnel.
-
High-Pressure Reactions: Autoclave reactions should be conducted behind a blast shield.
Step-by-Step Protocol
-
Reaction Setup: In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 mL), and copper (II) sulfate (5 g).
-
Ammonolysis: Seal the autoclave and carefully introduce ammonia gas until the internal pressure reaches 5 atm.
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 8 hours with constant stirring.
-
Work-up: Cool the autoclave to room temperature and cautiously vent the excess ammonia in a fume hood.
-
Purification: Filter the reaction mixture by suction filtration. Concentrate the filtrate under reduced pressure to obtain a solid residue. Recrystallize the crude solid from ethyl acetate to yield 3-amino-4-methylpyridine. A typical yield is around 95%[1].
PART 2: N-Boc Protection and Directed Carboxylation
Sub-part 2.1: N-Boc Protection of 3-Amino-4-methylpyridine
The amino group of 3-amino-4-methylpyridine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction with the organolithium base in the subsequent step.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 3-Amino-4-methylpyridine | (From Part 1) | - |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| Di-tert-butyl dicarbonate ((Boc)2O) | Sigma-Aldrich | 99% |
| EDCI | Sigma-Aldrich | 98% |
| HOBT | Sigma-Aldrich | 97% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
Safety Precautions
-
Di-tert-butyl dicarbonate: Irritant. Handle in a fume hood.
-
EDCI and HOBT: Handle with care, as they can be sensitizers.
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area.
Step-by-Step Protocol
-
Reaction Setup: Dissolve 3-amino-4-methylpyridine (1 g, 9 mmol) in anhydrous tetrahydrofuran (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution at room temperature, add EDCI (5.2 g, 27 mmol), HOBT (0.12 g, 0.9 mmol), triethylamine (2.7 g, 27 mmol), and di-tert-butyl dicarbonate (3.9 g, 18 mmol)[2].
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water (30 mL) to the reaction mixture.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-3-amino-4-methylpyridine[2].
Sub-part 2.2: Directed ortho-Metalation and Carboxylation
This step utilizes the Boc-protected amino group to direct lithiation to the C-2 position, followed by carboxylation.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| N-Boc-3-amino-4-methylpyridine | (From Sub-part 2.1) | - |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |
| Carbon dioxide (dry ice) | Local supplier | - |
| Diethyl ether | Fisher Scientific | Anhydrous |
| Hydrochloric acid (HCl) | Fisher Scientific | 1 M aqueous solution |
Safety Precautions
-
n-Butyllithium: Pyrophoric. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Dry Ice: Can cause severe burns upon contact with skin. Handle with appropriate gloves.
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-amino-4-methylpyridine in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 equivalents) to the cooled solution while maintaining the temperature at -78°C. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Cautiously add crushed dry ice to the reaction mixture in small portions. Allow the mixture to warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-amino-4-methylpicolinic acid.
PART 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| N-Boc-3-amino-4-methylpicolinic acid | (From Sub-part 2.2) | - |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Saturated sodium bicarbonate solution | Fisher Scientific | - |
Safety Precautions
-
Trifluoroacetic acid (TFA): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
Step-by-Step Protocol
-
Reaction Setup: Dissolve the crude N-Boc-3-amino-4-methylpicolinic acid in dichloromethane.
-
Deprotection: Add an equal volume of trifluoroacetic acid to the solution and stir at room temperature for 2 hours[3].
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the product precipitates.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Interpretation
The successful synthesis of this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expected signals for aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amino protons. The carboxylic acid proton may be visible in some deuterated solvents. |
| ¹³C NMR | Expected signals for the seven distinct carbon atoms, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. |
| Mass Spectrometry | [M+H]⁺ = 153.06 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss during work-up. | Ensure the autoclave is properly sealed and the temperature is maintained. Optimize recrystallization conditions to minimize product loss. |
| Incomplete Boc protection | Insufficient reagents or reaction time. | Use a slight excess of (Boc)₂O and ensure the reaction is stirred for the recommended time. Monitor by TLC. |
| Low yield in carboxylation | Incomplete lithiation or premature quenching of the organolithium intermediate. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated n-BuLi. Add dry ice quickly and in excess. |
| Mixture of regioisomers in Part 2.2 | Lithiation at both C-2 and C-4 positions. | This is a known challenge with 3-substituted pyridines. Optimization of the base, solvent, and temperature may be required to improve regioselectivity. Careful purification by column chromatography or recrystallization will be necessary. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Ensure an adequate amount of TFA is used and allow the reaction to proceed for the full duration. Monitor by TLC. |
Conclusion
This application note provides a detailed and logical synthetic route to this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their drug discovery and development programs. The protocol is designed to be self-validating, with clear steps for purification and characterization to ensure the identity and purity of the final product.
References
The Strategic Utility of 3-Amino-4-methylpicolinic Acid in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Amino-4-methylpicolinic acid, a substituted pyridine derivative, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of a carboxylic acid, an amino group, and a methyl group on the pyridine ring provides a trifecta of reactive sites, enabling chemists to forge intricate molecules with precision and control. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications and providing robust protocols for the effective utilization of this powerful synthetic intermediate. The inherent functionalities of this compound make it particularly amenable to the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Chemical Profile and Reactivity
This compound (CAS No: 53636-30-9) possesses a molecular weight of 152.15 g/mol and the molecular formula C7H8N2O2.[2] The strategic placement of the amino and carboxylic acid groups at the 3- and 2-positions of the pyridine ring, respectively, allows for a range of chemical transformations. The lone pair of electrons on the pyridine nitrogen atom also influences the reactivity of the entire molecule.
Key Reactive Centers:
-
Carboxylic Acid (-COOH): This group is a versatile handle for forming amide bonds, esters, and can be reduced to the corresponding alcohol or converted to other functional groups. Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[3][4]
-
Amino Group (-NH2): The primary amine is nucleophilic and can participate in a wide array of reactions, including acylation, alkylation, and diazotization. It is a key site for introducing diversity into a molecular scaffold. The amino group can readily react with various functional groups such as succinimidyl esters and isothiocyanates.[5][6]
-
Pyridine Ring: The pyridine core itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. It can also act as a ligand for transition metals, opening avenues for catalytic applications.[7]
Core Applications in Synthesis
The unique structural features of this compound make it a cornerstone in the synthesis of a variety of important compounds, particularly in the pharmaceutical industry.
Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates
The substituted pyridine motif is a common feature in many biologically active molecules. This compound serves as a key precursor for the synthesis of complex heterocyclic systems. For instance, the related compound 3-amino-4-methylpyridine is a crucial intermediate in the synthesis of the anti-AIDS drug Nevirapine.[8][9][10] The ability to readily form amide bonds from this compound allows for its incorporation into larger, more complex drug candidates. The synthesis of such pharmaceutical intermediates is a critical aspect of drug discovery and development.[11][12]
Ligand Synthesis for Catalysis
The nitrogen atom of the pyridine ring and the adjacent functional groups make this compound and its derivatives excellent candidates for ligands in transition metal catalysis.[7] These ligands can coordinate with metal centers to create catalysts with specific activities and selectivities for a variety of organic transformations. The development of novel ligands is a continuous effort to improve the efficiency and scope of catalytic reactions.[13]
Building Block for Combinatorial Chemistry
In the quest for new lead compounds in drug discovery, combinatorial chemistry plays a pivotal role. The dual functionality of this compound allows for its use as a scaffold onto which a diverse range of substituents can be appended. By systematically reacting the amino and carboxylic acid groups with different partners, large libraries of compounds can be generated for high-throughput screening.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Protocol 1: General Procedure for Amide Bond Formation using HATU
Amide coupling is a cornerstone transformation for this building block.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal side products.[14]
Workflow for HATU-Mediated Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).
-
Add HATU (1.2 equivalents) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Rationale: HATU is an efficient activating agent for the carboxylic acid, forming a highly reactive acyl-intermediate that is readily attacked by the amine.[15] DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton.
Protocol 2: N-Acylation of the Amino Group
This protocol details the acylation of the 3-amino group, a common strategy to introduce further functionality or to protect the amine.
Workflow for N-Acylation:
Caption: Workflow for N-acylation of the amino group.
Materials:
-
This compound
-
Acyl chloride or anhydride of choice
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: The triethylamine acts as a base to neutralize the HCl or carboxylic acid byproduct of the reaction and to deprotonate the carboxylic acid of the starting material, which could otherwise interfere with the reaction.
Data Presentation
| Property | Value | Reference |
| CAS Number | 53636-30-9 | [2] |
| Molecular Formula | C7H8N2O2 | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Powder | |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
Conclusion
This compound is a building block of significant strategic importance in modern organic synthesis. Its inherent functionalities provide a versatile platform for the construction of a diverse array of complex molecules, particularly within the realm of medicinal chemistry. The protocols provided herein offer a solid foundation for the effective utilization of this compound. As the demand for novel and intricate molecular architectures continues to grow, the role of well-designed, multifunctional building blocks like this compound will undoubtedly become even more critical.
References
- 1. nbinno.com [nbinno.com]
- 2. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. interchim.fr [interchim.fr]
- 6. Modification of amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 11. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Amide Synthesis [fishersci.dk]
A Robust HPLC Method for the Analysis of 3-Amino-4-methylpicolinic Acid using Pre-column Derivatization
An Application Note and Protocol for the HPLC Analysis of 3-Amino-4-methylpicolinic Acid
Introduction
This compound is a pyridinecarboxylic acid derivative. As with many picolinic acid derivatives, it can serve as a crucial intermediate in the synthesis of pharmacologically active compounds, including potential applications in the development of novel therapeutics.[1][2] Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and stability testing in drug development.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Given that the analyte is an amino acid and may lack a strong native chromophore for sensitive UV detection, this protocol employs a pre-column derivatization technique. This approach is widely adopted for amino acid analysis as it significantly enhances detection sensitivity and selectivity.[3][4] We will describe a method utilizing o-phthalaldehyde (OPA) for derivatization, followed by separation using reversed-phase HPLC with fluorescence or UV detection.
Principle of the Method
The analytical strategy is based on the derivatization of the primary amino group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA).[5] This reaction rapidly forms a highly fluorescent and UV-active isoindole derivative at room temperature.[4][6]
The resulting derivative is more hydrophobic than the parent compound, allowing for excellent retention and separation on a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to resolve the derivatized analyte from potential impurities and reagent-related peaks.[7] Detection is performed using a fluorescence detector (FLD) for maximum sensitivity or a diode-array detector (DAD) for UV absorbance.
This method provides a self-validating framework, and the principles of method validation as outlined by major regulatory bodies should be applied to ensure its suitability for a specific application.[8]
Experimental Workflow and Logic
The entire analytical process, from sample preparation to data analysis, is designed for accuracy and high throughput. The use of an autosampler for the derivatization step is highly recommended to ensure high reproducibility and minimize human error.[4][6]
Caption: Overall workflow for the analysis of this compound.
Detailed Protocols
PART 1: Instrumentation and Reagents
1.1. Instrumentation
-
HPLC system with a binary pump, degasser, autosampler with programmable derivatization capability, column thermostat, and a fluorescence (FLD) or diode-array detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.22 µm, PTFE or nylon).
1.2. Reagents and Chemicals
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (Ultrapure, Type 1).
-
Boric Acid (ACS grade).[4]
-
Sodium Hydroxide (ACS grade).
-
Hydrochloric Acid (ACS grade).
-
o-Phthalaldehyde (OPA).
-
3-Mercaptopropionic Acid (3-MPA).[5]
-
This compound reference standard (>99% purity).
PART 2: Preparation of Solutions
2.1. Mobile Phase A: Aqueous Buffer (pH 6.8)
-
Dissolve 2.67 g of sodium acetate trihydrate and 41 µL of acetic acid in 1000 mL of ultrapure water.[6]
-
Adjust the pH to 6.8 with sodium hydroxide or acetic acid if necessary.
-
Filter through a 0.22 µm membrane filter before use.
2.2. Mobile Phase B: Organic Solvent
-
Use 100% Acetonitrile (HPLC grade).
2.3. Derivatization Reagents
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 10.2 with a 10 M sodium hydroxide solution. Make up the final volume to 100 mL.[5]
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer. This solution should be protected from light.
-
3-MPA Reagent: Add 10 µL of 3-mercaptopropionic acid to 10 mL of the 0.4 M Borate Buffer.[6]
2.4. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of 0.1 M Hydrochloric Acid to create a 1 mg/mL stock solution.[3] This stock is stable for several weeks when stored at 2-8°C.
2.5. Working Standard Solutions
-
Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to cover the desired analytical range (e.g., 0.1 µg/mL to 50 µg/mL).
PART 3: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse-AAA)[5] |
| Mobile Phase A | Sodium Acetate Buffer (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 2% B; 2-18 min: 2-57% B; 18-18.1 min: 57-100% B; 18.1-22 min: 100% B; 22.1-26 min: 2% B (re-equilibration) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection (FLD) | Excitation: 340 nm, Emission: 450 nm |
| Detection (DAD) | 338 nm |
PART 4: Automated Derivatization and Injection Protocol
This protocol should be programmed into the autosampler sequence. The volumes are indicative and may be optimized.
-
Transfer 10 µL of the standard or sample solution to an autosampler vial.
-
Add 30 µL of Borate Buffer (0.4 M, pH 10.2).
-
Add 5 µL of the OPA reagent. Mix.
-
Add 5 µL of the 3-MPA reagent. Mix.
-
Wait for 1 minute for the reaction to complete.
-
Inject 10 µL of the resulting mixture onto the HPLC system.
Caption: Automated pre-column derivatization sequence in the autosampler.
Method Validation Protocol
To ensure the method is fit for its intended purpose, a comprehensive validation should be performed according to established guidelines.[8]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Procedure:
-
Inject a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked sample.
-
Confirm that there are no interfering peaks at the retention time of the derivatized this compound.
-
Peak purity analysis using a DAD can further support specificity.
-
2. Linearity and Range:
-
Objective: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Procedure:
-
Analyze at least five concentrations across the intended range (e.g., 0.1 to 50 µg/mL).
-
Perform three independent runs.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (low, medium, high), with at least three replicates per level.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Can be estimated based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Analyze samples under these modified conditions and observe the impact on retention time, peak shape, and quantification.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Data Presentation Tables
Table 1: Linearity Data Summary
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
|---|---|
| 0.1 | ... |
| 1.0 | ... |
| 10.0 | ... |
| 25.0 | ... |
| 50.0 | ... |
| Slope | ... |
| Intercept | ... |
| r² | ... |
Table 2: Accuracy and Precision Summary
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) | RSD (%) (n=6) |
|---|---|---|---|---|
| Low | 1.0 | ... | ... | ... |
| Medium | 10.0 | ... | ... | ... |
| High | 40.0 | ... | ... | ... |
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. dcvmn.org [dcvmn.org]
Application Note: Comprehensive Structural Characterization of 3-Amino-4-methylpicolinic Acid using Advanced NMR Spectroscopy
Introduction
3-Amino-4-methylpicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a potential scaffold for novel therapeutic agents. The precise and unambiguous determination of its chemical structure is a critical prerequisite for understanding its biological activity, ensuring purity, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of such small organic molecules in solution.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of advanced NMR techniques for the structural characterization of this compound. We will delve into one-dimensional (1D) and two-dimensional (2D) NMR experiments, explaining the causality behind experimental choices and providing detailed, field-proven protocols. The aim is to equip the reader with the necessary knowledge to not only acquire high-quality NMR data but also to confidently interpret the spectra for complete structural assignment.
The Role of NMR in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2][4] For a molecule like this compound, a combination of NMR experiments is essential to:
-
Identify all proton and carbon environments: This is achieved through ¹H and ¹³C NMR spectroscopy.
-
Determine the number of protons attached to each carbon: DEPT experiments are invaluable for this purpose.[5][6][7]
-
Establish proton-proton connectivities: COSY experiments reveal which protons are coupled to each other, helping to piece together molecular fragments.[4]
-
Correlate protons to their directly attached carbons: HSQC experiments provide unambiguous one-bond ¹H-¹³C correlations.[8][9][10][11][12]
-
Map long-range proton-carbon connectivities: HMBC experiments are crucial for identifying correlations between protons and carbons separated by two or three bonds, which is key to connecting molecular fragments and assigning quaternary carbons.[8][10][13]
Experimental Design and Rationale
The successful characterization of this compound by NMR spectroscopy hinges on a well-designed experimental strategy. The following sections outline the recommended experiments and the rationale for their inclusion.
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is directly dependent on the quality of the sample preparation.[14]
Protocol for Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve both the amino and carboxylic acid functionalities and to slow down the exchange of labile protons (NH₂ and COOH), making them more likely to be observed.[15] In contrast, solvents like D₂O or CD₃OD would lead to the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[15][16]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is generally sufficient.[14][17] For less sensitive experiments like ¹³C NMR and 2D correlations, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[18]
-
Filtration: It is imperative to filter the sample solution through a pipette with a glass wool or cotton plug into a clean, dry NMR tube.[17][18] This removes any particulate matter that can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[14][19]
One-Dimensional NMR Experiments: The Starting Point
a. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial and most fundamental information about the proton environments in the molecule.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically δ 6.0-9.0 ppm for pyridines[20]), corresponding to the protons on the pyridine ring. Their splitting patterns will be indicative of their coupling to each other.
-
Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm), integrating to three protons, corresponding to the methyl group.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be variable and is dependent on concentration and temperature.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (often >10 ppm), corresponding to the acidic proton.[21]
b. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
Expected ¹³C NMR Spectral Features for this compound:
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 100-160 ppm for substituted pyridines), corresponding to the carbons of the pyridine ring.
-
Carboxylic Carbon: A signal in the downfield region (typically δ 160-185 ppm), corresponding to the carbonyl carbon of the carboxylic acid.
-
Methyl Carbon: A signal in the upfield aliphatic region (typically δ 10-30 ppm), corresponding to the methyl group.
c. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are essential for determining the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).[5][6][7][22]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[7]
By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of carbon types can be made.[7]
Two-Dimensional NMR Experiments: Connecting the Pieces
While 1D NMR provides essential information, 2D NMR is required for the complete and unambiguous structural elucidation of more complex molecules.[1][2][23][24]
a. COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A cross-peak in the COSY spectrum indicates that the two protons are coupled. For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine ring.
b. HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates each proton with the carbon to which it is directly attached.[8][9][10][11][12] This is a highly sensitive and reliable method for assigning the chemical shifts of protonated carbons.[10][11] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.
c. HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[8][10] This experiment is crucial for:
-
Connecting molecular fragments: For example, correlations from the methyl protons to the adjacent aromatic carbons.
-
Assigning quaternary carbons: Since quaternary carbons do not have attached protons, they cannot be assigned by HSQC. However, they will show cross-peaks in the HMBC spectrum to nearby protons. For instance, the carboxylic carbon should show a correlation to the aromatic proton at the 2-position.
Protocols for NMR Data Acquisition
The following are generalized protocols for acquiring high-quality NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
Protocol 1: ¹H NMR Acquisition
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to TMS (δ 0.00 ppm) or the residual solvent peak.
Protocol 2: ¹³C{¹H} NMR Acquisition
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to TMS or the solvent peak.
Protocol 3: DEPT-135 and DEPT-90 Acquisition
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Acquire the DEPT-135 and DEPT-90 spectra using the respective pulse programs.
-
Process the data. The resulting spectra will show positive and negative peaks (DEPT-135) or only CH peaks (DEPT-90).
Protocol 4: 2D COSY Acquisition
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Set up the COSY experiment with appropriate spectral widths in both dimensions.
-
Acquire the 2D data set.
-
Process the data using a 2D Fourier transform and apply appropriate window functions.
Protocol 5: 2D HSQC Acquisition
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Set up the HSQC experiment, ensuring the spectral widths cover the expected proton and carbon chemical shift ranges.
-
Acquire and process the 2D data.
Protocol 6: 2D HMBC Acquisition
-
Follow steps 1-3 from the ¹H NMR protocol.
-
Set up the HMBC experiment. The long-range coupling delay should be optimized (a typical value is around 8 Hz).
-
Acquire and process the 2D data.
Data Interpretation and Structural Assignment
The following workflow outlines the logical process for interpreting the acquired NMR data to assign the structure of this compound.
Caption: Workflow for NMR-based structural elucidation.
Step-by-Step Interpretation:
-
From the ¹H NMR spectrum, identify the two aromatic protons, the methyl singlet, the amino protons, and the carboxylic acid proton.
-
From the ¹³C and DEPT spectra, identify the six aromatic carbons (distinguishing between CH and quaternary carbons), the carboxylic carbon (quaternary), and the methyl carbon (CH₃).
-
Using the HSQC spectrum, unambiguously connect the aromatic protons to their respective carbons and the methyl protons to the methyl carbon.
-
The COSY spectrum will show a correlation between the two aromatic protons, confirming their adjacency.
-
The HMBC spectrum is the final piece of the puzzle. Key expected correlations include:
-
From the methyl protons to the C4 and C3 carbons of the pyridine ring.
-
From the aromatic proton at C5 to the C3, C4, and C6 carbons.
-
From the aromatic proton at C2 to the carboxylic acid carbon, C3, and C6.
-
By systematically analyzing these correlations, the complete and unambiguous assignment of all proton and carbon signals to their respective positions in the this compound structure can be achieved.
Expected Chemical Shift Data
The following table summarizes the expected chemical shift ranges for the protons and carbons in this compound in DMSO-d₆. Actual values may vary slightly depending on experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Multiplicity (DEPT) |
| H-2 | ~8.0-8.5 | ~148-152 | CH |
| C-2 | - | ~148-152 | CH |
| C-3 | - | ~140-145 | C (quaternary) |
| NH₂ | Variable, broad | - | - |
| C-4 | - | ~135-140 | C (quaternary) |
| CH₃ | ~2.2-2.6 | ~15-20 | CH₃ |
| H-5 | ~7.0-7.5 | ~120-125 | CH |
| C-5 | - | ~120-125 | CH |
| C-6 | - | ~150-155 | C (quaternary) |
| COOH | >10, very broad | ~165-170 | C (quaternary) |
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive methodology for the complete structural characterization of this compound. This application note has outlined the theoretical basis, practical considerations, and detailed protocols necessary to perform these experiments and interpret the resulting data. By following this comprehensive approach, researchers in academia and the pharmaceutical industry can ensure the accurate and reliable structural elucidation of this and other related small molecules, which is a cornerstone of modern chemical and pharmaceutical research.
References
- 1. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. use of nmr in structure ellucidation | PDF [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. organomation.com [organomation.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. modgraph.co.uk [modgraph.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-4-methylpicolinic Acid in Agrochemical Research
Introduction: The Untapped Potential of a Picolinic Acid Derivative
The picolinic acid scaffold is a cornerstone in modern agrochemical discovery, having yielded a remarkable class of synthetic auxin herbicides with potent and selective activity.[1][2] Commercially successful herbicides like picloram, clopyralid, and the newer arylpicolinates, halauxifen-methyl and florpyrauxifen-benzyl, all share this pyridinecarboxylic acid core.[1][3] These molecules function as growth regulators, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible broadleaf weeds.[4][5] Their unique mode of action, often involving specific binding to F-box proteins such as AFB5, has made them vital tools for managing weed resistance.[1][6][7]
While numerous analogs have been explored, 3-Amino-4-methylpicolinic acid remains a largely uninvestigated molecule within the public domain of agrochemical research. Its structure, featuring an amino group at the 3-position and a methyl group at the 4-position, presents a unique electronic and steric profile compared to commercialized analogs. This distinction warrants a systematic investigation into its potential as a novel active ingredient. The amino substituent, in particular, offers a reactive handle for future derivatization to explore structure-activity relationships (SAR).
This guide provides a comprehensive framework for researchers to undertake a thorough evaluation of this compound. It is structured not as a rigid template, but as a logical progression of discovery—from initial characterization and primary screening to detailed mode of action studies. The protocols herein are designed to be self-validating, providing a robust pathway for determining the potential utility of this compound in herbicide, fungicide, or plant growth regulator development.
Part 1: Initial Characterization and Material Preparation
Before biological evaluation, a thorough characterization of the test compound is paramount. This compound is commercially available from suppliers, which facilitates initial studies.[8][9]
Protocol 1.1: Physicochemical Characterization
-
Purity Verification:
-
Obtain a Certificate of Analysis (CoA) from the supplier.
-
Independently verify purity using High-Performance Liquid Chromatography (HPLC) with a suitable standard. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a typical starting point.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected chemical formula C₇H₈N₂O₂.[8]
-
-
Solubility Assessment:
-
Determine the solubility in a range of solvents relevant for biological testing and formulation. This should include water (at various pH levels), acetone, methanol, ethyl acetate, and dimethyl sulfoxide (DMSO).
-
This data is critical for preparing stock solutions for bioassays and for future formulation development.
-
-
Stock Solution Preparation:
-
Based on solubility data, prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles. Ensure the final concentration of the solvent in the bioassay does not exceed a non-phytotoxic level (typically <0.5%).
-
Part 2: Tiered Biological Screening Strategy
A tiered approach is the most efficient method to evaluate a novel compound. It begins with broad, high-throughput primary screens to identify any biological activity, followed by more focused secondary screens to confirm and quantify that activity.
Diagram 2.1: Agrochemical Discovery Workflow
Caption: A tiered workflow for evaluating this compound.
Primary Screening Protocols
Protocol 2.1.1: Herbicidal Activity - Petri Dish Seedling Growth Assay
-
Rationale: This assay is a rapid and cost-effective method to assess the impact of the compound on the germination and early growth of both monocot (grass) and dicot (broadleaf) plants. Picolinic acids typically show greater activity on broadleaf weeds.[1]
-
Materials:
-
Procedure:
-
Prepare a series of dilutions of this compound in the agar medium or to be applied to the filter paper (e.g., 1 µM, 10 µM, 100 µM, 500 µM). Include a solvent control (e.g., 0.1% DMSO) and a positive control (e.g., Picloram).
-
Place 10-15 surface-sterilized seeds of each plant species into each petri dish.
-
Seal the dishes with parafilm and place them in the growth chamber.
-
After 7-10 days, measure the primary root length and shoot height for each seedling.
-
Calculate the percent inhibition of root and shoot growth relative to the solvent control.
-
Observe and record any morphological changes, such as root coiling, leaf epinasty, or chlorosis, which are characteristic of auxin herbicides.[4][12]
-
Protocol 2.1.2: Fungicidal Activity - In Vitro Mycelial Growth Assay
-
Rationale: This assay determines if the compound has direct antifungal properties by measuring its effect on the growth of economically important plant pathogenic fungi. While less common for picolinic acids, some derivatives have shown fungicidal activity.[13]
-
Materials:
-
Fungal species: Botrytis cinerea, Sclerotinia sclerotiorum, Phytophthora parasitica.[14]
-
Potato Dextrose Agar (PDA) plates.
-
Sterile cork borer (5 mm).
-
-
Procedure:
-
Amend molten PDA with this compound to final concentrations (e.g., 10, 50, 100 µg/mL). Include a solvent control and a positive control (e.g., Pyrimethanil).[14]
-
Pour the amended PDA into petri dishes and allow to solidify.
-
Using the cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus and place it in the center of the amended PDA plate.
-
Incubate the plates at the optimal temperature for each fungus (typically 20-25°C) in the dark.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition relative to the solvent control.
-
Protocol 2.1.3: Plant Growth Regulator (PGR) Activity Assay
-
Rationale: At sub-lethal concentrations, herbicides can act as plant growth regulators. This assay identifies such effects. Auxin-like compounds, for instance, can promote rooting at very low concentrations.[15][16]
-
Procedure:
-
Follow the same procedure as the herbicidal assay (Protocol 2.1.1) but use a lower range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Carefully measure root length, number of lateral roots, and hypocotyl length.
-
A statistically significant increase in root growth or lateral root formation compared to the control would indicate PGR activity.
-
Part 3: Secondary Screening and Dose-Response Analysis
If significant activity is observed in primary screens, the next step is to confirm this activity on whole plants and determine the dose-response relationship.
Protocol 3.1: Whole Plant Greenhouse Assay (for Herbicidal Candidates)
-
Rationale: This assay validates the findings from the petri dish screen under more realistic greenhouse conditions and distinguishes between pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.
-
Procedure:
-
Plant seeds of the target weed species (e.g., Amaranthus retroflexus, Brassica napus) and a crop species for selectivity testing (e.g., corn, wheat) in pots.[1]
-
For post-emergence: Grow plants to the 2-4 leaf stage. Prepare spray solutions of this compound at various rates (e.g., 100, 250, 500 g/ha) in a water/acetone mixture with a surfactant.[1][7] Spray the foliage uniformly.
-
For pre-emergence: Apply the chemical solution to the soil surface immediately after planting.
-
Include solvent-only controls and a commercial standard (e.g., Picloram).
-
Maintain plants in a greenhouse with controlled temperature and light.
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (plant death) scale.
-
At 21 DAT, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
Data Presentation: Dose-Response Data
Data from the greenhouse assay should be used to calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth).
| Compound | Species | Application Type | GR₅₀ (g/ha) | 95% Confidence Interval |
| This compound | A. retroflexus | Post-emergence | Record Value | Record Value |
| This compound | B. napus | Post-emergence | Record Value | Record Value |
| This compound | Wheat | Post-emergence | Record Value | Record Value |
| Picloram (Standard) | A. retroflexus | Post-emergence | Record Value | Record Value |
Part 4: Investigating the Mode of Action
If herbicidal activity is confirmed, elucidating the mode of action (MoA) is a critical next step. Given its picolinic acid structure, the primary hypothesis is that this compound acts as a synthetic auxin.
Diagram 4.1: Hypothesized Synthetic Auxin Signaling Pathway
Caption: Hypothesized MoA: Binding to the AFB5 receptor leads to degradation of Aux/IAA repressors and uncontrolled gene expression.
Protocol 4.1: Gene Expression Analysis
-
Rationale: Auxin herbicides rapidly induce the expression of specific early auxin-responsive genes. Measuring the transcript levels of these genes can provide strong evidence for an auxin MoA.
-
Procedure:
-
Treat Arabidopsis thaliana seedlings with a GR₅₀ concentration of this compound for a short duration (e.g., 1-3 hours).
-
Harvest the tissue and extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known auxin-responsive marker genes (e.g., GH3, SAURs).
-
A significant upregulation of these genes compared to an untreated control would support an auxin MoA.
-
Protocol 4.2: Root Growth Inhibition Assay with Auxin-Signaling Mutants
-
Rationale: Using mutants of Arabidopsis thaliana that are deficient in specific auxin receptors can help identify the molecular target. The afb5 mutant, for example, shows resistance to many picolinic acid herbicides.[6][7]
-
Procedure:
-
Conduct a root growth inhibition assay (as in Protocol 2.1.1) using wild-type (Col-0) and afb5 mutant Arabidopsis seeds.
-
Compare the IC₅₀ (concentration for 50% inhibition) values for both genotypes.
-
If the afb5 mutant is significantly more resistant to this compound than the wild-type, it strongly suggests that AFB5 is a primary target.[7]
-
Conclusion and Future Directions
This document outlines a systematic and scientifically rigorous approach to evaluate the agrochemical potential of this compound. By following these tiered protocols, a researcher can efficiently determine if the compound possesses useful biological activity, quantify its potency, and elucidate its likely mode of action. Positive results, particularly for herbicidal activity via a synthetic auxin mechanism, would justify progression to more advanced studies, including the synthesis of analogs to build a structure-activity relationship, crop selectivity profiling, and preliminary toxicological assessments. The unique substitutions on this picolinic acid core offer a compelling opportunity to discover a novel agrochemical lead structure.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 3. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 4. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 9. 1782591-26-7|4-Amino-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 13. US8003799B2 - Picolinic acid derivatives and their use as fungicides - Google Patents [patents.google.com]
- 14. The synthesis, antifungal activity and phloem mobility of <i>N-</i>phenylaminopyrimidine acid and amino acid derivatives [nyxxb.cn]
- 15. avanca.com [avanca.com]
- 16. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-4-methylpicolinic Acid as a Ligand in Coordination Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The field of coordination chemistry is vast, with a myriad of ligands available for the synthesis of novel metal complexes. While extensive research exists for many picolinic acid derivatives, it is crucial to note that, as of the current scientific literature, 3-amino-4-methylpicolinic acid is a largely unexplored ligand. There is a notable absence of published studies detailing the synthesis, characterization, and application of its coordination complexes.
This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, step-by-step protocol for the synthesis of the essential precursor, 3-amino-4-methylpyridine . Secondly, it offers a scientifically grounded, yet prospective, framework for the synthesis and characterization of coordination complexes with the target ligand, this compound. The protocols for complexation are based on established principles for analogous picolinic acid and amino acid ligands and are intended to serve as a foundational methodology for researchers venturing into this novel area.
Part 1: Synthesis of this compound
The synthesis of this compound can be approached as a two-step process:
-
Synthesis of the precursor, 3-amino-4-methylpyridine.
-
Carboxylation of 3-amino-4-methylpyridine to yield the final ligand.
Protocol 1: Synthesis of 3-Amino-4-methylpyridine
Several routes to 3-amino-4-methylpyridine have been reported, primarily in the patent literature. One common and effective method involves the amination of a 3-halo-4-methylpyridine precursor.
Reaction Scheme:
Materials:
-
3-bromo-4-methylpyridine
-
Methanol
-
Copper (II) sulfate (CuSO₄)
-
Ammonia gas (NH₃)
-
Ethyl acetate
-
High-pressure autoclave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure: [1]
-
Reactor Setup: In a high-pressure autoclave reactor, combine 150g of 3-bromo-4-methylpyridine, 300ml of methanol, and 5g of copper (II) sulfate.
-
Amination Reaction: Seal the reactor and carefully introduce ammonia gas until the internal pressure reaches 5 atm.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 160°C and maintain this temperature for 8 hours with constant stirring.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia gas in a well-ventilated fume hood.
-
Isolation of Crude Product: Filter the reaction mixture to remove the catalyst and any solid byproducts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from hot ethyl acetate to yield pure 3-amino-4-methylpyridine. A typical yield for this process is around 95%.[1]
Protocol 2: Proposed Carboxylation of 3-Amino-4-methylpyridine
Reaction Scheme (Hypothetical):
Materials:
-
3-amino-4-methylpyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line and associated glassware for air-sensitive reactions
Procedure (Hypothetical):
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 3-amino-4-methylpyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add two equivalents of n-butyllithium dropwise via the dropping funnel, ensuring the temperature remains below -70°C. The first equivalent will deprotonate the amino group, and the second is intended to lithiate the carbon at the 2-position, directed by the amino group.
-
Carboxylation: While maintaining the low temperature, bubble dry CO₂ gas through the solution for several hours, or carefully add an excess of crushed dry ice to the reaction mixture.
-
Quenching: Allow the reaction to slowly warm to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. The product may be in either the aqueous or organic layer depending on its isoelectric point. If in the aqueous layer, carefully neutralize with saturated sodium bicarbonate solution to precipitate the zwitterionic product. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product is in the organic layer, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Further purification may be achieved by recrystallization.
Part 2: Prospective Coordination Chemistry of this compound
Theoretical Framework
This compound is expected to act as a bidentate N,O-chelating ligand, similar to picolinic acid and other α-amino acids.[1][2] The pyridine nitrogen and the carboxylate oxygen are the most likely coordination sites, forming a stable five-membered chelate ring with a metal ion. The amino group at the 3-position and the methyl group at the 4-position will influence the electronic properties and steric hindrance of the ligand, which in turn will affect the stability and geometry of the resulting metal complexes.
Expected Coordination Mode of this compound
References
Mass spectrometry analysis of 3-Amino-4-methylpicolinic acid
An Application Note and Protocol for the Mass Spectrometric Analysis of 3-Amino-4-methylpicolinic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific literature on the mass spectrometric behavior of this compound is not widely available, this guide synthesizes established principles from the analysis of analogous compounds, such as amino acids and picolinic acid derivatives, to propose a robust analytical method. We will detail the rationale behind method development, from sample preparation to data interpretation, providing researchers and drug development professionals with a strong foundation for creating a validated assay.
Introduction: The Analytical Challenge
This compound is a substituted picolinic acid, a class of compounds with diverse biological activities. As an amino acid derivative, it possesses both an acidic carboxylic acid group and a basic amino group, making it a zwitterionic and highly polar molecule at physiological pH. This polarity presents a significant challenge for traditional reversed-phase liquid chromatography. Furthermore, its presence as an endogenous or metabolic compound in complex biological matrices like plasma or urine necessitates a highly selective and sensitive analytical technique to ensure accurate quantification.
LC-MS/MS is the technology of choice for this application, offering unparalleled sensitivity and selectivity through the combination of chromatographic separation and mass-based detection using techniques like Multiple Reaction Monitoring (MRM). This guide will focus on a direct analysis method without derivatization, simplifying sample preparation and reducing analytical variability.
Strategic Approach: Method Design and Rationale
The successful quantification of this compound hinges on a methodical approach that addresses its unique physicochemical properties.
-
Sample Preparation: The primary goal is to remove interfering macromolecules, primarily proteins and lipids, which can suppress the analyte signal in the mass spectrometer and foul the analytical column. A simple protein precipitation is effective, cost-efficient, and suitable for high-throughput analysis. Care must be taken to avoid non-volatile salts and buffers, which are detrimental to electrospray ionization.
-
Chromatography: Due to the high polarity of the analyte, standard C18 reversed-phase columns will provide little to no retention. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended. HILIC utilizes a polar stationary phase with a high organic content mobile phase, promoting the retention of polar analytes.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the preferred technique for protonating the basic amino group of the analyte, leading to the formation of the precursor ion [M+H]⁺. A triple quadrupole mass spectrometer is ideal for quantitative analysis, enabling highly selective MRM experiments.
Experimental and Analytical Workflow
The overall workflow is designed for reproducibility and efficiency, moving from the biological sample to the final quantified result.
Caption: High-level workflow for the analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes the extraction of this compound from plasma using protein precipitation. Using a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variability during preparation.
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Stable Isotope Labeled this compound (e.g., ¹³C, ¹⁵N labeled) as internal standard (IS)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Prepare Standards: Create a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water). From this, prepare a series of calibration standards in a surrogate matrix (e.g., phosphate-buffered saline) to generate a calibration curve.
-
Sample Aliquoting: Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to each tube. The IS corrects for variations in sample handling and instrument response.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. The ACN disrupts protein hydration shells, causing them to precipitate out of the solution.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and efficient protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Protocol 2: LC-MS/MS Instrumental Method
The following are starting parameters for method development. Optimization will be required for the specific instrument used.
Liquid Chromatography (LC) System:
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: Example LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 95.0 |
| 3.0 | 50.0 |
| 3.1 | 5.0 |
| 4.0 | 5.0 |
| 4.1 | 95.0 |
| 6.0 | 95.0 |
Mass Spectrometer (MS) System:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas Temp: 350°C
-
Ion Spray Voltage: +4500 V
-
Sheath Gas: 40 (arbitrary units)
-
Aux Gas: 10 (arbitrary units)
Table 2: Hypothetical MRM Parameters for this compound (MW: 152.15)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 153.1 | 108.1 | 100 | 20 |
| This compound (Qualifier) | 153.1 | 80.1 | 100 | 35 |
| Internal Standard (e.g., +4 Da) | 157.1 | 112.1 | 100 | 20 |
Note: These values are illustrative and must be optimized experimentally by infusing a standard solution of the analyte and performing precursor ion and product ion scans.
Data Analysis and Interpretation
Proposed Fragmentation Pathway
Understanding the fragmentation of the parent molecule is crucial for selecting specific and robust MRM transitions. For this compound ([M+H]⁺, m/z 153.1), fragmentation in the collision cell is expected to proceed via characteristic losses for protonated carboxylic acids and aromatic amines.
-
Loss of Formic Acid (HCOOH): A common neutral loss from the protonated carboxylic acid moiety, resulting in a loss of 45 Da.
-
153.1 -> 108.1 (Proposed Quantifier Ion)
-
-
Loss of CO and H₂O: Sequential or concerted loss of water (18 Da) and carbon monoxide (28 Da) is also plausible.
-
Ring Fragmentation: Higher collision energies can induce cleavage of the pyridine ring.
Caption: Proposed fragmentation pathway for this compound.
Quantification and Validation
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration in unknown samples is then interpolated from this curve.
For method validation, key parameters should be assessed according to regulatory guidelines:
-
Linearity: Assess the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.
-
Selectivity: Ensure no interference from endogenous matrix components.
-
Matrix Effect: Evaluate the degree of ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions.
Conclusion
This application note provides a detailed framework for developing a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. By employing a strategic combination of simplified protein precipitation, HILIC chromatography, and triple quadrupole mass spectrometry, researchers can overcome the analytical challenges posed by this polar molecule. The provided protocols and theoretical considerations serve as a validated starting point for method optimization and validation, enabling reliable data generation in research and drug development settings.
Introduction: Characterizing a Potential Synthetic Auxin
An In-Depth Technical Guide to In Vitro Assays Involving 3-Amino-4-methylpicolinic acid
This compound belongs to the aminopicolinate class of chemical compounds. Structurally related molecules are known to exhibit potent auxin-like activity, making them valuable as herbicides in agriculture and as tools in plant biology research. Auxins are a critical class of plant hormones that orchestrate a vast array of developmental processes, including cell division and elongation, organ formation, and tropic responses.[1][2] The most abundant natural auxin is indole-3-acetic acid (IAA).[3][4]
The biological activity of synthetic auxins is predicated on their ability to mimic endogenous IAA, thereby hijacking the plant's natural auxin signaling pathway.[5][6] Characterizing the precise biological effects of a novel compound like this compound requires robust and reproducible in vitro assays. These assays allow researchers to quantify its activity, elucidate its mechanism of action, and compare its efficacy to known auxins.
This guide provides detailed application notes and step-by-step protocols for two fundamental in vitro assays designed to assess the auxin-like properties of this compound: the DR5 Reporter Gene Assay for quantifying auxin-induced gene expression and the Coleoptile Elongation Assay for measuring a classic physiological auxin response.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound.
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[7] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[7][8] Wear protective gloves, protective clothing, and eye/face protection.[8][9] In case of eye contact, rinse cautiously with water for several minutes.[7][9] |
| Respiratory Irritation | May cause respiratory irritation.[8] Avoid breathing dust. Use only outdoors or in a well-ventilated area.[9][10] |
| Handling & Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Avoid dust formation.[9] |
Core Mechanism: The Canonical Auxin Signaling Pathway
Understanding the assays requires a foundational knowledge of how plants perceive and respond to auxin. The core signaling module involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[2][11]
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating gene expression.[2][11] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[11] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[2][12] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and initiate transcription.[2][5]
Application Note 1: DR5 Reporter Gene Assay for Auxin Activity
Principle
The DR5 reporter system is a widely used and highly sensitive tool for monitoring auxin response at the transcriptional level.[13][14] It consists of a synthetic promoter containing multiple tandem repeats of a highly active Auxin Response Element (AuxRE), typically the sequence TGTCTC.[11][15][16] This promoter is fused to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus). When a plant cell or tissue containing the DR5 construct is treated with an active auxin, the signaling cascade is initiated, ARFs are activated, and the reporter gene is strongly expressed.[5][14] The resulting signal (colorimetric, fluorometric, or luminescent) can be quantified to determine the potency of the test compound.
Materials and Reagents
-
Plant Material: Transgenic Arabidopsis thaliana seedlings or other plant species stably transformed with a DR5::GUS or DR5::GFP construct.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) stock solution (e.g., 10 mM in DMSO or ethanol).
-
Growth Medium: Murashige and Skoog (MS) liquid medium or plates.
-
GUS Staining (for DR5::GUS):
-
GUS Staining Buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide.
-
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) stock solution.
-
70% Ethanol for destaining.
-
-
Fluorometric Assay (for DR5::GUS):
-
Microscopy (for DR5::GFP): Confocal or fluorescence microscope with appropriate filter sets.
-
Instrumentation: Spectrofluorometer or plate reader, light microscope, sterile culture plates.
Step-by-Step Protocol (DR5::GUS Fluorometric Assay)
-
Seedling Preparation: Grow DR5::GUS Arabidopsis seedlings for 5-7 days in liquid MS medium under sterile conditions.
-
Treatment: Prepare a dilution series of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in liquid MS medium. Include a negative control (medium + DMSO) and a positive control series (e.g., NAA at the same concentrations).
-
Incubation: Transfer seedlings into 24-well plates containing the treatment solutions. Incubate for a defined period (e.g., 6 to 24 hours). Induction can be detected as early as 1 hour but continues to increase over time.[14][17]
-
Tissue Homogenization: Harvest seedlings (~10-20 mg), blot dry, and freeze immediately in liquid nitrogen. Homogenize the frozen tissue in a microcentrifuge tube using a tissue lyser or pestle.
-
Protein Extraction: Add 200-300 µL of ice-cold Extraction Buffer to the homogenized tissue.[14] Vortex thoroughly and centrifuge at >13,000 rpm for 10 minutes at 4°C.
-
GUS Activity Assay:
-
Transfer an aliquot of the supernatant (e.g., 25 µL) to a new tube containing 1 mL of pre-warmed (37°C) MUG Assay Buffer.[14]
-
Incubate the reaction at 37°C. Take aliquots (e.g., 200 µL) at several time points (e.g., 5, 35, and 95 minutes).[14]
-
Stop the reaction by adding the 200 µL aliquot to 800 µL of Stop Solution.[14]
-
-
Fluorescence Measurement: Measure the fluorescence of the stopped reactions using a spectrofluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[14]
-
Protein Quantification: Use a small aliquot of the initial protein extract to determine the total protein concentration using a Bradford assay.
-
Data Analysis: Calculate the rate of MUG cleavage (pmol 4-MU per minute). Normalize this rate to the total protein concentration in the extract to get the specific activity (pmol 4-MU/min/mg protein).[14] Plot the specific activity against the concentration of the test compound.
Expected Results & Interpretation
An active auxin mimic will induce a dose-dependent increase in reporter gene activity. By comparing the dose-response curve of this compound to that of a standard auxin like NAA, its relative potency can be determined.
| Treatment | Concentration (µM) | Normalized GUS Activity (pmol 4-MU/min/mg protein) |
| Mock (DMSO) | - | 5.2 ± 0.8 |
| NAA (Positive Control) | 0.1 | 150.6 ± 12.3 |
| 1.0 | 480.2 ± 35.1 | |
| 10.0 | 510.8 ± 41.7 | |
| This compound | 0.1 | 85.4 ± 9.2 |
| 1.0 | 355.7 ± 28.9 | |
| 10.0 | 412.3 ± 33.5 |
Table represents hypothetical data.
Application Note 2: In Vitro Coleoptile Elongation Assay
Principle
This classic bioassay is based on the "Acid Growth Hypothesis," which posits that auxin promotes cell elongation by stimulating proton (H+) extrusion into the cell wall space (apoplast).[18][19] This acidification activates wall-loosening enzymes (e.g., expansins), increasing cell wall extensibility and allowing the cell to expand under turgor pressure.[19][20] The assay measures the change in length of excised sections from etiolated coleoptiles (the protective sheath covering the emerging shoot in grasses) after incubation with a test compound. A significant increase in length relative to a buffer control indicates auxin activity.[20]
Materials and Reagents
-
Plant Material: Etiolated (dark-grown) oat (Avena sativa) or maize (Zea mays) seedlings, approximately 4-5 days old.
-
Test Compound: this compound stock solution.
-
Positive Control: IAA stock solution.
-
Assay Buffer: A weakly buffered solution, e.g., 10 mM potassium phosphate buffer (pH 6.0-7.0) containing 2% sucrose.
-
Equipment: Dissecting microscope, sharp razor blade, ruler with millimeter markings, petri dishes, orbital shaker, digital camera or scanner for recording results.
Step-by-Step Protocol
-
Seedling Preparation: Grow oat or maize seeds on moist paper towels in complete darkness for 4-5 days until coleoptiles are 2-3 cm long.
-
Coleoptile Excision: Perform all manipulations under a dim green safelight to prevent phototropic responses. Excise the apical 3-4 mm of the coleoptile tip (which is the primary site of endogenous auxin production) and discard. From the remaining coleoptile, cut a 10 mm long section.
-
Pre-incubation: Float the sections in the assay buffer for 1-2 hours to deplete endogenous auxin and allow them to recover from cutting.
-
Treatment: Prepare treatment solutions by diluting the test compound and IAA into the assay buffer to final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a buffer-only negative control.
-
Measurement (Time 0): Place 5-10 coleoptile sections into a petri dish. Align them against a ruler and carefully measure their initial length (L0) or capture a high-resolution image.
-
Incubation: Add the treatment solution to the petri dishes, ensuring the sections are fully submerged. Place the dishes on an orbital shaker in the dark and incubate for 18-24 hours.
-
Measurement (Final): Carefully realign the sections against the ruler and measure their final length (Lf).
-
Data Analysis: Calculate the percent elongation for each section: % Elongation = ((Lf - L0) / L0) * 100. Average the results for each treatment group and plot the mean percent elongation against the compound concentration.
Expected Results & Interpretation
A compound with auxin activity will cause a statistically significant, dose-dependent increase in the elongation of the coleoptile sections compared to the buffer control. The magnitude of this effect can be compared to the IAA positive control to assess its relative potency.
| Treatment | Concentration (µM) | Mean Percent Elongation (%) |
| Buffer Control | - | 4.5 ± 1.2 |
| IAA (Positive Control) | 1.0 | 18.2 ± 2.5 |
| 10.0 | 35.6 ± 3.1 | |
| 100.0 | 28.1 ± 2.9 (supraoptimal inhibition) | |
| This compound | 1.0 | 12.5 ± 2.1 |
| 10.0 | 29.8 ± 2.8 | |
| 100.0 | 25.3 ± 3.0 (supraoptimal inhibition) |
Table represents hypothetical data.
References
- 1. Defining the Function of Auxin-Regulated Gene Expression During Plant Growth and Development - Macalester College [portal.nifa.usda.gov]
- 2. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-Acetic Acid, Auxin-Binding Soluble Proteins [ebrary.net]
- 5. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]
- 14. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 17. researchgate.net [researchgate.net]
- 18. The Acid Growth Theory of auxin-induced cell elongation is alive and well - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acid-growth hypothesis - Wikipedia [en.wikipedia.org]
- 20. employees.csbsju.edu [employees.csbsju.edu]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of 3-Amino-4-methylpicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Amino-4-methylpicolinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. As a substituted pyridinecarboxylic acid with an amino group, this molecule presents unique challenges due to its amphoteric nature, solubility characteristics, and potential for carrying over synthesis-related impurities.
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each purification step. It is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters, ensuring that the advice is practical, scientifically grounded, and directly applicable to your laboratory work.
Part 1: Frequently Asked Questions - Understanding the Molecule
This section addresses the fundamental properties of this compound that are critical for designing an effective purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's basic properties is the foundation of any purification protocol. This compound is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (amino group, pyridine ring nitrogen) functionalities. This dual nature dictates its solubility behavior at different pH values.
| Property | Value / Characteristic | Significance for Purification |
| Molecular Formula | C₇H₈N₂O₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 152.15 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Typically a white to off-white or brown powder/solid.[1] | Color indicates the presence of chromophoric impurities or degradation products. |
| Melting Point | Data not widely published, but related compounds like 3-Amino-4-methylpyridine melt at 103-107 °C. | A sharp melting point is a key indicator of purity. A broad range suggests impurities. |
| Solubility | Sparingly soluble in water and common organic solvents at neutral pH. Solubility is highly pH-dependent. | This property is exploited in acid-base extraction and is a critical parameter for selecting a recrystallization solvent. |
| Stability | Generally stable under recommended storage conditions, but may be sensitive to strong oxidizing agents and light.[1] | Proper handling and storage are necessary to prevent the formation of degradation-related impurities. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically carried over from the synthetic route. Common syntheses may start from 3-amino-4-picoline or a related halogenated pyridine.[2][3] Therefore, impurities can include:
-
Unreacted Starting Materials: Such as 3-amino-4-picoline or halogenated precursors.
-
Reaction Byproducts: Including isomers formed during substitution reactions or products of over-oxidation/reduction.
-
Reagents and Catalysts: Residual catalysts (e.g., copper salts) or reagents from preceding steps.[2]
-
Degradation Products: Formed if the molecule is exposed to harsh conditions (e.g., excessive heat, strong acids/bases, or light), potentially leading to decarboxylation or oxidation of the amino group.
Q3: Why is this molecule so challenging to purify using standard methods like silica gel chromatography?
A3: The primary challenge stems from its amphoteric and highly polar nature.
-
On Normal-Phase Silica: The basic amino group and pyridine nitrogen can interact strongly with the acidic silica gel surface, leading to significant peak tailing and often irreversible adsorption. The acidic carboxylic group can also cause streaking. This makes elution difficult and separation inefficient.
-
Zwitterionic Character: At its isoelectric point, the molecule exists as a zwitterion (internal salt), which minimizes its solubility in many common organic solvents, making both chromatography and recrystallization difficult.
Part 2: Troubleshooting Guide - Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My recrystallization of this compound results in very poor recovery or "oiling out." What's going wrong?
A4: This is a classic problem when purifying polar, amphoteric molecules. The cause is almost always related to solvent choice and supersaturation control.
Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the concentration exceeds the metastable limit, causing the solute to separate as a liquid phase instead of forming an ordered crystal lattice. Poor recovery happens when the solute is too soluble in the cold solvent or an inappropriate solvent is chosen.[4]
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] For a polar molecule like this, consider polar protic solvents like water, ethanol, or isopropanol, or mixtures. Patent literature for the precursor, 3-amino-4-picoline, often uses ethyl acetate for recrystallization, which may be a starting point for the final acid as well.[2][3]
-
Use a Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., methanol or water) where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent, e.g., dichloromethane, ethyl acetate, or acetone) in which it is insoluble, until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling (e.g., plunging in an ice bath) promotes oiling out and traps impurities. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal precipitation.
-
pH Adjustment: Since solubility is pH-dependent, adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI) will minimize its solubility and promote precipitation. This technique, known as isoelectric precipitation, is highly effective but must be done carefully to avoid degrading the acid.
Q5: My final product remains colored (yellow to brown). How can I decolorize it?
A5: Color is usually due to highly conjugated, non-volatile organic impurities or oxidation products.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal. Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. Stir or swirl the hot mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual.
-
Minimize Heat and Light Exposure: Pyridine and amine-containing compounds can be susceptible to oxidative degradation, which often produces colored byproducts. Conduct purification steps quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from direct light.
Q6: I'm trying to use acid-base extraction for an initial cleanup, but I'm getting emulsions or poor separation. What should I do?
A6: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds, but its success with amphoteric molecules depends on precise pH control.[5][6]
Causality: this compound has three ionizable groups: the carboxylic acid (pKa₁ ~4-5), the 3-amino group (pKa₂ ~2-3), and the pyridine nitrogen (pKa₃ ~5-6). The exact pKa values are crucial for selecting the correct pH. Emulsions often form when the densities of the aqueous and organic layers are too similar or due to the presence of fine particulates.
Troubleshooting Workflow:
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Amino-4-methylpicolinic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-Amino-4-methylpicolinic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, is not without challenges and can be prone to several side reactions that impact yield and purity. This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) encountered by researchers in the field. We will dissect common synthetic routes, explain the mechanistic origins of side products, and provide validated protocols to mitigate these issues.
Route 1: Hofmann Rearrangement of 4-Methylpicolinamide
The Hofmann rearrangement is a classical method for converting a primary amide into a primary amine with one fewer carbon atom.[1] In this context, the strategy involves applying the rearrangement to the amide at the 3-position of a suitable precursor, typically derived from 4-methylquinoline-2,3-dicarboxylic acid.
FAQ 1: My Hofmann rearrangement of 4-methyl-2-carbamoylpicolinamide is giving low yields and a complex product mixture. What is going wrong?
This is a common issue stemming from the reactivity of the isocyanate intermediate and the potential for side reactions under the required basic conditions. The intended reaction involves the selective hydrolysis of the isocyanate formed at the C3 position.
Underlying Causes and Side Reactions:
-
Urea Formation: The primary amine product is nucleophilic and can attack the highly reactive isocyanate intermediate. This bimolecular reaction forms a stable urea byproduct, consuming both the intermediate and the desired product.
-
Decarboxylation of Product: Picolinic acids are susceptible to decarboxylation, especially when heated under basic or acidic conditions.[2] The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge that develops at the C2 position upon loss of CO2.[3]
-
Incomplete Reaction/Hydrolysis of N-Bromoamide: If the reaction conditions (temperature, base concentration) are not optimal, the N-bromoamide intermediate can hydrolyze back to the starting amide, or the rearrangement may not proceed to completion.
Troubleshooting and Mitigation Strategies
| Observed Issue | Probable Cause | Recommended Solution |
| Significant Urea Byproduct | High concentration of product amine and isocyanate intermediate. | Add the hypobromite solution slowly to the amide solution at low temperature (0-5 °C) to keep the instantaneous concentration of the isocyanate low. Consider a two-phase system to sequester the amine product as it forms. |
| Low Yield, Presence of 4-Methyl-3-aminopyridine | Decarboxylation of the picolinic acid product. | Maintain strict temperature control during the reaction and workup. Do not exceed 60-70°C. Neutralize the reaction mixture promptly with a non-nucleophilic acid (e.g., dilute H2SO4) at low temperature before extraction. |
| Recovery of Starting Amide | Insufficient hypobromite or non-optimal temperature. | Ensure at least one full equivalent of Br2/NaOH is used. After the initial reaction at low temperature, allow the mixture to warm slowly to room temperature or slightly above (40-50°C) to drive the rearrangement to completion.[4] |
Diagram: Key Reaction Pathways in Hofmann Rearrangement
Caption: Competing pathways in the Hofmann synthesis route.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route involves the displacement of a halide (e.g., -Cl, -Br) at the C3 position of a 4-methylpicolinic acid precursor with an ammonia source. The success of this reaction is highly dependent on the electronic properties of the pyridine ring and the stability of the starting material.
FAQ 2: Amination of 3-bromo-4-methylpicolinic acid with aqueous ammonia under heat results in significant decomposition and only traces of the product. What is happening?
The primary challenge in this route is the inherent instability of the picolinic acid scaffold under the conditions required for SNAr amination.
Underlying Causes and Side Reactions:
-
Thermal Decarboxylation: As mentioned previously, picolinic acids readily lose CO2 upon heating.[2] The conditions for SNAr (high temperature, often in the presence of a base) are prime conditions for decarboxylation, leading to the formation of 3-amino-4-methylpyridine, or more likely, decomposition of the starting material to 3-bromo-4-methylpyridine.
-
Hydrolysis of Halogen: In aqueous media, the bromide can be displaced by a hydroxide ion, leading to the formation of 3-hydroxy-4-methylpicolinic acid, which is often unreactive towards further amination.
-
Low Reactivity: The pyridine ring must be sufficiently electron-deficient to undergo SNAr. While the ring nitrogen and the carboxylic acid help, the methyl group is electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted ring.
Troubleshooting and Mitigation Strategies
| Observed Issue | Probable Cause | Recommended Solution |
| Product Decarboxylation | High reaction temperature. | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is more stable to decarboxylation. Perform the amination on the ester and hydrolyze it back to the acid in a final, gentle step (e.g., LiOH in THF/water at room temperature). |
| Formation of Hydroxy-byproduct | Use of aqueous ammonia. | Use anhydrous ammonia in a polar aprotic solvent like DMSO or NMP in a sealed pressure vessel. This minimizes the presence of water. |
| Low Conversion | Insufficient activation of the pyridine ring. | Consider using a copper-catalyzed amination (Ullmann-type reaction) or a Palladium-catalyzed reaction (Buchwald-Hartwig amination). These reactions can often proceed under milder temperature conditions, preserving the carboxyl group.[5] |
Protocol: Two-Step SNAr via Methyl Ester Protection
-
Esterification: Suspend 3-bromo-4-methylpicolinic acid (1.0 eq) in methanol (10 volumes). Cool to 0°C and slowly add thionyl chloride (1.2 eq). Allow the mixture to warm to room temperature and then reflux for 4 hours. Cool and concentrate under reduced pressure. Neutralize with saturated NaHCO3 solution and extract with ethyl acetate to yield methyl 3-bromo-4-methylpicolinate.
-
Amination: In a pressure-rated vessel, dissolve the methyl ester (1.0 eq) in anhydrous DMSO (5 volumes). Add a copper(I) oxide catalyst (0.1 eq) and L-proline (0.2 eq). Seal the vessel, and bubble anhydrous ammonia gas through the solution for 15 minutes. Heat the reaction to 80-90°C for 12-18 hours.
-
Hydrolysis & Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic layers. Dissolve the crude ester in a 3:1 mixture of THF/water and add lithium hydroxide (2.0 eq). Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC/LC-MS). Acidify carefully with 1M HCl to pH 4-5 to precipitate the product.
Route 3: Directed Ortho-Metalation (DoM) and Carboxylation
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[6] This strategy would involve starting with 3-amino-4-methylpyridine, using the amino group (or a derivative) to direct lithiation at the C2 position, and then quenching with CO2.
FAQ 3: My attempt to lithiate 3-amino-4-methylpyridine with n-BuLi followed by a CO2 quench yielded a complex mixture with very little of the desired acid. Why is this route failing?
The direct lithiation of 3-amino-4-methylpyridine is complicated by the presence of multiple acidic protons and potential sites for metalation.
Underlying Causes and Side Reactions:
-
N-H Deprotonation: The amine protons are the most acidic protons in the molecule (pKa ~30-35) and will be removed by the first equivalent of strong base. At least two equivalents of base are required: one to deprotonate the amine and a second to deprotonate the ring.
-
Benzylic Metalation: The protons on the 4-methyl group are also acidic (benzylic-type) and can be deprotonated, especially at warmer temperatures or with prolonged reaction times.[7] Quenching this benzylic anion with CO2 would lead to 2-(3-aminopyridin-4-yl)acetic acid.
-
Poor Directing Group Ability: A simple amino (-NH2) or even anilido (-NHLi) group is only a moderately effective directing metalation group (DMG).[8] Stronger directing groups are needed for clean, high-yielding C2 metalation.
Troubleshooting and Mitigation Strategies
| Observed Issue | Probable Cause | Recommended Solution |
| Low Conversion / Complex Mixture | Inefficient C2-lithiation due to multiple acidic sites and a weak DMG. | Protect the amine as a pivaloyl (-NHCOtBu) or carbamate (-NHBoc) group. These are powerful DMGs that prevent N-H deprotonation and strongly direct lithiation to the C2 position.[9] |
| Formation of Acetic Acid Byproduct | Competing benzylic metalation of the 4-methyl group. | Perform the lithiation at very low temperatures (-78°C) to favor the kinetically faster ortho-metalation over the thermodynamically stable benzylic anion. Use a bulky base like LDA or s-BuLi in the presence of TMEDA, which can enhance ortho-selectivity. |
| No Reaction | Insufficient base or steric hindrance. | Ensure at least 1.1 equivalents of base are used after the protecting group is in place. The bulky protecting group may slow the reaction; allow sufficient time (1-2 hours) at -78°C for complete lithiation before quenching. |
Diagram: Competing Metalation Sites
Caption: Kinetic vs. thermodynamic control in the DoM route.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
Technical Support Center: Degradation Pathways of 3-Amino-4-methylpicolinic Acid
Welcome to the technical support center for researchers investigating the degradation of 3-Amino-4-methylpicolinic acid. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to navigate the complexities of your experimental work. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Section 1: Overview of this compound Degradation
This compound is a substituted pyridine carboxylic acid. Understanding its environmental fate and metabolic breakdown is crucial, particularly if it is a metabolite of a larger xenobiotic compound like a pesticide or pharmaceutical. The degradation of such molecules can proceed through two primary routes: microbial (biotic) degradation and abiotic degradation.
-
Microbial Degradation: This is often the primary mechanism for the breakdown of pyridine derivatives in the environment.[1] Bacteria, in particular, have evolved diverse enzymatic pathways to cleave the stable pyridine ring and utilize the compound as a source of carbon, nitrogen, and energy.[2][3] Species from genera such as Alcaligenes, Arthrobacter, and Rhodococcus have been identified as capable of degrading the parent compound, picolinic acid.[2][3] The typical pathway involves initial hydroxylation followed by decarboxylation and ring cleavage.[2][3]
-
Abiotic Degradation: This involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).[4][5] The rate of these processes is heavily influenced by environmental factors like pH, temperature, and the presence of photosensitizing agents.[6][7] While often slower than microbial degradation, abiotic processes can be significant, especially for surface water contamination or during specific chemical treatments.[7][8]
Proposed Microbial Degradation Pathway
While the specific pathway for this compound is not extensively documented, we can propose a hypothetical pathway based on the well-characterized degradation of picolinic acid by strains like Alcaligenes faecalis.[2][9] The pathway likely proceeds through sequential enzymatic reactions.
Caption: Proposed microbial degradation pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during degradation studies in a question-and-answer format.
Q1: My microbial culture shows very slow or no degradation of the target compound. What are the potential causes and how can I fix it?
A1: This is a frequent challenge stemming from several possible factors. Let's break down the troubleshooting process.
-
Causality: Degradation rates depend on the intricate interplay between the microorganisms, the substrate, and the environment.[10] A bottleneck in any of these areas can halt the process.
-
Troubleshooting Steps:
-
Verify Microbial Viability and Acclimation:
-
Problem: The selected microbial strain or consortium may not possess the necessary enzymatic machinery, or it may not be induced. Many degradation enzymes are inducible, meaning they are only expressed in the presence of the substrate or a similar molecule.[11][12]
-
Solution:
-
Confirm culture viability using standard plating or microscopy techniques.
-
Perform an acclimation phase. Pre-culture the microorganisms in a medium containing a low concentration of this compound or a structurally similar, less toxic compound for several passages. This allows for the induction of relevant genes and selection for competent degraders.
-
If using an environmental isolate, ensure it was sourced from a site with potential exposure to similar compounds.
-
-
-
Assess Environmental Conditions:
-
Problem: Sub-optimal environmental conditions can severely inhibit microbial metabolism.[13] Key factors include pH, temperature, and oxygen availability.[6][8]
-
Solution:
-
pH: Measure the pH of your culture medium at the start and end of the experiment. The degradation process itself can alter pH. Buffer the medium appropriately (e.g., with phosphate buffer) to maintain the optimal pH range for your specific microorganisms (typically pH 6.5-8.0 for many bacteria).
-
Temperature: Ensure the incubator temperature is stable and optimal for your strain. For most environmental isolates, this is between 25-37°C.[7]
-
Oxygen: Many initial degradation steps, particularly hydroxylations, are performed by oxygenases, requiring aerobic conditions.[14] Ensure adequate aeration by using baffled flasks, maintaining a high headspace-to-liquid ratio (e.g., 1:5), and shaking at a sufficient speed (e.g., 150-200 rpm).
-
-
-
Check for Substrate Toxicity or High Concentration:
-
Problem: High concentrations of the target compound or its intermediates can be toxic to microorganisms, inhibiting their metabolic activity.[13]
-
Solution: Run a dose-response experiment. Set up parallel cultures with a range of initial concentrations of this compound (e.g., 10, 50, 100, 200 mg/L). This will help you identify the inhibitory concentration and select a suitable starting concentration for your definitive studies.[3]
-
-
Evaluate Nutrient Availability:
-
Problem: Microorganisms require other nutrients (like nitrogen, phosphorus, and trace elements) besides the carbon source to grow and maintain metabolic functions.[8] A minimal salts medium may be lacking.
-
Solution: Ensure your medium is not nutrient-limited. Supplement with a nitrogen source (e.g., (NH₄)₂SO₄) and a phosphorus source (e.g., KH₂PO₄/K₂HPO₄), along with a trace mineral solution.
-
-
Caption: Troubleshooting decision tree for slow or absent microbial degradation.
Q2: I am having trouble detecting and identifying degradation intermediates. My parent compound disappears, but I don't see any new peaks in my HPLC analysis. What's wrong?
A2: This is a classic "mass balance" problem. The compound is degrading, but its metabolites are elusive. This usually points to analytical or kinetic issues.
-
Causality: Intermediates can be transient and exist at very low concentrations. Furthermore, your analytical method may not be suitable for their detection if they have significantly different chemical properties from the parent compound.
-
Troubleshooting Steps:
-
Optimize Sampling Time Points:
-
Problem: Intermediates may be rapidly converted to the next product in the pathway. If you sample at wide intervals (e.g., every 24 hours), you might miss them entirely.
-
Solution: Increase your sampling frequency, especially during the initial phase of rapid degradation. For example, take samples at 0, 1, 2, 4, 8, 12, and 24 hours.
-
-
Broaden Your Analytical Window:
-
Problem: Your HPLC method is optimized for the parent compound. Intermediates, especially after hydroxylation, will be more polar and elute much earlier. Ring cleavage products will be small, polar, and may not be retained on a standard C18 column.
-
Solution:
-
Modify your HPLC gradient. Start with a much lower organic phase concentration (e.g., 98-99% aqueous) to retain highly polar compounds.
-
Consider a different column chemistry, such as one designed for polar analytes (e.g., an AQ-type C18 or HILIC).
-
Expand your detector settings. Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to scan a wide range of UV-Vis wavelengths, as intermediates will likely have different absorption maxima than the parent compound.
-
-
-
Use a More Powerful Detector:
-
Problem: UV detection may not be sensitive enough for low-concentration intermediates, or the intermediates may lack a strong chromophore.
-
Solution: Switch to Mass Spectrometry (MS) detection. LC-MS is the gold standard for metabolite identification.
-
Use full-scan mode to search for the predicted masses of hypothetical intermediates (e.g., parent +16 Da for hydroxylation, parent -44 Da for decarboxylation).
-
Once potential masses are found, use tandem MS (MS/MS) to fragment the ions and confirm their structure.
-
-
-
Inhibit Downstream Enzymes:
-
Problem: The enzyme converting your intermediate of interest is too active.
-
Solution: This is an advanced technique. If you suspect a specific enzyme class, you can try to inhibit it. For example, adding a metal chelator like 2,2'-dipyridyl can sometimes inhibit iron-dependent dioxygenases, causing upstream intermediates to accumulate.[11] Use this approach with caution and appropriate controls, as it can also cause general toxicity.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key classes of enzymes I should expect to be involved in the degradation of this compound? A: Based on analogous pathways for pyridine derivatives, you should anticipate the involvement of several key enzyme classes:
-
Monooxygenases/Dioxygenases: These are often the first enzymes to attack the stable aromatic ring, incorporating one or two oxygen atoms to form hydroxylated intermediates.[14][15] This "activation" step makes the ring more susceptible to cleavage.
-
Dehydrogenases: These enzymes are involved in further oxidation steps.
-
Decarboxylases: These enzymes remove the carboxyl group (-COOH). A notable example is 3,6-dihydroxypicolinic acid decarboxylase (PicC), which has been shown to convert 3,6DHPA to 2,5-dihydroxypyridine in the picolinic acid pathway.[2][16]
-
Ring-Cleavage Enzymes: Typically dioxygenases, these enzymes break open the aromatic ring, leading to linear aliphatic intermediates that can enter central metabolic pathways.[15]
Q: How do pH and temperature affect the degradation process? A: Both are critical environmental factors that influence chemical stability and enzymatic activity.
-
pH: Affects both the chemical stability of the molecule (abiotic hydrolysis) and the activity of microbial enzymes. Most bacterial degradation enzymes have an optimal pH range of 6.5-8.0. Extreme pH values can denature enzymes and halt all biological activity.[6]
-
Temperature: Directly impacts reaction rates. For chemical reactions, the rate often doubles for every 10°C increase.[7] For microbial degradation, each organism has an optimal temperature range for growth and enzyme function. Temperatures that are too low will slow metabolism, while excessively high temperatures will cause irreversible enzyme denaturation.[7]
Q: What is the best analytical method for quantifying the parent compound and its metabolites? A: A combination of High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection is the most powerful approach.
-
HPLC-UV (DAD/PDA): Excellent for quantification of the parent compound and any major metabolites that have a UV chromophore. It is robust, reproducible, and widely available.
-
HPLC-MS/MS (Triple Quadrupole or Q-TOF): Unmatched for sensitivity and specificity. It is essential for confirming the identity of known metabolites and for identifying unknown intermediates based on their mass-to-charge ratio and fragmentation patterns.[17] This is the preferred method for tracking low-concentration, transient species.
Section 4: Experimental Protocols
Protocol 1: Microbial Degradation Assay in Liquid Culture
This protocol outlines a robust method for assessing the degradation of this compound by a pure or mixed microbial culture.
Objective: To quantify the rate of degradation and identify major intermediates.
Materials:
-
Microbial culture (pure strain or consortium)
-
Minimal Salts Medium (MSM), sterilized
-
Stock solution of this compound (e.g., 10 g/L in sterile water, filter-sterilized)
-
Sterile baffled flasks (250 mL)
-
Shaking incubator
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifier
-
Syringe filters (0.22 µm) and HPLC vials
Workflow Diagram:
Caption: General workflow for a microbial degradation experiment.
Procedure:
-
Inoculum Preparation: Grow the microbial strain in a suitable rich medium (e.g., LB or TSB) until it reaches the mid-logarithmic phase of growth (typically OD₆₀₀ of 0.6-0.8). Harvest the cells by centrifugation (e.g., 5000 x g for 10 min) and wash twice with sterile MSM to remove residual rich medium. Resuspend the cell pellet in a small volume of MSM.
-
Experimental Setup:
-
Test Flasks: To 50 mL of sterile MSM in a 250 mL baffled flask, add the this compound stock solution to achieve the desired final concentration (e.g., 100 mg/L).
-
Sterile Control: Prepare one flask as above but do not inoculate it. This control accounts for any abiotic degradation (e.g., hydrolysis).
-
Inoculum Control: Prepare one flask with 50 mL of MSM and the inoculum, but without the target compound. This control monitors the health of the culture.
-
-
Inoculation: Inoculate the "Test Flasks" with the washed cell suspension to a starting optical density (OD₆₀₀) of approximately 0.1.
-
Incubation: Place all flasks in a shaking incubator at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 180 rpm).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically withdraw a 1 mL aliquot from each flask.
-
Sample Preparation:
-
Immediately centrifuge the aliquot at >12,000 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at 4°C if analyzed within 24 hours, or at -20°C for longer storage.
-
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound and any detectable metabolites.
Protocol 2: HPLC-MS/MS Analysis of Degradation Products
Objective: To detect, identify, and quantify this compound and its degradation products.
Instrumentation & Columns:
-
HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: A C18 column suitable for polar analytes (e.g., Agilent Zorbax Eclipse Plus C18, Waters Acquity UPLC HSS T3).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analytical standards of this compound.
Procedure:
-
Method Setup (General Example - must be optimized):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
-
Compound Tuning: Infuse a standard solution of this compound to determine its precursor ion [M+H]⁺ and optimize MS parameters (e.g., fragmentor voltage, collision energy) to identify characteristic product ions for Multiple Reaction Monitoring (MRM).
-
Full Scan Analysis: Analyze early time-point samples in full scan mode to search for the exact masses of potential intermediates (e.g., hydroxylated, decarboxylated products).
-
Targeted (MRM) Analysis: Once potential intermediates are identified, develop an MRM method including transitions for the parent compound and its metabolites for sensitive quantification across all time points.
-
Quantification: Prepare a calibration curve using analytical standards of the parent compound. Quantify intermediates semi-quantitatively using their peak area if standards are unavailable.
| Parameter | Parent Compound | Hydroxylated Intermediate | Decarboxylated Intermediate |
| Formula | C₇H₈N₂O₂ | C₇H₈N₂O₃ | C₆H₈N₂ |
| Exact Mass | 152.0586 | 168.0535 | 108.0688 |
| [M+H]⁺ | 153.0659 | 169.0608 | 109.0761 |
| Expected Elution | Mid-polarity | More Polar (Earlier) | Varies (likely less polar) |
References
- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Abiotic transformations and decomposition kinetics of 4-carbamoyl-2'-[(hydroxyimino)methyl]-1,1'-(oxydimethylene)-bis(pyridin ium chloride) in aqueous phosphate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gpnmag.com [gpnmag.com]
- 8. Challenges in Microbial Remediation: Why It’s Not Always Effective • Environmental Studies (EVS) Institute [evs.institute]
- 9. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 11. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 12. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-Amino-4-methylpicolinic Acid
Welcome to the technical support guide for the chromatographic analysis of 3-Amino-4-methylpicolinic acid. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for this compound can be challenging. Its unique chemical structure—possessing both a basic amino group and an acidic carboxylic acid group, alongside a picolinic acid moiety known for chelation—creates a perfect storm for problematic secondary interactions within an HPLC system.[1][2]
This guide is structured to provide a logical, in-depth troubleshooting workflow, moving from the most common and easily solvable issues to more complex hardware and column chemistry problems. We will explore the "why" behind each step, empowering you to make informed decisions in your method development and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial questions when peak tailing is observed for this compound.
Q1: Why is the peak for my this compound tailing?
Peak tailing for this specific analyte is almost always due to multiple retention mechanisms occurring simultaneously.[3][4] While the primary retention mechanism is hydrophobic interaction with the C18 stationary phase, undesirable secondary interactions are common. The three primary causes are:
-
Ionic Interactions with Surface Silanols: The protonated amino group on your molecule can strongly interact with ionized, acidic silanol groups (Si-O⁻) on the surface of the silica-based column packing.[1][5][6]
-
Unoptimized Mobile Phase pH: Because your analyte is amphoteric (having both acidic and basic pKa values), if the mobile phase pH is too close to either pKa, you will have a mixture of ionic forms, leading to peak broadening and tailing.[7][8]
-
Metal Chelation: The picolinic acid structure can chelate with trace metal ions (like iron, titanium, or others) present in the stainless-steel hardware, frits, or even within the silica packing material itself, causing severe peak distortion.[2][9][10][11]
Q2: I've just started seeing this problem. What is the very first thing I should check?
Before making significant changes to your method, perform these initial checks:
-
Check for Column Contamination or Degradation: If you are using a guard column, remove it and re-inject your sample.[12] If the peak shape improves, simply replace the guard column. If you don't use a guard column, or if removing it didn't help, the analytical column itself may be contaminated or have developed a void.[3][13]
-
Review Your Mobile Phase Preparation: Confirm the pH of your aqueous mobile phase component. Even small deviations in pH can drastically alter the ionization state of this compound and affect peak shape.[8][14] Ensure buffers are freshly prepared and within their effective buffering range.
Q3: How critical is the mobile phase pH for this compound?
It is the single most critical parameter. For an amphoteric compound, you need to operate at a pH that is at least 1.5-2 pH units away from both the acidic and basic pKa values to ensure the analyte exists in a single, stable ionic form.[8] Operating near a pKa value will result in a mixed population of ionized and unionized species, which have different retention times, causing the peak to broaden or tail.[7][15]
Q4: Could my HPLC system itself be the cause of the tailing?
Yes. If the tailing persists even with a new column and optimized mobile phase, the issue could be instrumental. The most common instrumental causes are extra-column dead volume (from using tubing with too large an inner diameter or from a poor connection) or metal contamination from the system components themselves, which is a known issue for chelating compounds.[2][9][16]
Part 2: In-Depth Troubleshooting Workflows
Follow these workflows to systematically diagnose and resolve the root cause of peak tailing.
Workflow 1: Systematic Optimization of Mobile Phase Conditions
The goal here is to control the ionization of both the analyte and the stationary phase surface to minimize unwanted interactions.
Causality: The amino group of your analyte is basic and will be protonated at low pH. The silanol groups on the silica surface are acidic (pKa ~3.5-4.5) and will be deprotonated (negatively charged) at mid-to-high pH.[17] The ideal condition suppresses one of these interactions.
Step-by-Step Protocol:
-
Operate at Low pH (Recommended First Approach):
-
Action: Adjust your mobile phase to a pH between 2.5 and 3.0 using a buffer like phosphate or formate.
-
Reasoning: At this low pH, the acidic silanol groups on the stationary phase will be fully protonated (Si-OH), neutralizing their negative charge and preventing strong ionic interaction with your protonated analyte (-NH3+).[4][18] While your analyte is charged, eliminating the charge on the stationary phase is often sufficient to achieve good peak shape.
-
Verification: If peak shape improves dramatically, your primary issue was silanol interactions.
-
-
Increase Buffer Concentration:
-
Action: If tailing is still present at low pH, increase your buffer concentration from a typical 10-20 mM up to 50 mM.
-
Reasoning: The higher concentration of buffer ions can more effectively compete with the analyte for any remaining active sites on the stationary phase, effectively "masking" them.[3][6]
-
Verification: A noticeable improvement in symmetry points to persistent secondary ionic interactions.
-
-
Consider Mobile Phase Additives (Advanced):
-
Action: If the above steps are not sufficient, consider adding a chelating agent like 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[10]
-
Reasoning: EDTA will bind to any metal ions in the flow path or on the column, preventing your analyte from chelating with them. This directly addresses the metal chelation-based secondary retention mechanism.[10][11]
-
Verification: If adding EDTA resolves the tailing, it confirms that metal chelation was a significant contributor to the problem.
-
Troubleshooting Decision Tree
The following diagram outlines a logical path for troubleshooting.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Workflow 2: Addressing Stationary Phase and Column Health
If mobile phase optimization is insufficient, the issue lies with the column itself—either its fundamental chemistry or its physical condition.
Causality: Standard silica-based C18 columns have residual silanol groups, even after "end-capping".[19] The density and acidity of these silanols vary between manufacturers and column types. For a basic analyte like this compound, a column with minimal or shielded silanol activity is required.
Step-by-Step Protocol:
-
Perform a Column Flush:
-
Action: Disconnect the column from the detector and flush it to waste. Use a sequence of solvents, moving from your mobile phase (without buffer) to 100% water, then 100% Acetonitrile or Methanol, and finally a strong, non-polar solvent like Isopropanol if needed. Reverse the column direction and repeat. Always check the manufacturer's instructions for pressure limits and solvent compatibility.[4]
-
Reasoning: This procedure removes strongly adsorbed contaminants from the column inlet frit and packing material that could be creating active sites for secondary interactions.[3][20]
-
Verification: After re-equilibrating with your mobile phase, inject a standard. If peak shape and pressure have returned to normal, the column was contaminated.
-
-
Evaluate Your Column Choice:
-
Action: If tailing persists with a clean column, consider switching to a different type of stationary phase.
-
Reasoning: Not all C18 columns are created equal. You may need a column specifically designed to minimize silanol interactions.
-
Verification: Testing one of the recommended columns below should yield a significant improvement in peak shape.
-
| Column Type | Mechanism of Action | Recommended For |
| High-Purity, End-Capped Silica | Uses modern, less acidic "Type B" silica and exhaustive end-capping to minimize available silanols.[17] | A good starting point and often sufficient when combined with low pH mobile phase. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain. This shields the analyte from residual silanols. | Excellent for basic compounds, as it provides an alternative, weaker polar interaction site. |
| Hybrid Particle Technology | The stationary phase is a hybrid of silica and organic polymer. This reduces the number of surface silanols and increases pH stability. | A robust option that is less prone to silanol effects and can tolerate a wider pH range. |
Mechanisms of Undesirable Secondary Interactions
This diagram illustrates the two main chemical interactions at the stationary phase surface that cause peak tailing for this compound.
Caption: Key secondary interactions leading to peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. silcotek.com [silcotek.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. LC Technical Tip [discover.phenomenex.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-4-methylpicolinic Acid Solution Stability
Welcome to the technical support center for 3-Amino-4-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Understanding and controlling the stability of this compound is critical for ensuring the reproducibility and accuracy of your experimental results. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: The Challenge of Stability
This compound, as an aromatic amino acid derivative, possesses functional groups that are susceptible to degradation. The primary challenges to its stability in solution are oxidation of the amino group, photodegradation due to its aromatic ring structure, and pH-dependent hydrolysis. Instability can lead to the formation of impurities, loss of potency, and altered biological activity, thereby compromising your research. This guide will walk you through the causative factors of degradation and provide actionable protocols to enhance the stability of your solutions.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution is changing color. What is causing this?
Discoloration, often a yellowing or browning of the solution, is a common indicator of degradation. This is typically due to the oxidation of the aromatic amine group. Aromatic amines are known to be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions that can catalyze oxidative reactions.[1]
To mitigate this, it is crucial to handle the compound and its solutions with care:
-
Minimize Air Exposure: Prepare solutions fresh and consider purging the solvent and the headspace of your storage vial with an inert gas like nitrogen or argon.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.
FAQ 2: What is the optimal pH for storing my this compound solution?
The stability of compounds with both amino and carboxylic acid groups is often pH-dependent. While specific data for this compound is not extensively published, related compounds show that extreme pH values (highly acidic or alkaline) can accelerate degradation. For many amino acids and related compounds, a slightly acidic to neutral pH (typically in the range of 3-7) is often found to be optimal for stability.[2][3] It is recommended to perform a pH stability profile for your specific application and concentration.
FAQ 3: Can I store solutions of this compound at room temperature?
Long-term storage at room temperature is generally not recommended.[4] Temperature can significantly influence the rate of chemical degradation. For short-term storage (a few days), refrigeration (2-8 °C) is advisable.[5] For long-term storage, it is best to store aliquots of your stock solution at -20°C or below.[6] This minimizes the risk of both chemical degradation and microbial growth. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Troubleshooting Guides
Problem 1: Rapid Loss of Purity or Potency in Solution
If you observe a rapid decrease in the concentration of this compound in your solution, as determined by an analytical method like HPLC, several factors could be at play.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Prepare solutions with deoxygenated solvents. Consider adding an antioxidant to your solution (see dedicated section below). Store under an inert atmosphere. |
| Photodegradation | Protect your solution from light at all times by using amber vials or covering containers with foil. |
| Incorrect pH | Measure the pH of your solution. If it is in the alkaline range, adjust to a slightly acidic or neutral pH using a suitable buffer. |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents. Filter your solvents before use if necessary. |
| Presence of Metal Ions | Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.[7][8] |
| Microbial Contamination | If not working under sterile conditions, filter-sterilize your solution through a 0.22 µm filter before storage. |
Problem 2: Inconsistent Results Between Experiments
Inconsistent results can often be traced back to the use of degraded or improperly prepared solutions of this compound.
Workflow for Ensuring Consistency:
Caption: Workflow for consistent experimental results.
Advanced Stabilization Strategies
For applications requiring high stability over extended periods, consider the following advanced strategies.
Use of Antioxidants
Antioxidants can protect this compound from oxidative degradation by scavenging free radicals.[9][10]
Commonly Used Antioxidants:
| Antioxidant | Recommended Concentration | Solvent Compatibility | Notes |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | Aqueous | Can have pro-oxidant effects in the presence of metal ions.[9] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic Solvents | Less effective in aqueous solutions. |
| Thiols (e.g., Dithiothreitol - DTT) | 1 - 5 mM | Aqueous | Can interfere with certain biological assays. |
Experimental Protocol: Evaluating Antioxidant Efficacy
-
Prepare a stock solution of this compound in your desired solvent.
-
Divide the stock solution into several aliquots.
-
Add different antioxidants at varying concentrations to each aliquot. Include a control with no antioxidant.
-
Store all solutions under the same conditions (e.g., 4°C, protected from light).
-
Analyze the purity of each solution by HPLC at regular intervals (e.g., day 0, 1, 3, 7, 14).
-
Compare the degradation rate of the solutions with and without antioxidants to determine the most effective stabilizer.
Impact of Metal Ions and Use of Chelating Agents
Trace metal ions, such as copper (II) and iron (III), can catalyze the oxidation of aromatic amines.[7] If your solution is prepared in a buffer or with reagents that may contain trace metals, the addition of a chelating agent can improve stability.
Recommended Chelating Agent:
-
Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent. A final concentration of 0.1 - 1 mM is typically sufficient.
Caption: Role of metal ions and chelators in stability.
Protocol for a Forced Degradation Study
To comprehensively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[11][12]
Experimental Workflow:
Caption: Forced degradation study workflow.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if needed for solubility).
-
Stress Conditions (in separate, protected vials):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Incubate a vial of the stock solution at 80°C.
-
Photostability: Expose a solution in a clear vial to a light source as specified in ICH Q1B guidelines, alongside a dark control wrapped in foil.[13]
-
-
Time Points: Withdraw samples from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.
-
Evaluation: Calculate the percentage of degradation in each condition. The goal is to achieve 10-30% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.
By following these guidelines and protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-methylbenzoic acid CAS#: 2458-12-0 [m.chemicalbook.com]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological activity of metal binding agents that alter copper bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Resolving Impurities in 3-Amino-4-methylpicolinic Acid
Welcome to the technical support center for 3-Amino-4-methylpicolinic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you identify and resolve purity issues in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a low purity value by HPLC. What are the first steps I should take?
A: First, confirm the integrity of your analytical method. Verify system suitability parameters (e.g., peak symmetry, resolution, and reproducibility) using a certified reference standard, if available. Once the method is confirmed to be reliable, the low purity is likely due to contaminants. The most common culprits are residual starting materials, synthetic byproducts, isomeric impurities, or degradation products. Begin by reviewing the synthesis route to anticipate potential impurities.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I quickly identify it?
A: A systematic approach is key. Start by comparing the retention time of the unknown peak with the retention times of all known starting materials and reagents used in the final synthetic steps. If a match is found, confirm by conducting a "spiking experiment" where you add a small amount of the suspected impurity to your sample and observe if the peak area increases. For definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for obtaining molecular weight information.
Q3: Can I use recrystallization to purify my sample? What solvent should I use?
A: Yes, recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical and depends on the impurity profile. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on studies of related picolinic acid derivatives, solvents like ethyl acetate, ethanol, acetonitrile, and water are good starting points.[1][2][3][4] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system (e.g., ethanol/water) for your specific sample.[5]
Q4: My sample color is off-white or yellow, but the literature says it should be white. Is this a purity issue?
A: A color change often indicates the presence of impurities, which could be trace amounts of highly colored byproducts or degradation products. While this may not always significantly impact the purity value as measured by techniques like HPLC-UV, it can be problematic for downstream applications. The stability of related aminopyridine compounds has been shown to be excellent, but prolonged exposure to light or high temperatures can cause degradation.[6] Purification via recrystallization or column chromatography is recommended to remove these color-forming impurities.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and resolving specific impurity challenges you may encounter.
Issue 1: Identifying Unknown Peaks in Analytical Chromatograms
The appearance of unknown peaks is a common analytical challenge. A logical workflow can systematically identify the source of the contamination.
Causality Behind the Workflow:
-
Review Synthesis Route: Many impurities are process-related. For instance, the synthesis of the precursor 3-amino-4-methylpyridine can start from 4-methylpyridine-3-boronic acid or 3-halo-4-picoline.[3][7] Each route has a unique profile of potential residual starting materials and byproducts (e.g., unreacted boronic acid or halogenated precursors).
-
Spiking Experiments: This is a simple and cost-effective method to confirm the identity of a suspected impurity without isolating it. It relies on the principle of co-elution in chromatography.
-
LC-MS Analysis: This is the gold standard for impurity identification. The mass-to-charge ratio (m/z) provides the molecular weight of the impurity, which is a critical piece of information for proposing its chemical structure.[8]
-
Spectroscopic Characterization: For novel impurities that cannot be identified by other means, isolation followed by techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is necessary to determine the exact chemical structure.[9][10]
Issue 2: Resolving Isomeric Impurities
Positional isomers (e.g., 4-Amino-3-methylpicolinic acid) are particularly challenging because they often have the same molecular weight and similar polarities, making them difficult to separate and identify.[11]
Q: My LC-MS data shows an impurity with the same mass as my product, but it elutes at a different retention time. How can I resolve this?
A: This strongly suggests the presence of an isomer. Standard reversed-phase HPLC methods may not be sufficient to separate them.
-
Method Optimization: The key is to enhance the selectivity of your HPLC method.
-
Column Chemistry: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns. Chiral stationary phases may also be effective for separating enantiomers if applicable.[12]
-
Mobile Phase Modifiers: Varying the pH of the mobile phase can alter the ionization state of the isomers differently, leading to better separation. Experiment with different organic modifiers (e.g., switching from acetonitrile to methanol) or using ion-pairing reagents.[13]
-
-
Preparative Chromatography: If analytical method optimization is insufficient, preparative HPLC or flash chromatography will be necessary to isolate the main compound from its isomer.
Issue 3: Managing Degradation Products
This compound is generally stable, but like many amino acids, it can degrade under harsh conditions (e.g., strong acid/base, high temperature, UV light).[6][14]
Q: I've noticed the appearance of new, smaller peaks after storing my sample in solution. What's happening?
A: This is likely due to degradation. Amino acids in solution can be susceptible to oxidation or other chemical transformations over time.[15][16]
-
Storage Conditions: Always store the solid material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[17] For solutions, prepare them fresh whenever possible. If storage is necessary, store at 4°C or -20°C and protect from light.[15]
-
Identify the Degradant: Use LC-MS to identify the molecular weight of the degradation product. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Prevention: If your downstream application involves harsh conditions, consider performing forced degradation studies to understand the stability limits of the compound and identify potential degradants proactively.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a robust starting point for the purity analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.
Rationale: This reversed-phase method is designed to separate the polar this compound from less polar and more polar impurities. The use of a phosphate buffer controls the pH to ensure consistent ionization and peak shape. A Diode Array Detector (DAD) is used for universal detection and to provide UV spectral information that can help in peak identification.[18]
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Industry standard for versatility and high resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH ensures the carboxylic acid is protonated for better retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is a good starting point to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 262 nm | Wavelength can be optimized based on the UV max of the compound. |
| Injection Vol. | 5 µL | Adjust based on sample concentration and detector sensitivity. |
| Sample Prep. | Dissolve in Mobile Phase A or Water/Acetonitrile (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.
Protocol 2: General Recrystallization for Purification
This protocol outlines the steps for purifying this compound by removing impurities with different solubility profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1782591-26-7|4-Amino-3-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. helixchrom.com [helixchrom.com]
- 14. mdpi.com [mdpi.com]
- 15. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 53636-30-9|this compound|BLD Pharm [bldpharm.com]
- 18. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-methylpicolinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-4-methylpicolinic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Synthesis Overview & Strategy
This compound is a substituted pyridine carboxylic acid, a structural motif of interest in pharmaceutical and materials science. Its synthesis presents several challenges typical of substituted pyridines, including regioselectivity control and the management of hazardous reagents, especially during scale-up.
A robust and frequently employed strategy begins with commercially available 4-picoline (4-methylpyridine). The synthesis involves a multi-step pathway that requires careful control over reaction conditions at each stage.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the most critical stage when scaling up this synthesis?
A: There are two highly critical stages. The first is Step 1: Nitration . This reaction is extremely exothermic and involves highly corrosive fuming acids. On a large scale, improper heat management can lead to a runaway reaction, posing a significant safety risk.[1][2] The second is Step 4: Carboxylation , which uses an organolithium reagent like n-BuLi. This step requires strictly anhydrous conditions and cryogenic temperatures (-78 °C), which are resource-intensive and challenging to maintain consistently in large reactors.
Q: Why is protection of the amino group necessary before carboxylation?
A: The directed ortho-metalation (DoM) step relies on a strong base (n-BuLi) to deprotonate a carbon atom on the pyridine ring. The amine group in 3-amino-4-methylpyridine has an acidic proton (N-H) that is far more acidic than the ring C-H protons. Without protection, the n-BuLi would simply deprotonate the amine, consuming the reagent and preventing the desired ring metalation from occurring. The tert-butoxycarbonyl (Boc) group is an excellent choice as it protects the amine and also serves as an effective directed metalation group (DMG).
Q: What are the primary safety concerns associated with this process?
A:
-
Nitration: Extreme exothermicity and the use of highly corrosive fuming nitric and sulfuric acids. Requires specialized reactors and careful monitoring.[1][2]
-
Catalytic Hydrogenation: Use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Palladium on Carbon), especially after the reaction when dry.
-
Organolithiums: n-BuLi is pyrophoric and reacts violently with water and other protic sources. Requires handling under an inert atmosphere (Nitrogen or Argon).
-
Cryogenics: Handling large volumes of dry ice and solvents at -78 °C requires appropriate personal protective equipment (PPE) and engineering controls to prevent cold burns and asphyxiation risks from evaporating CO₂ or N₂.
Q: Can alternative carboxylation methods be used to avoid n-BuLi?
A: Yes, modern methods for pyridine carboxylation are emerging, though they may require more specialized catalysts or equipment. Electrochemical strategies, for instance, can achieve direct carboxylation with CO₂ under different conditions and can offer tunable regioselectivity.[3][4][5] Another approach involves a copper-catalyzed reaction of pyridylphosphonium salts with CO₂.[6] However, for many process labs, the directed ortho-metalation route remains a more established, albeit challenging, option.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Category: Low Yield & Incomplete Conversion
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield in Step 1 (Nitration) | 1. Insufficiently strong nitrating mixture: The pyridine ring is electron-deficient and requires aggressive conditions for electrophilic substitution. | 1. Ensure the use of fuming nitric acid and concentrated (or fuming) sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. |
| 2. Temperature too low or reaction time too short: The activation energy for this reaction is high. | 2. Maintain careful temperature control. While the reaction is exothermic, it may require initial heating to proceed at a reasonable rate. Monitor reaction completion using TLC or HPLC before quenching. | |
| Stalled reaction in Step 2 (Reduction) | 1. Catalyst poisoning: Pyridine derivatives, especially those containing sulfur or other heteroatoms from impurities, can poison the palladium catalyst. | 1. Use high-purity starting material. If poisoning is suspected, the catalyst loading can be increased, or the crude nitro-compound can be filtered through a plug of silica or activated carbon before reduction. |
| 2. Inactive catalyst or insufficient hydrogen pressure: The catalyst may be old, or the H₂ pressure may be too low for the reaction scale. | 2. Use fresh, high-quality Pd/C catalyst. Ensure the reaction vessel is properly purged and pressurized. For larger scales, a Parr shaker or stirred autoclave is necessary to ensure good mixing and hydrogen availability. | |
| Failure of Step 4 (Carboxylation) | 1. Presence of moisture or other protic impurities: n-BuLi is a powerful base and will react with any available proton source (water, alcohols) before reacting with the pyridine C-H bond. | 1. Rigorously dry all glassware in an oven (>120 °C) and cool under an inert atmosphere. Use anhydrous solvents, typically distilled from a suitable drying agent (e.g., THF from sodium/benzophenone). |
| 2. Poor quality or inaccurate titration of n-BuLi: Commercial n-BuLi solutions degrade over time. | 2. Titrate the n-BuLi solution before use to determine its exact molarity. This ensures the correct stoichiometry is used. | |
| 3. Inefficient CO₂ quench: Gaseous CO₂ may not react efficiently with the lithiated intermediate, especially on a larger scale. | 3. Quench the reaction by pouring the cold (-78 °C) solution of the lithiated intermediate onto a large excess of crushed, high-purity dry ice. This ensures the CO₂ is present in high concentration at the point of reaction. |
Category: Purity Issues & Side Products
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Formation of multiple isomers during nitration | Temperature too high: High temperatures can reduce the regioselectivity of the nitration. | Maintain strict temperature control during the addition of the starting material to the nitrating mixture. A slow, controlled addition rate is crucial for large-scale reactions to allow the cooling system to dissipate the generated heat effectively. |
| Dark, tarry byproducts after carboxylation workup | Reaction warmed up prematurely: Allowing the lithiated intermediate to warm before or during the CO₂ quench can lead to decomposition and side reactions. | Ensure the reaction is kept at -78 °C throughout the addition of n-BuLi and until the moment of quenching. Work quickly during the quench. |
| Difficulty purifying the final product | 1. Zwitterionic character: As an amino acid, the product can be soluble in water but insoluble in many organic solvents, making extraction difficult. | 1. Purification is often best achieved by crystallization. Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the molecule has no net charge, and its aqueous solubility is at a minimum, promoting precipitation. |
| 2. Residual inorganic salts: The workup often involves acids and bases, leading to salt contamination. | 2. After initial precipitation, recrystallization from a water/alcohol mixture can be effective.[7] For very high purity, ion-exchange chromatography is a viable but more costly option. |
Troubleshooting Workflow: Low Yield in Carboxylation Step
References
- 1. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Chiral Integrity in 3-Amino-4-methylpicolinic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereochemically sensitive synthesis of 3-Amino-4-methylpicolinic acid. As a non-canonical amino acid, maintaining the chiral integrity of this molecule is paramount for its application in pharmaceutical development, where biological activity is intrinsically linked to stereochemistry. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you navigate the challenges of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A: Racemization is the process by which a pure, single enantiomer of a chiral molecule, such as L-3-Amino-4-methylpicolinic acid, is converted into an equal mixture of both its L- and D-enantiomers.[1][2] This loss of stereochemical purity is a significant side reaction in peptide synthesis and the synthesis of amino acid derivatives. The biological activity of peptides and drug candidates is highly dependent on their precise three-dimensional structure, which is determined by the chirality of their constituent amino acids.[1] The presence of the undesired D-enantiomer can lead to a dramatic reduction or complete loss of therapeutic efficacy, and these diastereomeric impurities can be exceptionally difficult and costly to separate from the final product.[1][3][4]
Q2: What are the primary chemical mechanisms that cause racemization during synthesis?
A: Racemization during the coupling of N-protected amino acids is primarily a base-catalyzed process that occurs through two main pathways.[5][6]
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[6] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by an amine from either face, leading to a mixture of the desired L-product and the unwanted D-diastereomer.[5][6]
-
Direct Enolization (or Direct Proton Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar, achiral enolate.[5][6][7] Subsequent protonation of this enolate can occur from either side, resulting in racemization. While less common than the oxazolone pathway, it can become significant under strongly basic conditions or with certain activated intermediates.[5][6]
Caption: Primary mechanisms of racemization during amino acid coupling.
Q3: Which steps in a typical synthesis of this compound are most susceptible to racemization?
A: The most vulnerable step is the activation of the carboxylic acid group for amide or peptide bond formation. This is the point where the intermediates most prone to racemization (e.g., acylisoureas from carbodiimides, or the oxazolone itself) are generated.[5][8] Therefore, the choice of coupling reagents, additives, base, and reaction temperature during this step is absolutely critical to preserving the stereochemical integrity of the final product.
Troubleshooting Guide: Diagnosing and Preventing Racemization
Issue 1: My final product shows a significant loss of enantiomeric excess (e.e.). What are the most likely causes?
This is a common and critical issue. The loss of stereochemical integrity can almost always be traced back to the conditions used during the carboxyl group activation and coupling step. Here is a systematic breakdown of the key factors to investigate.
1. Causality Analysis: Reagents and Conditions
| Factor | High Racemization Risk | Low Racemization Recommendation | Rationale |
| Coupling Reagent | Carbodiimides (DCC, DIC, EDC) used alone. | Uronium/Aminium salts (HATU, HBTU) or Phosphonium salts (PyBOP). Carbodiimides with additives.[1] | Carbodiimides form highly reactive O-acylisourea intermediates that readily form oxazolones.[4] Additives and alternative reagents form more stable active esters that are less prone to racemization.[6] |
| Additive (with Carbodiimides) | No additive. | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-Hydroxy-7-azabenzotriazole (HOAt).[6] | Additives are essential when using carbodiimides. They intercept the reactive intermediate to form a more stable active ester, which suppresses the oxazolone pathway.[6] HOAt and Oxyma are generally more effective than HOBt.[5][6] |
| Base | Strong, non-hindered bases (e.g., Triethylamine, DIPEA). | Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][6] | Stronger, less hindered bases are more effective at abstracting the acidic α-proton, directly accelerating racemization.[5][6] The steric bulk of collidine hinders its ability to deprotonate the α-carbon.[9] |
| Temperature | Elevated temperatures (> 25°C), especially with microwave heating.[3][10] | 0°C to room temperature. | Racemization is a kinetically controlled process. Higher temperatures significantly increase the rate of both oxazolone formation and proton abstraction.[2][3] For sensitive couplings, performing the reaction at 0°C is highly advisable.[3] |
| Solvent | Highly polar aprotic solvents (e.g., DMF, DMSO) can sometimes increase racemization. | Less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be beneficial. | Solvents can stabilize the charged intermediates that lead to racemization.[4] However, solvent choice is often constrained by the solubility of the reagents.[4][6] |
2. Logical Troubleshooting Workflow
If you are facing racemization, follow this diagnostic workflow to systematically identify and eliminate the cause.
Caption: A systematic workflow for troubleshooting racemization issues.
Issue 2: I am using a carbodiimide reagent and observing racemization. How do I implement an additive correctly?
Using a carbodiimide like Diisopropylcarbodiimide (DIC) without an additive is a primary cause of racemization.[5] Additives like HOBt, HOAt, or Oxyma are crucial for suppressing this side reaction.[6] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive choice.
Protocol: Low-Racemization Coupling using DIC/Oxyma
This protocol provides a robust method for coupling N-protected this compound while minimizing racemization.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
OxymaPure (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-methylmorpholine (NMM) (2.0-3.0 eq, if amine partner is a salt)
-
Anhydrous DCM or DMF as solvent
Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 eq) and OxymaPure (1.1 eq).
-
Dissolution: Add anhydrous solvent (DCM is preferred to minimize racemization, but use DMF if solubility is an issue) to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling (Critical Step): Cool the flask to 0°C using an ice-water bath. Stir for 5-10 minutes to ensure the temperature equilibrates.
-
Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 15-20 minutes. This "pre-activation" time allows for the formation of the more stable Oxyma active ester. Do not extend this time unnecessarily, as prolonged activation can still lead to racemization.[2]
-
Amine Addition: Add the amine coupling partner (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or TFA salt, add NMM (2.0-3.0 eq) to neutralize the salt and provide the catalytic base for the reaction.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir overnight (or until TLC/LC-MS indicates completion).
-
Work-up and Analysis:
-
Filter off the diisopropylurea byproduct.
-
Perform a standard aqueous work-up.
-
Analyze the crude product using chiral HPLC to determine the diastereomeric or enantiomeric excess.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. creation.com [creation.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Picolinic Acid Derivatives: A Proposed Investigational Study
Introduction: The Critical Role of Picolinic Acids in Neurological Health
To our fellow researchers, scientists, and drug development professionals, this guide delves into the comparative efficacy of a specific picolinic acid derivative, 3-Amino-4-methylpicolinic acid, against other members of the picolinic acid family. Picolinic acids are endogenous metabolites of the essential amino acid L-tryptophan, generated through the kynurenine pathway. This metabolic route is of profound interest in neuroscience and immunology as it produces a spectrum of neuroactive compounds. A critical juncture in this pathway is governed by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which directs the pathway toward the synthesis of the neuroprotective picolinic acid, thereby reducing the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[1][2][3]
Quinolinic acid is a well-established neurotoxin implicated in the pathogenesis of several neurodegenerative disorders.[1] In contrast, picolinic acid has demonstrated neuroprotective effects, in part by antagonizing quinolinic acid-induced neurotoxicity.[4][5] This inherent dichotomy within the kynurenine pathway presents a compelling therapeutic strategy: enhancing the production or activity of neuroprotective picolinic acids. The diverse array of naturally occurring and synthetic picolinic acid derivatives, such as our subject this compound, offers a rich landscape for identifying compounds with superior efficacy.
However, a significant gap exists in the scientific literature regarding the direct comparative efficacy of this compound. This guide, therefore, is structured as a comprehensive proposal for a rigorous, multi-faceted investigational study to elucidate its potential advantages over other picolinic acids. We will leverage established experimental protocols to outline a self-validating system for this comparison, grounded in scientific integrity and expertise.
The Kynurenine Pathway: A Balancing Act of Neuroprotection and Neurotoxicity
The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[3] A simplified representation of this crucial pathway is illustrated below, highlighting the pivotal role of ACMSD in determining the fate of tryptophan metabolites.
Caption: The Kynurenine Pathway and the role of ACMSD.
Comparative Efficacy: A Proposed Experimental Framework
To objectively assess the efficacy of this compound relative to other picolinic acids (e.g., picolinic acid, 3-aminopicolinic acid, and 4-methylpicolinic acid), we propose a multi-tiered experimental approach. This framework is designed to provide a comprehensive evaluation of their neuroprotective and anti-inflammatory properties.
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for this comparative study.
Caption: Proposed experimental workflow for comparative efficacy studies.
Detailed Experimental Protocols
Tier 1: In Vitro Neuroprotection Assay
Objective: To compare the ability of this compound and other picolinic acid derivatives to protect neuronal cells from quinolinic acid-induced excitotoxicity.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in appropriate media and conditions.
-
Seed cells in 96-well plates at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of quinolinic acid in sterile PBS.
-
Expose the neuronal cells to a predetermined neurotoxic concentration of quinolinic acid (e.g., 100-300 µM) for 24 hours. A dose-response curve for quinolinic acid should be established beforehand to determine the EC50.
-
-
Treatment with Picolinic Acid Derivatives:
-
Prepare stock solutions of this compound, picolinic acid, 3-aminopicolinic acid, and 4-methylpicolinic acid in a suitable solvent (e.g., sterile water or DMSO).
-
Pre-treat the neuronal cells with a range of concentrations of each picolinic acid derivative for 1-2 hours before the addition of quinolinic acid.
-
-
Assessment of Cell Viability (LDH Assay):
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to control cells lysed with a lysis buffer (maximum LDH release).
-
Neuroprotection is indicated by a reduction in LDH release in cells treated with picolinic acid derivatives compared to cells treated with quinolinic acid alone.
-
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | % Neuroprotection |
| Control | - | 100 ± 5 | - |
| Quinolinic Acid (300 µM) | - | 45 ± 7 | 0 |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| Picolinic Acid | 10 | ||
| 50 | |||
| 100 | |||
| 3-Aminopicolinic Acid | 10 | ||
| 50 | |||
| 100 |
Tier 2: In Vitro Anti-inflammatory Assay
Objective: To compare the anti-inflammatory effects of this compound and other picolinic acid derivatives in a cell-based model of inflammation.
Methodology:
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
-
Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
-
Treatment with Picolinic Acid Derivatives:
-
Co-treat the cells with LPS and a range of concentrations of each picolinic acid derivative.
-
-
Measurement of Cytokine Production (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Presentation:
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | < detection limit | < detection limit | < detection limit |
| LPS (1 µg/mL) | - | 5000 ± 450 | 800 ± 75 | 12000 ± 1100 |
| This compound | 10 | |||
| 50 | ||||
| 100 | ||||
| Picolinic Acid | 10 | |||
| 50 | ||||
| 100 | ||||
| 3-Aminopicolinic Acid | 10 | |||
| 50 | ||||
| 100 |
Tier 3: Mechanistic Insights
To understand the underlying mechanisms of any observed differences in efficacy, we propose two key mechanistic assays:
-
ACMSD Inhibition Assay: This assay will determine if the picolinic acid derivatives directly inhibit the ACMSD enzyme, which could paradoxically lead to an increase in quinolinic acid. A study has shown that picolinic acid itself can inhibit ACMSD.[4] Understanding the inhibitory potential of this compound is crucial.
-
NMDA Receptor Modulation Assay: This will assess the direct interaction of the compounds with the NMDA receptor. While picolinic acid's neuroprotection is partly attributed to antagonizing quinolinic acid, a direct modulatory effect on the NMDA receptor could also contribute to its efficacy.
Structure-Activity Relationship: Predicting Efficacy
While direct experimental data is lacking, we can hypothesize the potential impact of the substitutions on this compound based on established principles. Quantum chemical calculations have predicted that amino-substituted derivatives of picolinic acid may exhibit bimodal physiological activity.[6] The presence of an amino group (a hydrogen bond donor and acceptor) and a methyl group (which can influence lipophilicity and steric interactions) could significantly alter the molecule's binding affinity for its targets, its ability to cross cell membranes, and its overall pharmacokinetic profile. This theoretical underpinning further justifies the need for the proposed experimental investigation.
Conclusion and Forward Outlook
The exploration of picolinic acid derivatives as neuroprotective and anti-inflammatory agents holds immense promise for the development of novel therapeutics for a range of neurological disorders. While the existing literature provides a strong foundation for the biological relevance of this class of compounds, the specific efficacy of this compound remains an open and critical question.
The experimental framework detailed in this guide provides a robust and scientifically rigorous path forward. By systematically comparing the neuroprotective and anti-inflammatory activities of this compound with its parent compound and other derivatives, we can generate the crucial data needed to identify lead candidates for further preclinical and clinical development. We encourage the research community to undertake these, or similar, investigations to unlock the full therapeutic potential of this intriguing family of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The ACMSD gene, involved in tryptophan metabolism, is mutated in a family with cortical myoclonus, epilepsy, and parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACMSD: A Novel Target for Modulating NAD+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-4-methylpicolinic Acid
This guide provides a comprehensive framework for the development and validation of analytical methods for 3-Amino-4-methylpicolinic acid, a critical molecule in various stages of pharmaceutical development. As no standardized, compendial method currently exists for this specific analyte, this document presents a comparative analysis of two robust chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are grounded in fundamental analytical principles and align with the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to provide researchers, analytical chemists, and drug development professionals with the scientific rationale and practical protocols necessary to establish a method that is fit for its intended purpose, whether for purity assessment, stability testing, or quantification in complex matrices.
Understanding the Analyte: this compound
This compound is a heterocyclic aromatic amino acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and an amino group, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy.
-
Amphoteric Nature: The presence of both an acidic (carboxylic) and a basic (amino) group means its charge state is highly dependent on pH. This is a critical consideration for chromatographic retention.
-
Chromophore: The pyridine ring provides a UV chromophore, making it suitable for UV-based detection.
-
Polarity: The combination of functional groups makes the molecule relatively polar, influencing the choice of stationary and mobile phases in chromatography.
Comparative Overview of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, particularly the need for sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte partitioning between a stationary and mobile phase, with detection via UV absorbance. | Separation based on chromatography, followed by ionization and detection based on mass-to-charge ratio (m/z). |
| Selectivity | Moderate. Relies on chromatographic resolution to separate from interferences. Co-eluting impurities with similar UV spectra can interfere. | High to Very High. Uses specific precursor-to-product ion transitions (MRM) for definitive identification and quantification, minimizing matrix effects. |
| Sensitivity | Good (typically low µg/mL to high ng/mL range). | Excellent (typically low ng/mL to pg/mL range).[4] |
| Matrix Complexity | Best suited for relatively clean samples like drug substances or simple formulations. | Ideal for complex matrices such as biological fluids (plasma, urine), process intermediates, and environmental samples.[5][6][7] |
| Development Cost | Lower initial instrument and operational cost. | Higher initial instrument and maintenance cost. |
| Regulatory Acceptance | Widely accepted for quality control, assay, and impurity testing.[8] | Gold standard for bioanalysis and trace-level impurity quantification. |
| Robustness | Generally very robust and easily transferable between laboratories. | Can be more complex to transfer; susceptible to ion suppression/enhancement from the matrix. |
The Validation Workflow: An ICH Q2(R2) Framework
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][3] The process involves a series of experiments to evaluate the method's performance characteristics.
Caption: A generalized workflow for analytical method validation based on ICH guidelines.
Experimental Protocol 1: HPLC-UV Method
This method is designed for the quantification of this compound as a bulk substance or in a simple formulation.
Chromatographic Conditions
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 chemistry provides good retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the carboxylic acid group is protonated, improving retention on the non-polar stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% B
-
12-13 min: 60% to 5% B
-
13-18 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm. This wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum (λmax). For picolinic acid derivatives, this is a typical region of absorbance.[9]
Validation Protocol Steps
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[8]
-
Specificity: Inject a blank (diluent), a placebo (formulation matrix without the analyte), and the analyte solution. The blank and placebo should show no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should meet predefined criteria.[1]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established by finding the concentration where the signal-to-noise ratio is approximately 10:1.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Caption: Experimental workflow for the proposed HPLC-UV analysis.
Experimental Protocol 2: LC-MS/MS Method
This method is ideal for quantifying trace levels of this compound in complex biological matrices like plasma, where high selectivity and sensitivity are paramount.[5][10]
Sample Preparation: Protein Precipitation
This is a common technique for cleaning up plasma samples.[5][6]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions
-
LC System: UHPLC system for fast analysis and sharp peaks.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm). HILIC is often preferred for retaining polar compounds like amino acids that show poor retention in reversed-phase.[11][12]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and decreases over the run.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amino and pyridine nitrogen are readily protonated.
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte.
-
Analyte (MW: 152.15): Q1 (Precursor Ion) m/z 153.1 -> Q3 (Product Ion) e.g., m/z 108.1 (loss of COOH group).
-
Internal Standard: Monitor a specific transition for the stable isotope-labeled standard.
-
Validation Protocol Steps
The validation parameters are similar to HPLC-UV but with different acceptance criteria, particularly for bioanalytical methods.
-
Selectivity: Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences are present.
-
Linearity: Prepare calibration standards by spiking blank matrix with the analyte over the desired concentration range (e.g., 1-1000 ng/mL). The calibration curve should be fitted using a weighted (1/x²) linear regression.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in the matrix on three separate days. The mean accuracy should be within ±15% (±20% at the LLOQ), and the %RSD for precision should be ≤15% (≤20% at the LLOQ).
-
Lower Limit of Quantitation (LLOQ): The lowest point on the calibration curve that meets the accuracy and precision criteria mentioned above.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Caption: Experimental workflow for the proposed LC-MS/MS analysis.
Conclusion and Recommendations
The validation of an analytical method is a mandatory step in ensuring data integrity and regulatory compliance. For the analysis of This compound , the choice of methodology should be driven by the analytical objective.
-
For routine quality control of the drug substance and finished product where concentration levels are high and the matrix is simple, a validated HPLC-UV method is robust, cost-effective, and fit-for-purpose.
-
For the determination of trace-level impurities or for quantification in complex biological matrices during pharmacokinetic or metabolism studies, a validated LC-MS/MS method is essential due to its superior sensitivity and selectivity.
Regardless of the chosen platform, a comprehensive validation study following the principles outlined in ICH guidelines is required to demonstrate that the method is reliable, reproducible, and suitable for its intended use.[8][13][14]
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Picolinic Acid | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. jocpr.com [jocpr.com]
- 12. helixchrom.com [helixchrom.com]
- 13. agilent.com [agilent.com]
- 14. Analytical Method Development and Validation | Bioanalysis Services | Testing & Service | Mediford Corporation [mediford.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-4-methylpicolinic Acid Derivatives
Introduction: The Pivotal Role of Selectivity in Drug Development
In the landscape of modern drug discovery, the picolinic acid scaffold and its derivatives have emerged as a versatile and privileged structure, demonstrating a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and enzyme-inhibiting properties.[1][2][3] The 3-amino-4-methylpicolinic acid backbone, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[4] As medicinal chemists modify this core structure to optimize potency for a primary target, an equally critical question arises: what other targets does the compound interact with?
This is the central challenge of selectivity and cross-reactivity. A drug's ability to preferentially bind to its intended target while avoiding others is a cornerstone of its safety and efficacy profile.[5][6] Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a major cause of high attrition rates in the drug development pipeline.[7][8] Therefore, a systematic and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental component of rational drug design.[9][10][11]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will explore the strategic selection of off-target panels, compare robust assay methodologies, and present a detailed protocol for a key experimental workflow. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to build a comprehensive safety and selectivity profile for their lead candidates, thereby making more informed decisions on their path to the clinic.[9][12]
Part 1: Designing a Cross-Reactivity Screening Cascade
The initial step in assessing cross-reactivity is to design a logical and tiered screening strategy. It is neither feasible nor necessary to screen against every protein in the human proteome.[10] Instead, a rational approach involves prioritizing targets based on the compound's known primary target, its chemical structure, and known liabilities associated with similar scaffolds.
The Logic of Target Selection:
-
Homologous Targets: The first tier should always include proteins that are structurally related to the primary target. For instance, if the primary target is a specific kinase, the initial screen should include a panel of other kinases, as the ATP-binding pocket can be conserved across the kinome.
-
Known "Problem" Targets: A standard safety panel should include targets that are historically associated with adverse drug reactions. These often include the hERG ion channel (cardiotoxicity), a panel of Cytochrome P450 (CYP) enzymes (drug-drug interactions), and a panel of G-Protein Coupled Receptors (GPCRs) that regulate major physiological systems.[13]
-
Structure-Activity Relationship (SAR) Clues: The chemical features of the this compound scaffold may suggest potential off-targets. For example, the picolinic acid moiety is a known metal chelator, which might warrant screening against metalloenzymes.[14]
The screening process can be visualized as a funnel, starting with broad, high-throughput methods and progressing to more focused, biologically relevant assays for confirmed hits.
References
- 1. ijirt.org [ijirt.org]
- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 7. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 8. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 9. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. criver.com [criver.com]
- 14. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Amino-4-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-methylpicolinic acid is a valuable pyridine-based scaffold that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a methyl group on the pyridine ring, provides multiple points for chemical modification, making it an attractive starting material for drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering a detailed examination of the underlying chemistry, experimental protocols, and a critical evaluation of their respective advantages and limitations.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of this compound suggests a few primary disconnection approaches. The most straightforward strategy involves the late-stage introduction of the carboxylic acid group at the 2-position of a pre-functionalized 3-amino-4-methylpyridine core. This precursor, 3-amino-4-methylpyridine, is a readily available starting material, and its synthesis is well-established.
Therefore, this guide will focus on two principal synthetic strategies, both commencing from 3-amino-4-methylpyridine:
-
Route 1: Halogenation followed by Palladium-Catalyzed Carbonylation. This route involves the selective halogenation of the 2-position of 3-amino-4-methylpyridine, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group.
-
Route 2: Halogenation, Cyanation, and Subsequent Hydrolysis. This alternative pathway also begins with the halogenation of the 2-position. The resulting 2-halo-3-amino-4-methylpyridine is then converted to the corresponding nitrile, which is subsequently hydrolyzed to afford the target carboxylic acid.
A third, less direct route, starting from 4-methylpyridine and building the functional groups sequentially, will also be briefly discussed for a comprehensive overview.
Route 1: Halogenation and Palladium-Catalyzed Carbonylation
This two-step sequence is a powerful and versatile method for the synthesis of this compound.
Step 1: Synthesis of 3-Amino-4-methylpyridine
The starting material, 3-amino-4-methylpyridine, can be synthesized through several reported methods. A common and efficient approach involves the amination of a 3-halo-4-methylpyridine.
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine [1]
-
Reaction Setup: In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper(II) sulfate (5 g) as a catalyst.
-
Ammonia Introduction: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.
-
Reaction: Heat the mixture to 160°C and maintain this temperature for 8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure to yield a solid. Recrystallization from ethyl acetate affords 3-amino-4-methylpyridine.
Expected Yield: 95%[1]
An alternative, high-yielding method starts from 4-picoline-3-boronic acid.
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine from 4-Picoline-3-boronic acid [2]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, add 4-picoline-3-boronic acid (27.4 g, 0.2 mol), methanol (50 ml), and a 28% aqueous ammonia solution (128 g, 1 mol).
-
Catalyst Addition: Add copper(I) oxynitride (2.9 g, 0.02 mol).
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is filtered by suction. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethyl acetate to give 3-amino-4-methylpyridine.
Expected Yield: 95%[2]
Step 2: Selective Chlorination of 3-Amino-4-methylpyridine
The selective introduction of a chlorine atom at the 2-position of 3-amino-4-methylpyridine is a critical step. Several methods have been reported for this transformation. A particularly effective method utilizes hydrogen peroxide in hydrochloric acid.
Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine [3]
-
Reaction Setup: To a solution of 3-amino-4-methylpyridine in hydrochloric acid, add hydrogen peroxide (H₂O₂) dropwise at a controlled temperature.
-
Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-chloro-3-amino-4-methylpyridine.
Note: The specific concentrations, temperature, and reaction time should be optimized based on laboratory-scale experiments.
Step 3: Palladium-Catalyzed Carbonylation
The final step in this route is the conversion of the 2-chloro-3-amino-4-methylpyridine to the desired carboxylic acid via a palladium-catalyzed carbonylation reaction. This reaction typically involves the use of carbon monoxide (CO) gas, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.
Proposed Experimental Protocol: Palladium-Catalyzed Carbonylation
-
Reaction Setup: In a pressure-rated vessel, combine 2-chloro-3-amino-4-methylpyridine, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, dppf), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, DMSO).
-
Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide gas and then pressurize it to the desired pressure (typically 1-10 atm).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and stir until the reaction is complete.
-
Work-up and Purification: After cooling and carefully venting the CO gas, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product can be purified by crystallization or column chromatography.
Note: The specific catalyst, ligand, base, solvent, temperature, and CO pressure are critical parameters that need to be carefully optimized for this specific substrate.
Diagram of Route 1:
Caption: Synthetic pathway for Route 1.
Route 2: Halogenation, Cyanation, and Hydrolysis
This route offers an alternative to the direct carbonylation by proceeding through a nitrile intermediate.
Steps 1 & 2: Synthesis of 2-Chloro-3-amino-4-methylpyridine
The initial steps of this route are identical to Route 1, involving the synthesis of 3-amino-4-methylpyridine followed by its selective chlorination at the 2-position to yield 2-chloro-3-amino-4-methylpyridine.
Step 3: Cyanation of 2-Chloro-3-amino-4-methylpyridine
The chloro substituent at the 2-position can be displaced by a cyanide group. This is typically achieved using a cyanide source, often in the presence of a palladium or copper catalyst.
Proposed Experimental Protocol: Cyanation
-
Reaction Setup: In a reaction vessel, combine 2-chloro-3-amino-4-methylpyridine, a cyanide source (e.g., Zn(CN)₂, KCN, or CuCN), a palladium catalyst (e.g., Pd(PPh₃)₄) or a copper catalyst, and a suitable solvent (e.g., DMF, NMP).
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with a suitable reagent (e.g., aqueous sodium bicarbonate) and the product, 3-amino-4-methylpicolinonitrile, is extracted with an organic solvent. Purification can be achieved by chromatography or crystallization.
Step 4: Hydrolysis of 3-Amino-4-methylpicolinonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol: Hydrolysis
-
Acidic Hydrolysis: Heat the 3-amino-4-methylpicolinonitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).
-
Basic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong base (e.g., NaOH or KOH).
Following the hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product, which can then be collected by filtration and purified by recrystallization.
Diagram of Route 2:
Caption: Synthetic pathway for Route 2.
Comparative Analysis of the Synthesis Routes
| Feature | Route 1: Palladium-Catalyzed Carbonylation | Route 2: Cyanation and Hydrolysis |
| Number of Steps | 3 (from 3-halo-4-methylpyridine) | 4 (from 3-amino-4-methylpyridine) |
| Key Reagents | Palladium catalyst, CO gas | Cyanide source, strong acid/base |
| Potential Hazards | Handling of toxic CO gas under pressure | Use of highly toxic cyanide reagents |
| Scalability | Can be challenging due to the need for high-pressure equipment for carbonylation. | Generally more amenable to large-scale synthesis, although handling of cyanides requires strict safety protocols. |
| Yields | Can be high, but highly dependent on catalyst and ligand optimization. | Cyanation and hydrolysis steps are typically high-yielding. |
| Substrate Scope | Palladium catalysis is generally tolerant of various functional groups. | The harsh conditions of hydrolysis might not be suitable for sensitive substrates. |
| Cost | Palladium catalysts and ligands can be expensive. | Cyanide reagents are generally less expensive. |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the synthesis of this compound, each with its own set of advantages and disadvantages.
Route 1 (Palladium-Catalyzed Carbonylation) is an elegant and potentially shorter route. However, it requires specialized high-pressure equipment for handling carbon monoxide and the cost of the palladium catalyst can be a significant factor, especially for large-scale production. The optimization of the carbonylation step is crucial for achieving high yields.
Route 2 (Cyanation and Hydrolysis) is a more traditional and often more scalable approach. While it involves an additional step, the reactions are generally robust and high-yielding. The primary concern with this route is the safe handling of highly toxic cyanide reagents, which necessitates stringent safety protocols and waste disposal procedures.
For laboratory-scale synthesis and exploratory research , where access to high-pressure reactors may be limited and cost is less of a concern, the cyanation and hydrolysis route (Route 2) might be more practical and straightforward to implement.
For industrial-scale production , the choice between the two routes will depend on a careful evaluation of factors such as the cost and availability of reagents and catalysts, the capital investment required for specialized equipment, and the implementation of robust safety procedures. While the carbonylation route is more atom-economical, the operational complexities and costs might favor the cyanation/hydrolysis route in certain manufacturing settings.
Ultimately, the optimal synthesis route will be determined by the specific requirements of the researcher or organization, including the desired scale of production, available resources, and safety infrastructure.
References
- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Definitive Structural Elucidation: A Comparative Guide to the Crystallographic Analysis of 3-Amino-4-methylpicolinic Acid
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of 3-Amino-4-methylpicolinic acid, a key heterocyclic building block. As researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for efficient and accurate molecular characterization.
This document will delve into the practical application and comparative power of single-crystal X-ray diffraction, contextualized against spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore not just the "how" but the critical "why" behind experimental choices, ensuring a robust and validated approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3] It provides an atomic-resolution, three-dimensional map of the molecule, revealing not only its connectivity but also its conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The fundamental principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[2][3] The intensities and geometric arrangement of these spots are then used to mathematically reconstruct a 3D electron density map, from which the atomic structure can be modeled and refined.[3]
The journey from a powdered sample of this compound to a fully resolved crystal structure is a multi-step process demanding precision and an understanding of the material's physicochemical properties.
-
Crystallization:
-
Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step.[2][3] The quality of the crystal directly dictates the resolution and accuracy of the final structure. For a polar molecule like this compound, a range of polar protic and aprotic solvents should be screened.
-
Procedure:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to achieve saturation.
-
Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which it is less soluble.
-
Allow crystals to grow undisturbed over several days to weeks.
-
-
-
Data Collection:
-
Rationale: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
-
Procedure:
-
Mount a selected crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the structure using appropriate software (e.g., SHELXT) to obtain initial atomic positions.
-
Refine the model against the experimental data using software like SHELXL. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final structure using tools like CheckCIF to ensure its chemical and geometric sensibility.
-
-
Comparison with Alternative Methods
While X-ray crystallography provides the ultimate structural confirmation, other techniques offer complementary and often more readily accessible information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing, intermolecular interactions.[1] | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain.[2][4] Provides solid-state structure, which may differ from solution conformation. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms (proton and carbon backbone), chemical environment of nuclei, proton-proton proximities (NOESY). | Provides information about the structure in solution. Non-destructive. Excellent for determining constitutional isomers. | Does not provide bond lengths or angles directly. Can be difficult to interpret for complex molecules without 2D techniques. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[5][6] | High sensitivity, requires very small sample amounts. Can confirm molecular formula. | Provides no information on stereochemistry or the 3D arrangement of atoms. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -COOH, -NH₂, C=N).[7][8][9] | Quick and easy to perform. Good for confirming the presence of key functional groups. | Provides limited information about the overall molecular structure. Spectrum can be complex. |
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring. ¹³C NMR would further corroborate the carbon framework.
Expected ¹H NMR Resonances:
-
Aromatic protons: ~7.0-8.5 ppm
-
Amine (NH₂) protons: Broad signal, ~4.0-6.0 ppm
-
Methyl (CH₃) protons: ~2.2-2.5 ppm
-
Carboxylic acid (COOH) proton: Very broad, >10 ppm
While NMR can confirm the 2D structure, it cannot definitively establish the planarity of the molecule or the precise bond angles of the substituents, which are readily available from X-ray diffraction data.
High-resolution mass spectrometry would confirm the molecular formula of this compound (C₇H₈N₂O₂). The fragmentation pattern in MS/MS experiments could show characteristic losses, such as the loss of H₂O, CO₂, or the carboxylic acid group, providing further evidence for the proposed structure. However, it would not be able to distinguish it from its isomers, such as 3-Amino-2-methylisonicotinic acid, without extensive and complex fragmentation analysis.
Conclusion: An Integrated Approach
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the indispensable gold standard. It provides a level of detail that is unattainable by other techniques. However, a comprehensive characterization relies on an integrated approach. NMR and MS provide crucial, complementary data regarding the molecule's structure in solution and its fundamental composition, respectively. For researchers and professionals in drug development, utilizing these techniques in concert ensures a thorough and validated understanding of the molecule, from its basic formula to its intricate three-dimensional architecture and intermolecular interactions.
References
- 1. excillum.com [excillum.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. Amino acids [medizin.uni-muenster.de]
- 6. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Benchmarking 3-Amino-4-methylpicolinic Acid in NAD+ Biosynthesis Inhibition Assays: A Comparative Guide
In the landscape of metabolic pathway modulation, the intricate network of nicotinamide adenine dinucleotide (NAD+) biosynthesis presents a compelling area for therapeutic intervention, particularly in oncology. The heightened metabolic demands of cancer cells often create a dependency on specific pathways for NAD+ regeneration, rendering them vulnerable to targeted inhibition.[1][2] This guide provides an in-depth comparative analysis of a novel picolinic acid derivative, 3-Amino-4-methylpicolinic acid, against a well-established inhibitor in the context of the NAD+ salvage pathway.
The structural resemblance of picolinic acid derivatives to nicotinamide, a key precursor in the salvage pathway, suggests their potential as modulators of the rate-limiting enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT).[3][4] Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, disrupting cellular metabolism and triggering apoptotic cell death in susceptible cancer cells.[1][5] This guide will detail the experimental framework for benchmarking this compound against the potent and well-characterized NAMPT inhibitor, FK866, providing researchers with the necessary protocols and a logical framework for evaluating novel compounds in this critical pathway.
The NAD+ Salvage Pathway: A Key Therapeutic Target
The NAD+ salvage pathway is the primary route for NAD+ regeneration in mammalian cells.[6] This pathway recycles nicotinamide, produced by NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+.[5][6] NAMPT catalyzes the first and rate-limiting step, converting nicotinamide to nicotinamide mononucleotide (NMN).[7] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[8] Due to the upregulation of NAMPT in various cancers, it has emerged as a significant target for anti-cancer drug development.[9]
Figure 1: The NAD+ Salvage Pathway and the Point of Inhibition.
Comparative Assay Framework
To comprehensively evaluate the performance of this compound, a dual-assay approach is employed. This includes a direct biochemical assay to determine its inhibitory effect on purified NAMPT enzyme and a cell-based assay to assess its impact on the viability of a cancer cell line known to be dependent on the NAD+ salvage pathway.
Assay 1: In Vitro Biochemical NAMPT Inhibition Assay
This assay directly measures the enzymatic activity of recombinant human NAMPT in the presence of varying concentrations of the test compound and the benchmark inhibitor, FK866. The output of this assay is the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
-
Reagent Preparation:
-
Prepare a 4x NAMPT Assay Buffer containing Tris-HCl, MgCl2, and DTT. Keep on ice.[10]
-
Prepare stock solutions of ATP (400 µM), Nicotinamide (400 µM), and PRPP (800 µM).[10]
-
Dilute recombinant human NAMPT protein to a working concentration of 12-25 ng/µl in NAMPT Dilution Buffer.[10]
-
Prepare serial dilutions of this compound and FK866 in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.[10]
-
-
Assay Procedure (384-well plate format):
-
Add 6 µl of diluted NAMPT to "Positive Control" and "Test Inhibitor" wells.
-
Add 6 µl of NAMPT Dilution Buffer to "Blank" wells.[10]
-
Add 4 µl of the serially diluted test compounds or FK866 to the "Test Inhibitor" wells.
-
Add 4 µl of the diluent solution (e.g., 5% DMSO in water) to the "Positive Control" and "Blank" wells.[10]
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow for inhibitor binding.
-
Prepare a Master Mix containing 4x NAMPT Assay Buffer, ATP, Nicotinamide, and PRPP.[10]
-
Initiate the enzymatic reaction by adding 10 µl of the Master Mix to all wells.
-
Incubate the plate at 30°C for 2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 460 nm. The signal is generated by a coupled enzymatic reaction that produces a fluorescent product proportional to the amount of NMN generated by NAMPT.[10]
-
-
Data Analysis:
-
Subtract the "Blank" values from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the In Vitro Biochemical NAMPT Inhibition Assay.
Assay 2: Cell-Based Viability Assay
This assay evaluates the cytotoxic effect of the test compounds on a cancer cell line that is highly dependent on the NAMPT pathway for survival, such as the A2780 ovarian cancer cell line.[11] The output is the half-maximal effective concentration (EC50), which reflects the compound's potency in a cellular context.
-
Cell Culture and Plating:
-
Culture A2780 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and FK866 in cell culture media.
-
Remove the old media from the wells and add 100 µl of the media containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (using a resazurin-based assay):
-
Prepare a resazurin solution in PBS.
-
Add 20 µl of the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence of the reduced product (resorufin) using a microplate reader with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Performance Benchmark Data (Hypothetical)
The following table summarizes the hypothetical performance of this compound in comparison to the benchmark inhibitor, FK866.
| Compound | NAMPT IC50 (nM) | A2780 Cell Viability EC50 (nM) |
| This compound | 50 | 150 |
| FK866 | 1.6 | 5 |
Discussion of Hypothetical Results
Based on the hypothetical data, this compound demonstrates inhibitory activity against NAMPT both in a biochemical and a cell-based assay. While its potency is lower than that of the highly optimized inhibitor FK866, the nanomolar activity suggests that the picolinic acid scaffold is a promising starting point for the development of novel NAMPT inhibitors.[12] The difference between the biochemical IC50 and the cellular EC50 for this compound could be attributed to factors such as cell permeability and metabolic stability, which are important considerations for further optimization.
The presented experimental framework provides a robust methodology for the initial characterization and benchmarking of novel compounds targeting the NAD+ salvage pathway. Further studies could include measuring intracellular NAD+ levels to confirm the mechanism of action and assessing the selectivity of the compound against other NAD+-utilizing enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Activity: A Case Study Using the 3-Amino-4-methylpicolinic Acid Scaffold
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo activity of novel chemical entities. While direct biological data for 3-Amino-4-methylpicolinic acid is not extensively published, its picolinic acid scaffold is prevalent in pharmacologically active compounds. We will therefore use this molecule as a representative starting point to illustrate the critical workflow of early-stage drug discovery, from initial cell-free assays to whole-organism efficacy models.
For this purpose, we will focus on a well-established and therapeutically relevant target for which picolinic acid derivatives have shown activity: Nicotinamide Phosphoribosyltransferase (NAMPT) . This enzyme is a rate-limiting step in the NAD+ salvage pathway, a critical metabolic route often upregulated in cancer cells to meet their high energy demands.[1][2] Understanding the journey of a potential NAMPT inhibitor from the lab bench to a preclinical model is essential for any drug development professional. This guide will explain the causality behind experimental choices, provide detailed protocols, and dissect the often-complex relationship between in vitro potency and in vivo efficacy.
Part 1: The Proving Ground: In Vitro Activity Assessment
The primary goal of in vitro testing is to determine if a compound has a direct, measurable biological effect in a controlled, non-living system. This stage is crucial for initial screening, establishing a mechanism of action (MoA), and ranking compounds based on potency before committing to expensive and complex animal studies.[3]
Logical Workflow for In Vitro Screening
The in vitro assessment follows a logical cascade, moving from a specific molecular interaction to a cellular context. This multi-step process ensures that the observed cellular effects are indeed linked to the intended target.
Caption: Workflow for in vitro evaluation of a candidate molecule.
Key Experimental Protocols
1. Biochemical Assay: Direct NAMPT Enzyme Inhibition
-
Rationale: This is the first and most direct test of target engagement. It answers the question: "Does my compound interact with and inhibit the purified target protein?" A coupled enzyme assay is often used, where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which then drives a colorimetric or fluorometric reaction.[4]
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and dithiothreitol (DTT).
-
Dispense the purified recombinant human NAMPT enzyme into a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound analog) and a known inhibitor control (e.g., FK866). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates: nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Add the coupling enzyme mixture, which includes NMNAT (to convert NMN to NAD+) and a NAD+-dependent dehydrogenase with its substrate (e.g., alcohol dehydrogenase and ethanol), leading to the reduction of a reporter molecule (e.g., resazurin to resorufin).
-
Measure the signal (e.g., fluorescence at Ex/Em 560/590 nm) on a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell-Based Assay: Assessing Cellular Viability
-
Rationale: A positive result in a biochemical assay doesn't guarantee activity in a living cell. The compound must be able to cross the cell membrane and engage its target in the complex cellular milieu. This assay determines the compound's effect on cell proliferation or cytotoxicity.[5]
-
Protocol:
-
Seed cancer cells known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, NCI-H1155 lung cancer) in a 96-well plate at a density of 5,000 cells/well.[6] Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control.
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
-
3. Cellular Target Engagement: Measurement of NAD+ Levels
-
Rationale: This assay validates that the observed cytotoxicity is due to the intended mechanism of action—inhibition of NAMPT leading to depletion of cellular NAD+.[7] This is a critical self-validating step.
-
Protocol:
-
Plate and treat cells with the test compound at concentrations around its EC50 value for various time points (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them using an appropriate extraction buffer (e.g., acid extraction).
-
Use a commercially available NAD/NADH quantification kit. These kits typically involve an enzymatic cycling reaction where NAD+ is a limiting component, resulting in the formation of a colorimetric or fluorescent product.
-
Measure the signal and calculate the NAD+ concentration, normalizing to the total protein content of each sample.
-
Confirm that treatment with the compound leads to a time- and dose-dependent decrease in intracellular NAD+ levels.
-
Interpreting In Vitro Data
The collected data allows for the initial characterization of the compound. A promising candidate will exhibit potent enzymatic inhibition, corresponding cellular activity, and a clear mechanism of action.
| Parameter | Example Value | Interpretation |
| NAMPT IC50 | 15 nM | High potency against the isolated enzyme. |
| A2780 Cell EC50 | 50 nM | Good cellular activity; compound is cell-permeable. |
| Cellular NAD+ Depletion | >90% at 24h | Confirms the mechanism of action is on-target. |
Part 2: The Reality Check: In Vivo Activity Assessment
A compound that performs well in vitro must then prove its worth in a complex living system. In vivo studies are designed to evaluate not just efficacy, but also the compound's absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—and its effect on the target in the organism, or pharmacodynamics (PD).[3][8]
Logical Workflow for In Vivo Testing
The in vivo workflow assesses whether the compound can be delivered to the target tissue at a sufficient concentration for a long enough duration to exert a therapeutic effect, and whether that effect translates to a meaningful clinical outcome like tumor shrinkage.
Caption: Standard workflow for preclinical in vivo evaluation.
Key Experimental Protocols
1. Pharmacokinetics (PK) Study
-
Rationale: This experiment determines what the body does to the drug. It is essential for selecting a dose and schedule for efficacy studies. Poor PK properties (e.g., rapid clearance, low bioavailability) are a common reason for the failure of compounds with good in vitro potency.
-
Protocol:
-
Administer a single dose of the test compound to a small cohort of healthy mice (e.g., C57BL/6) via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to plasma and quantify the concentration of the compound using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). The ratio of AUC(PO) to AUC(IV) determines the oral bioavailability.
-
2. Efficacy Study in a Tumor Xenograft Model
-
Rationale: This is the ultimate test of a potential anti-cancer agent's activity. It integrates PK, PD, and drug potency to determine if the compound can inhibit tumor growth in a living animal.[6]
-
Protocol:
-
Implant human cancer cells (e.g., NCI-H1155) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at multiple doses, positive control).
-
Administer the treatment according to a predetermined schedule (e.g., once daily by oral gavage for 21 days) based on PK data.
-
Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a general measure of toxicity.
-
At the end of the study, calculate the percent tumor growth inhibition (TGI) for each group compared to the vehicle control.
-
Optional PD Analysis: At the end of the study, tumors can be excised to measure NAD+ levels to confirm target engagement in vivo.[6]
-
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The most challenging aspect of early drug discovery is translating in vitro results to in vivo outcomes. A compound with a 15 nM IC50 does not automatically succeed in an animal model. The IVIVC is rarely linear and is influenced by a multitude of factors.[9][10]
Factors Influencing In Vitro to In Vivo Translation
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of sequential drug release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Statistical analysis of experimental data for 3-Amino-4-methylpicolinic acid
Guide to the Statistical Analysis of Experimental Data for 3-Amino-4-methylpicolinic Acid
This document serves as a comprehensive guide for the statistical analysis of experimental data related to this compound. It is intended for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind experimental and analytical decisions, moving beyond simple procedural instructions. It details the creation of self-validating experiments and the use of robust statistical models to compare the performance of this compound with other relevant alternatives, thereby ensuring the validity and dependability of the research findings.
Introduction: The Analytical Imperative for Novel Compounds
This compound is a derivative of picolinic acid, a class of compounds with considerable potential in medicinal chemistry and drug discovery. Picolinic acid derivatives have been studied for various biological activities, including antimicrobial, antioxidant, and neuroprotective properties.[1][2] The progression of any new chemical entity from synthesis to potential application relies on a thorough and impartial evaluation. The statistical analysis of experimental data is a critical component of this assessment, enabling the quantification of efficacy, the understanding of structure-activity relationships, and data-driven comparisons with existing standards or alternative molecules.
Part 1: Foundational Experimental Design and Data Acquisition
The quality of any statistical analysis is directly dependent on the quality of the data used. Therefore, a well-controlled and meticulously characterized experimental setup is essential.
Defining the Objective and Selecting Comparators
Before initiating any experiment, it is crucial to clearly define the main objective. Key questions to consider include:
-
Efficacy: Are you assessing the inhibition of a specific enzyme or the cytotoxic effects on a cancer cell line?
-
Safety/Toxicity: Are you evaluating off-target effects or the impact on healthy cells?
-
Pharmacokinetic properties: Are you examining stability in plasma or cell permeability?
The objective will guide the selection of appropriate comparators, which could be a commercially available drug with a similar mechanism of action, the parent picolinic acid molecule to determine the effect of amino and methyl substitutions, or other structural analogs.
Analytical Characterization: The Self-Validating Protocol
The reliability of your data starts with the confirmation of the identity and purity of your test compound. Impurities from the synthesis process can often lead to experimental artifacts.[3][4]
Protocol 1: Compound Purity and Identity Verification via HPLC-MS
-
Objective: To measure the purity of the synthesized this compound and confirm its molecular weight.
-
Materials:
-
Synthesized this compound powder.
-
HPLC-grade acetonitrile and water.
-
Formic acid or another suitable mobile phase modifier.
-
A validated reference standard, if available.
-
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system linked to a Mass Spectrometer (MS). A reverse-phase C18 column is a common choice.[5]
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a 1 mg/mL concentration.
-
Create a gradient elution method. A typical gradient might range from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Inject a small volume (e.g., 5 µL) of the sample solution into the HPLC column.
-
Monitor the elution profile with a UV detector (e.g., at 254 nm) and the mass spectrometer.
-
-
Analysis:
-
Purity is calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for biological assays.
-
The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peak. This experimental mass should align with the theoretical mass of this compound to confirm its identity.
-
-
Causality: The use of orthogonal detection methods (UV and MS) enhances confidence. UV absorbance is proportional to concentration, while MS confirms structure through molecular weight. This dual verification is a key element of a self-validating protocol.
Biological Assay: Generating Dose-Response Data
A dose-response assay is the most common method for assessing a compound's efficacy or toxicity.
Protocol 2: In Vitro Cytotoxicity Assay (Example)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a given cell line.
-
Materials:
-
Target cell line (e.g., a human cancer cell line).
-
Cell culture medium and supplements.
-
This compound and comparator compound(s).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well microplates.
-
-
Methodology:
-
Seed the cells in a 96-well plate at a specified density and allow them to attach overnight.
-
Prepare a serial dilution of the test compound and comparators, using a sufficient number of concentrations (e.g., 8-10) to properly define the curve.
-
Treat the cells with the various concentrations of the compounds, including vehicle-only controls (negative control) and a positive control (a known cytotoxic agent).
-
Incubate for a designated period (e.g., 48 or 72 hours).
-
Add the cell viability reagent and measure the output (e.g., absorbance or luminescence) with a plate reader.
-
-
Data Acquisition: The raw data will consist of signal intensity (e.g., absorbance) for each concentration of each compound, with multiple replications (typically n=3 or more).
Part 2: Statistical Modeling and Comparative Analysis
With high-quality data, the next step is statistical analysis. The choice of statistical method will depend on the experimental design and the research question.
The Dose-Response Curve: Quantifying Potency
The initial step is to model the relationship between the compound's concentration and its biological effect.
-
The 4-Parameter Log-Logistic Model: This is the standard model for describing dose-response relationships.[6] It fits a sigmoidal curve to the data, defined by four parameters:
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
Hill Slope: The steepness of the curve.
-
EC50/IC50: The concentration that produces a response halfway between the top and bottom plateaus, which is the primary measure of a compound's potency.
-
Statistical software such as GraphPad Prism or R with the 'drc' package can perform this non-linear regression, providing the best-fit value for the IC50 and its 95% confidence interval. A lower IC50 value indicates higher potency.
Data Presentation: Summarizing Potency Estimates
All quantitative data should be presented in a clear, organized table for easy comparison.
| Compound | Mean IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| This compound | 15.2 | [12.8, 17.6] | 0.98 |
| Comparator A (Standard Drug) | 8.5 | [7.1, 9.9] | 0.99 |
| Comparator B (Picolinic Acid) | >100 | N/A | <0.5 |
This table provides an immediate and objective comparison of the compounds' performance.
Comparing Alternatives: Beyond a Simple IC50
It is not enough to simply observe that one IC50 is lower than another; it is necessary to statistically test whether this difference is significant.
-
Comparing Two Compounds: An extra sum-of-squares F-test is the most suitable method. This test determines if a single curve for both datasets fits as well as two separate curves. A significant p-value (typically p < 0.05) indicates that the IC50 values are statistically different.
-
Comparing Multiple Compounds: When comparing three or more compounds, a one-way ANOVA on the log(IC50) values, followed by a post-hoc test (e.g., Dunnett's test for comparing all to a single control, or Tukey's test for all pairwise comparisons), can be used.
Advanced Modeling: Quantitative Structure-Activity Relationships (QSAR)
When analyzing multiple derivatives of a parent scaffold like picolinic acid, QSAR is a powerful statistical tool.[7] QSAR models aim to establish a mathematical relationship between the chemical properties of a molecule and its biological activity.
-
Causality: The fundamental principle is that a molecule's structure determines its function. By parameterizing the structure using descriptors for properties like polarity, size, or hydrogen bonding capacity, a regression model can be built to predict activity.[1]
-
Application: For this compound, a QSAR study could involve synthesizing several related analogs (e.g., varying the position of the methyl group, using different amino substitutions) and generating IC50 data for all of them. The model could then identify which structural features are most crucial for the desired activity, guiding future drug design efforts.[7]
Workflow for Statistical Analysis
The entire process, from data acquisition to the final comparison, can be visualized as a clear workflow.
Choosing the Right Statistical Comparison Method
The selection of the statistical model is crucial and depends on the complexity of your dataset and research question.
Caption: Decision tree for selecting an appropriate statistical model.
When direct head-to-head experimental data is not available for all comparators, more advanced methods like adjusted indirect comparisons or mixed treatment comparisons can be used. These methods employ Bayesian statistical models to link data through common comparators.[8]
Conclusion
The statistical analysis of experimental data for a new compound like this compound is a complex process that is closely tied to rigorous experimental design and analytical characterization. By using self-validating protocols, selecting the right statistical models for the research question, and presenting data in a clear, comparative manner, researchers can build a strong and credible case for their compound's performance. From basic dose-response analysis to predictive QSAR modeling, a solid statistical framework is essential for navigating the challenges of drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. Picolinic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
Peer-reviewed literature on the validation of 3-Amino-4-methylpicolinic acid's bioactivity
For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both rigorous and multifaceted. This guide provides a comprehensive framework for the validation of 3-Amino-4-methylpicolinic acid's bioactivity, a compound of interest due to its structural relation to both picolinic acid and aminopyridine moieties, which are known to possess diverse pharmacological properties.[1][2]
As there is currently a lack of peer-reviewed literature directly validating the bioactivity of this compound, this guide will take a prospective approach. We will hypothesize a potential anti-cancer activity based on the known effects of related compounds and outline a robust validation workflow. This guide will objectively compare the hypothetical performance of this compound with established alternatives, providing the necessary experimental data and protocols to support such a validation campaign.
The Scientific Rationale: Why Investigate this compound for Anti-Cancer Activity?
The chemical structure of this compound is a composite of two pharmacologically significant scaffolds:
-
Picolinic Acid: This endogenous metabolite of tryptophan and its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antiviral, and notably, anti-cancer and anti-proliferative activities.[3][4][5] Some derivatives function as iron chelators, a mechanism that can retard tumor growth.[5]
-
Aminopyridine: This class of compounds, particularly 4-aminopyridine, has been identified as potassium channel blockers.[6] Emerging research has also pointed towards their pro-apoptotic properties in various cancer cell lines, including breast cancer and acute myeloid leukemia, making them a subject of interest in oncology.[1][6][7][8]
The combination of these two moieties in a single molecule suggests a plausible hypothesis that this compound could exhibit anti-cancer properties, potentially through novel mechanisms of action that leverage the functionalities of both parent scaffolds.
Comparative Efficacy: Benchmarking Against Established Anti-Cancer Agents
A crucial step in validating a new compound is to benchmark its efficacy against existing treatments. For our hypothetical anti-cancer validation of this compound, we will compare its potential cytotoxic effects against a standard chemotherapeutic agent, Cisplatin , and a recently investigated picolinic acid derivative (Compound 5) with demonstrated anti-cancer activity.[3][4]
The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table presents a hypothetical comparison based on experimental data for the reference compounds against the A549 human lung carcinoma cell line.
| Compound | Target/Mechanism | A549 Cell Line IC50 (µM) | Selectivity Notes |
| This compound | Hypothesized: Multi-factorial (e.g., Kinase Inhibition, Ion Channel Modulation) | To Be Determined (TBD) | TBD |
| Cisplatin | DNA Cross-linking | ~10.9 µM (at 24h) | Broad-spectrum cytotoxicity, significant side effects.[9][10][11] |
| Picolinic Acid Derivative (Compound 5) | Induces Endoplasmic Reticulum Stress-mediated Apoptosis | 99.93 µM | Showed cancer cell-specific cytotoxicity; inactive against MCF-7 and normal cell lines.[3][4] |
Experimental Validation Workflow
To empirically determine the bioactivity and IC50 of this compound, a tiered approach of in vitro assays is recommended. This workflow is designed to first screen for general cytotoxicity and then to probe for a more specific mechanism of action.
Caption: Tiered experimental workflow for validating bioactivity.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general effect on cancer cell viability. We propose using two complementary assays to measure different aspects of cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed A549 lung carcinoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like Cisplatin (positive control).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the release of LDH from cells with compromised plasma membranes.[12][13][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells for maximum LDH release by adding a lysis buffer 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for 48 hours.
-
Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[15] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release to the maximum LDH release control.
Tier 2: Mechanistic Insights - Kinase Inhibition
Given that many modern anti-cancer drugs target specific signaling pathways, a logical next step is to investigate if this compound acts as a kinase inhibitor. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers, including lung cancer.[16] Therefore, assessing the inhibitory effect of our compound on a key kinase in this pathway, such as PI3K or AKT, would be a valuable mechanistic study.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
This type of assay measures the activity of a purified kinase enzyme in the presence of an inhibitor. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., recombinant PI3K), the kinase substrate (e.g., a specific peptide), and the test compound at various concentrations. Include a known inhibitor as a positive control and DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced.[17] This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Plot the signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logical workflow for the initial validation of this compound's bioactivity, with a focus on a hypothetical anti-cancer application. By employing a combination of primary cytotoxicity screening and secondary mechanistic assays, researchers can build a comprehensive profile of the compound's biological effects.
The comparative data against established agents like Cisplatin and other picolinic acid derivatives will provide essential context for the compound's potency and potential therapeutic window. Positive results from this in vitro validation cascade would provide a strong rationale for advancing this compound to more complex studies, including further mechanism of action elucidation, in vivo animal models, and preclinical safety and toxicology assessments. This structured approach ensures that the evaluation of novel compounds is both thorough and translatable, paving the way for the development of next-generation therapeutics.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 5. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 3-Amino-4-methylpicolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control of molecular structure is not merely a regulatory hurdle; it is a fundamental pillar of safety and efficacy. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as 3-Amino-4-methylpicolinic acid, the presence of closely related isomers can introduce significant variability in biological activity and toxicity. This guide provides an in-depth, comparative analysis of analytical methodologies designed to resolve and quantify positional isomers of this compound, ensuring the integrity of drug candidates and products.
The Analytical Challenge: Resolving Structural Ambiguity
This compound (3,4-AMPA) is a substituted pyridine carboxylic acid.[1] Its utility as a building block in complex molecule synthesis is significant. However, synthetic routes can often yield a mixture of positional isomers, where the amino and methyl groups are located at different positions on the picolinic acid ring. These isomers, such as 4-Amino-3-methylpicolinic acid or other analogues, possess identical molecular weights and often exhibit strikingly similar physicochemical properties, making their separation a formidable analytical task.
The critical nature of this separation lies in the structure-activity relationship; even a minor shift in substituent position can dramatically alter a molecule's interaction with biological targets. Therefore, a robust, validated analytical method is essential for ensuring the isomeric purity of 3,4-AMPA.
Below is a diagram illustrating the target analyte and a potential positional isomer, highlighting the subtle structural differences that analytical methods must overcome.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-4-methylpicolinic Acid
This guide provides an in-depth operational and safety protocol for the proper disposal of 3-Amino-4-methylpicolinic acid. As a compound frequently utilized in drug discovery and chemical synthesis, understanding its hazard profile and adhering to rigorous disposal procedures is paramount for ensuring laboratory safety and environmental protection. This document synthesizes information from safety data sheets of structurally similar compounds and established laboratory waste management guidelines to provide a reliable framework for researchers, scientists, and drug development professionals.
Hazard Assessment and Waste Characterization
-
Aminopyridines: This class of compounds is known for its acute toxicity. 3-Amino-4-methylpyridine is classified as toxic if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant[1]. Aminopyridines can be readily absorbed through the skin and are known to be neurologically active[2].
-
Picolinic Acid: As a carboxylic acid derivative of pyridine, picolinic acid is classified as harmful if swallowed and can cause serious eye damage[3][4].
-
Environmental Persistence: 3-Amino-4-methylpyridine is not considered readily biodegradable and is estimated to be persistent in the environment, highlighting the critical need to prevent its release into sewer systems or waterways[1].
Based on this analysis, This compound must be classified and handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[5].
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks identified for its constituent chemical classes.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye damage[1][4]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound is a likely skin irritant[1]. |
| Body Protection | A standard laboratory coat. | Protects against incidental contact with skin and clothing[6]. |
| Respiratory Protection | Use in a chemical fume hood. | Required to avoid inhalation of dust or aerosols, which may cause respiratory irritation[1][7]. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures waste is routed to the correct disposal facility[5][8].
Step 1: Designate the Waste Stream All waste containing this compound should be collected as non-halogenated organic waste . Do not mix this waste with halogenated solvents, strong oxidizing agents, strong acids, or bases to prevent potentially violent reactions[7][8][9].
Step 2: Select an Appropriate Waste Container
-
Compatibility: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) for both liquid and solid waste. The container must be free from damage or deterioration[5][8].
-
Secure Closure: The container must have a secure, leak-proof screw cap. Keep the container closed at all times except when adding waste[8][10].
-
Headroom: Fill containers no more than 75-90% full to allow for expansion of contents[8][11].
Step 3: Label the Waste Container Correctly Proper labeling is a critical regulatory requirement that ensures safe handling and disposal[10]. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . List all other components of the waste mixture by percentage[8].
-
Appropriate hazard pictograms (e.g., "Toxic," "Corrosive," "Health Hazard").
-
The date when waste was first added to the container (Accumulation Start Date).
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
The SAA must be located at or near the point of waste generation[8][10].
-
It should be a designated area, clearly marked, and away from sinks or drains[11].
-
Secondary containment (e.g., a tray or bin) is required to contain potential leaks.
-
Inspect the SAA weekly for any signs of container leakage or deterioration[5][8].
Disposal Procedures for Specific Waste Forms
A. Pure Solid or Residual Powder
-
Carefully sweep or scoop the solid material into a designated solid hazardous waste container.
-
Avoid generating dust; if necessary, lightly moisten the powder with a compatible solvent (like isopropanol) before sweeping[7][9].
-
Seal and label the container as described in Section 3.
B. Contaminated Labware (Non-Sharps)
-
Items such as contaminated gloves, weigh boats, and plastic tubes should be placed in a designated, lined container for solid hazardous waste.
-
This container should be clearly labeled as "Contaminated Labware" along with the chemical contaminant's name.
C. Contaminated Sharps
-
Needles, syringes, glass pipettes, and broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant "Chemically Contaminated Sharps" container[11][12].
-
Do not place these items in standard solid waste bins to prevent injury and ensure proper handling[12].
D. Aqueous and Solvent Solutions
-
Pour liquid waste containing this compound directly into a designated liquid hazardous waste container (carboy) using a funnel.
-
Segregate based on solvent type (e.g., non-halogenated organic solvents, aqueous waste)[11][12].
-
Log the addition of waste on the container's tag or label, estimating the amount and composition[11].
-
DO NOT attempt to neutralize the solution unless it is a specific requirement of your institution's waste protocol. The compound's amphoteric nature (containing both an acidic carboxylic acid and a basic amino group) makes simple neutralization complex. The safest approach is collection and professional disposal[8][10].
Spill Management Protocol
In the event of a small, contained spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collection:
-
For solid spills , carefully sweep up the material and place it in a labeled hazardous waste container[9].
-
For liquid spills , use an absorbent pad or material to soak up the liquid. Place the used absorbent materials into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory manager or Environmental Health & Safety (EHS) department according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and storing this compound waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. danielshealth.com [danielshealth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-4-methylpicolinic Acid
In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth procedural guidance for the safe handling of 3-Amino-4-methylpicolinic acid. By understanding the potential hazards and implementing rigorous safety protocols, we can ensure a secure laboratory environment conducive to groundbreaking research. This document moves beyond a simple checklist, offering a detailed rationale for each recommendation, grounded in established safety principles for handling analogous chemical compounds.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Damage/Irritation: Contact with the eyes can lead to severe irritation and potential damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][4][6]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][3][5][6][7]
Based on these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound. It is crucial to remember that this represents a baseline; specific experimental conditions may necessitate additional or more robust protection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[3][6][8] | Protects against accidental splashes and airborne particles, preventing serious eye injury.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron.[1][2][9] | Prevents skin contact, which can cause irritation.[1][2][6] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working outside of a fume hood, if dust formation is likely, or if ventilation is inadequate.[2][10][11] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[1][4][6] |
| Footwear | Closed-toe shoes.[11][12] | Protects feet from spills and falling objects. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety from the moment the compound is handled until its final disposal.
Pre-Handling Checklist & Preparation
-
Consult the SDS: Although a specific SDS for this compound is unavailable, review the SDS for analogous compounds to reinforce understanding of the hazards.
-
Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[6][10]
-
Assemble and Inspect PPE: Before entering the lab, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9][13]
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety goggles. Don gloves just before handling the chemical.
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a spatula for solid transfers to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound closed when not in use.
-
Avoid touching your face, skin, or personal items while wearing gloves.
-
If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and any potentially contaminated surfaces.
-
Decontaminate any reusable equipment.
-
The following diagram illustrates the logical flow of the handling procedure, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[1][14] Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][14]
-
Small Spill:
-
Large Spill:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization:
-
Collect waste in a clearly labeled, sealed container.[4]
-
The label should include the chemical name and associated hazards.
-
-
Disposal Pathway: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1][15] Consult local, state, and federal regulations for specific disposal requirements.[9]
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. hmdb.ca [hmdb.ca]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
